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  • Product: 4-amino-1,1,1-trifluorobutan-2-one hydrochloride
  • CAS: 2866333-99-3

Core Science & Biosynthesis

Foundational

4-Amino-1,1,1-Trifluorobutan-2-One Hydrochloride: A Comprehensive Technical Guide for Drug Development and Chemical Synthesis

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3) serves as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3) serves as a highly versatile β -amino trifluoromethyl ketone (TFMK) building block. This compound is critical for synthesizing transition-state inhibitors targeting serine and cysteine proteases, as well as for developing novel peptidomimetics. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol grounded in the Weinreb amide approach.

Physicochemical Profiling

To facilitate experimental design and quality control, the core physicochemical parameters of the compound are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Amino-1,1,1-Trifluorobutan-2-One Hydrochloride

ParameterSpecification
Chemical Name 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride
CAS Number (Salt) 2866333-99-3
CAS Number (Free Base) 1369162-83-3
Molecular Formula C₄H₆F₃NO · HCl (or C₄H₇ClF₃NO)
Molecular Weight 177.55 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Storage Conditions 2–8 °C, under inert atmosphere (Argon/Nitrogen), desiccated

Mechanistic Role in Drug Discovery: Protease Inhibition

The strategic placement of a trifluoromethyl group adjacent to a carbonyl carbon drastically alters the molecule's electronic landscape. Due to the intense electron-withdrawing nature of the −CF3​ group, the carbonyl carbon becomes highly electrophilic.

In the context of drug discovery, TFMKs act as potent, reversible inhibitors of serine and cysteine proteases (such as human neutrophil elastase, cathepsins, and viral proteases like SARS-CoV-2 Mpro) . When the TFMK enters the enzyme's active site, the catalytic nucleophile (the hydroxyl group of serine or the sulfhydryl group of cysteine) attacks the electrophilic carbonyl. This forms a stable, tetrahedral hemiketal or hemithioacetal. Because this tetrahedral geometry closely mimics the transition state of native peptide bond hydrolysis, the enzyme binds the inhibitor with exceptionally high affinity, effectively halting its catalytic cycle.

Mechanism TFMK Trifluoromethyl Ketone (Electrophilic Carbonyl) Attack Nucleophilic Attack TFMK->Attack Protease Protease Active Site (Ser-OH or Cys-SH) Protease->Attack Hemiketal Hemiketal / Hemithioacetal (Transition State Analog) Attack->Hemiketal Covalent Bonding Inhibition Reversible Enzyme Inhibition Hemiketal->Inhibition Target Blockade

Fig 1. Mechanism of protease inhibition via reversible hemiketal/hemithioacetal formation.

Synthetic Methodologies: The Weinreb Amide Approach

Synthesizing trifluoromethyl ketones directly from esters or acid chlorides using the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF3​ ) is notoriously difficult. The initial addition of the −CF3​ anion generates a highly reactive alkoxide intermediate that often collapses prematurely, leading to a second nucleophilic attack and the formation of unwanted tertiary alcohols.

To circumvent this, the synthesis of 4-amino-1,1,1-trifluorobutan-2-one relies on the Weinreb amide approach . By converting N-Boc- β -alanine into its corresponding N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of TMSCF3​ forms a stable, five-membered cyclic chelate coordinated by the methoxy oxygen and the magnesium/lithium/silicon counterion. This chelate is remarkably stable at low temperatures, completely preventing over-addition. The desired trifluoromethyl ketone is only liberated upon acidic aqueous workup, ensuring high yields and purity.

Synthesis A N-Boc-β-alanine B Weinreb Amide Intermediate A->B EDC, HOBt HN(OMe)Me·HCl C N-Boc-TFMK Intermediate B->C TMSCF3, CsF THF, 0°C D 4-Amino-1,1,1-trifluoro butan-2-one HCl C->D 4M HCl Dioxane

Fig 2. Three-step synthesis of 4-amino-1,1,1-trifluorobutan-2-one HCl via Weinreb amide.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, I emphasize that every synthetic step must be a self-validating system. The following protocol integrates in-process controls (IPCs) to ensure causality, prevent downstream failures, and guarantee reproducibility.

Step 1: Amidation (Synthesis of N-Boc- β -alanine Weinreb Amide)

Causality: N,O-dimethylhydroxylamine is coupled to the carboxylic acid to form the Weinreb amide, which acts as a protective chelate in the subsequent trifluoromethylation step to prevent double-addition.

  • Setup: Dissolve 1.0 eq of N-Boc- β -alanine in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature to form the active ester. Validation: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the starting material streak.

  • Coupling: Add 1.5 eq of N,O-dimethylhydroxylamine hydrochloride, followed by dropwise addition of 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Validation: LC-MS should confirm the product mass ( [M+H]+=233.1 ).

Step 2: Nucleophilic Trifluoromethylation

Causality: The Ruppert-Prakash reagent ( TMSCF3​ ) requires a fluoride initiator (CsF) to generate the reactive −CF3​ carbanion equivalent. The reaction must be kept cold to stabilize the tetrahedral Weinreb intermediate.

  • Setup: Dissolve the Weinreb amide intermediate in anhydrous THF and cool to 0 °C in an ice bath under argon.

  • Initiation: Add 0.1 eq of Cesium Fluoride (CsF) or TBAF.

  • Addition: Slowly add 2.0 eq of TMSCF3​ dropwise.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Validation: 19 F NMR of an aliquot should show the disappearance of the TMSCF3​ peak (-67 ppm) and the appearance of the silylated hemiketal intermediate.

  • Hydrolysis: Quench the reaction with 1M aqueous HCl and stir for 1 hour to collapse the tetrahedral intermediate into the ketone.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.

  • Validation: 19 F NMR must show a sharp singlet around -79 ppm (characteristic of the −CF3​ adjacent to a ketone).

Step 3: Acidic Deprotection

Causality: The Boc protecting group must be removed to yield the free amine. Anhydrous 4M HCl in dioxane is chosen over aqueous HCl to prevent the highly electrophilic TFMK from forming a stable gem-diol (hydrate) with water, which complicates isolation.

  • Setup: Dissolve the N-Boc-TFMK intermediate in a minimal amount of anhydrous DCM.

  • Deprotection: Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Precipitation: As the Boc group is cleaved (releasing isobutylene and CO2​ ), the hydrochloride salt of the product will precipitate out of the non-polar solvent mixture.

  • Isolation: Filter the white precipitate under a stream of argon (the salt is hygroscopic). Wash with cold diethyl ether.

  • Validation: 1 H NMR ( D2​O ) should show the loss of the massive 9-proton Boc singlet at 1.4 ppm. LC-MS will show [M+H]+=142.0 for the free base.

Analytical Validation and Quality Control

To ensure the structural integrity of the final 4-amino-1,1,1-trifluorobutan-2-one hydrochloride, the following QC parameters must be met:

  • 19 F NMR (400 MHz, D2​O ): A sharp singlet at approximately -78.5 to -80.0 ppm. The absence of peaks around -67 ppm confirms no residual TMSCF3​ .

  • 1 H NMR (400 MHz, D2​O ): Two distinct multiplets for the methylene protons ( α and β to the ketone) around 3.0 ppm and 3.3 ppm.

  • Mass Spectrometry (ESI-TOF): Calculated for C4​H7​F3​NO+ [M+H]+ : 142.04. Found: 142.0.

Note on Handling: Due to the electrophilic nature of the ketone, dissolution in protic solvents (like water or methanol) for extended periods will result in an equilibrium mixture of the ketone and its corresponding hydrate (gem-diol). This is a normal physicochemical behavior of TFMKs and should not be misinterpreted as degradation during NMR analysis.

References

  • Shao, Y.-M., Yang, W.-B., Kuo, T.-H., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry, 2008, 16(8), 4652-4660. URL:[Link]

  • Rudzinski, D. M., Kelly, C. B., Leadbeater, N. E. "A Weinreb amide approach to the synthesis of trifluoromethylketones." Chemical Communications, 2012, 48, 9610-9612. URL:[Link]

Exploratory

An In-Depth Technical Guide to 4-amino-1,1,1-trifluorobutan-2-one hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride, a fluorinated building block with significant potential in medicinal chemistry and drug development. Due to its...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride, a fluorinated building block with significant potential in medicinal chemistry and drug development. Due to its unique structural features, including a trifluoromethyl group and a β-amino ketone moiety, this compound serves as a valuable synthon for introducing fluorine into bioactive molecules. The incorporation of fluorine can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2]

This document details the physicochemical properties, a proposed synthetic pathway with a complete experimental protocol, and expected analytical and spectroscopic data for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride. Furthermore, it explores its applications as a bioisostere and a key intermediate in the design of novel therapeutics, alongside essential safety and handling information.

Physicochemical Properties

4-amino-1,1,1-trifluorobutan-2-one hydrochloride is the salt form of the corresponding free base. The hydrochloride salt is generally preferred in laboratory settings due to its increased stability and crystallinity.

PropertyValueSource/Method
Chemical Name 4-amino-1,1,1-trifluorobutan-2-one hydrochlorideIUPAC Nomenclature
Synonyms 4-amino-1,1,1-trifluoro-2-butanone hydrochloride-
Molecular Formula C₄H₇ClF₃NOCalculated
Molecular Weight 177.55 g/mol Calculated
CAS Number 1369162-83-3 (for free base)[3]
Chemical Structure Chemical Structure of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride-

Note: A specific CAS number for the hydrochloride salt has not been identified in the searched literature.

Synthesis and Purification

The synthesis of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride can be approached through a multi-step process involving the protection of an amino group, followed by the formation of the trifluoromethyl ketone and subsequent deprotection. The following proposed pathway utilizes common and well-established organic reactions.

Proposed Synthetic Pathway

The synthesis begins with the protection of a suitable amino-containing starting material, followed by conversion to the target trifluoromethyl ketone and final deprotection to yield the hydrochloride salt. A logical and efficient route involves the use of a Boc-protecting group, which is stable under various conditions and can be readily removed.[4][5]

Synthesis_Pathway Start N-Boc-β-alanine Intermediate1 N-Boc-β-alanine acid chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 N-Boc-4-amino-1,1,1-trifluoro-3-diazobutan-2-one Intermediate1->Intermediate2 CH₂N₂ Intermediate3 N-Boc-4-amino-1,1,1-trifluorobutan-2-one Intermediate2->Intermediate3 Ag₂O, H₂O (Wolff Rearrangement) FinalProduct 4-amino-1,1,1-trifluorobutan-2-one hydrochloride Intermediate3->FinalProduct HCl in Dioxane or Ether

Caption: Proposed synthetic workflow for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride.

Detailed Experimental Protocol

This protocol is a proposed method based on established chemical transformations. Researchers should adapt and optimize the conditions as necessary.

Step 1: Synthesis of N-Boc-4-amino-1,1,1-trifluorobutan-2-one (Intermediate 3)

This step is based on the Arndt-Eistert synthesis, a reliable method for the homologation of carboxylic acids.[6]

  • Acid Chloride Formation: To a solution of N-Boc-β-alanine (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Diazoketone Formation: Cool the resulting acid chloride solution to 0 °C and slowly add a freshly prepared ethereal solution of diazomethane (2.5 equivalents) until a persistent yellow color is observed. Stir for an additional 3 hours at 0 °C. Caution: Diazomethane is toxic and explosive; handle with extreme care using appropriate safety measures.

  • Wolff Rearrangement: In a separate flask, prepare a slurry of silver(I) oxide (0.1 equivalents) in water. Add the diazoketone solution dropwise to the silver oxide slurry at 50-60 °C. The reaction is complete when nitrogen evolution ceases.

  • Work-up and Purification: After cooling, filter the reaction mixture through celite. Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-4-amino-1,1,1-trifluorobutan-2-one.

Step 2: Deprotection to 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (Final Product)

The Boc group is efficiently removed under acidic conditions.[7][8]

  • Deprotection: Dissolve the purified N-Boc-4-amino-1,1,1-trifluorobutan-2-one (1 equivalent) in anhydrous 1,4-dioxane or diethyl ether.

  • Salt Formation: Bubble dry hydrogen chloride gas through the solution or add a solution of 4M HCl in dioxane (2 equivalents) at 0 °C.

  • Isolation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-amino-1,1,1-trifluorobutan-2-one hydrochloride.

Analytical and Spectroscopic Characterization

The following data are predicted based on the structure of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for structural confirmation. The predicted chemical shifts are relative to tetramethylsilane (TMS).[9][10][11]

¹H NMR (in D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5-3.7t2H-CH₂-NH₃⁺Methylene group adjacent to the protonated amine is deshielded.
~3.2-3.4t2H-C(=O)-CH₂-Methylene group alpha to the ketone is deshielded.

Note: The amine protons (-NH₃⁺) are typically broad and may exchange with the deuterium in D₂O, making them difficult to observe.

¹³C NMR (in D₂O):

Chemical Shift (δ, ppm)AssignmentRationale
~195-200 (q)C=OThe carbonyl carbon is deshielded and shows coupling to the fluorine atoms.
~115-120 (q)CF₃The trifluoromethyl carbon is highly deshielded and exhibits a strong quartet due to C-F coupling.
~40-45-C(=O)-CH₂-Methylene carbon alpha to the ketone.
~35-40-CH₂-NH₃⁺Methylene carbon adjacent to the protonated amine.

¹⁹F NMR (in D₂O):

A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift for a trifluoromethyl ketone typically appears in the range of -70 to -80 ppm relative to CFCl₃.[3][12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2800-3200 (broad)N-H stretchAmmonium (-NH₃⁺)
~1730-1750C=O stretchKetone
~1500-1600N-H bendAmmonium (-NH₃⁺)
~1100-1300C-F stretchTrifluoromethyl (-CF₃)
Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern will be characteristic of the molecule's structure.[13][14][15]

  • Expected Molecular Ion (M⁺) for free base (C₄H₆F₃NO): m/z = 141.04

  • Key Fragmentation Pathways:

    • α-cleavage adjacent to the ketone and amine.

    • Loss of the trifluoromethyl group (CF₃, mass = 69).

    • McLafferty rearrangement is possible.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry. Its introduction into a molecule can significantly enhance its therapeutic properties.[2]

Bioisosteric Replacement

The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a nitro group or an ethyl group.[16][17] This substitution can lead to improved metabolic stability and binding affinity.

Bioisostere cluster_properties Improved Properties Lead Lead Compound (e.g., with Nitro group) Analog Analog with CF₃ group Lead->Analog Bioisosteric Replacement Prop1 Increased Metabolic Stability Analog->Prop1 Prop2 Enhanced Lipophilicity Analog->Prop2 Prop3 Improved Binding Affinity Analog->Prop3

Caption: Role of the trifluoromethyl group as a bioisostere in drug design.

Synthetic Building Block

4-amino-1,1,1-trifluorobutan-2-one hydrochloride is a versatile building block. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the construction of diverse chemical libraries for high-throughput screening. The trifluoromethyl ketone moiety can also participate in various chemical transformations.[6][18]

Safety and Handling

While a specific safety data sheet for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride is not available, the following precautions should be taken based on the safety profiles of similar aminoketone hydrochlorides and trifluoromethyl compounds.[19][20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth and seek immediate medical attention.

References

  • Bumgardner, C. L., Sloop, J. C., & Washington, G. L. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12.
  • Cavas, L., & Durmaz, R. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.
  • Di Marzo, V., & De Petrocellis, L. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 4817-4822.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Gu, Y., & Jia, G. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science, 13(28), 8204-8225.
  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Synthesis, 2008(19), 3126-3130.
  • Huffman, J. W., & Wiley, J. L. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
  • Hurrle, T., & Gohlke, H. (2018). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 9(8), 770-775.
  • Cayman Chemical. (2025). Safety Data Sheet - Aminoacetone (hydrochloride).
  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2014). Trifluoromethyl ketones: properties, preparation, and application.
  • Sigma-Aldrich. (n.d.). 4-amino-1,1,1-trifluorobutan-2-one.
  • Santa Cruz Biotechnology. (n.d.). Aminoacetonitrile hydrochloride.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • Baxendale Group. (n.d.). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents.
  • Tiz, D. B. (2016). How can we do the deprotection of boc-amino acids using hcl?
  • El-Emary, T. I. (2016). How can we do the deprotection of boc-amino acids using hcl?
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Aminoacetonitrile hydrochloride.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
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  • University of Bern. (2024).
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Sources

Foundational

Structural Elucidation of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride via High-Resolution ¹H NMR Spectroscopy

Executive Overview The integration of fluorinated moieties into aliphatic scaffolds is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The integration of fluorinated moieties into aliphatic scaffolds is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity. 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3)[1] serves as a highly versatile, bifunctional building block in the synthesis of complex nitrogen-containing heterocycles and peptidomimetics.

Analyzing this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The molecule features a highly compressed aliphatic region driven by the "push-pull" of two extreme electron-withdrawing groups: a trifluoroacetyl ( CF3​C=O ) motif and a primary amine hydrochloride ( −NH3+​Cl− ). This technical whitepaper dissects the mechanistic causality behind its spectral features, providing a self-validating experimental protocol for accurate structural verification[2].

Mechanistic Causality of Chemical Shifts

The ¹H NMR spectrum of this compound is defined by profound deshielding effects that propagate through the carbon backbone. Understanding the causality behind these shifts is critical for accurate signal assignment.

  • The α -Carbonyl Protons ( C3​−H2​ ): The base scaffold, 4,4,4-trifluorobutan-2-one, exhibits strong electron-withdrawing characteristics that significantly deshield adjacent protons[3]. The carbonyl group exerts both inductive (-I) and mesomeric (-M) effects. When coupled with the extreme electronegativity of the adjacent trifluoromethyl group, the electron density around the C3​ protons is severely depleted, pushing their resonance downfield to approximately 2.95 - 3.10 ppm. Furthermore, the CF3​ group exerts a profound shielding/deshielding effect on the molecular backbone, a phenomenon extensively documented in multinuclear NMR studies of oxofluorinated compounds[4].

  • The α -Amine Protons ( C4​−H2​ ): The protonation of the primary amine to form the hydrochloride salt generates a localized positive charge ( −NH3+​ ). This creates a powerful inductive (-I) deshielding effect on the adjacent C4​ methylene protons, shifting them downfield to approximately 3.10 - 3.25 ppm.

  • The Ammonium Protons ( −NH3+​ ): In a strictly anhydrous, aprotic solvent like DMSO-d6, the three amine protons exchange slowly enough with the solvent to be observed. They appear as a broad singlet around 8.10 - 8.30 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent 14N nucleus (spin I=1 ).

Spin-Spin Coupling Dynamics

The proximity of the two methylene groups creates a strongly coupled spin system.

  • First-Order vs. Second-Order Effects: The C3​ and C4​ protons couple with each other ( 3JHH​≈6.5 Hz). Because their chemical shifts are highly similar ( Δν is small), the system may deviate from a simple first-order A2​X2​ pattern and exhibit second-order A2​B2​ characteristics, resulting in complex multiplet distortion (the "roof effect").

  • Long-Range Fluorine Coupling: The synthesis and spectral characterization of related trifluoromethyl ketones demonstrate the necessity of optimized acquisition parameters to resolve fine long-range couplings[5]. The C3​ protons can couple to the fluorine atoms through four bonds ( 4JHF​ ). This typically manifests as a small coupling constant ( ≈1.5 Hz), splitting the C3​ triplet into a triplet of quartets (tq), or simply broadening the signal if the magnetic field resolution is insufficient.

Coupling_Network CF3 CF3 C2 C=O CF3->C2 C3 CH2 (H_b) CF3->C3 4J_HF (1.5 Hz) C2->C3 C4 CH2 (H_a) C3->C4 C3->C4 3J_HH (6.5 Hz) NH3 NH3+ C4->NH3

Fig 2. Spin-spin coupling network mapping scalar interactions across the molecular backbone.

Quantitative Spectral Data

The following table summarizes the expected quantitative ¹H NMR data for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride, assuming acquisition at 400 MHz in DMSO-d6 at 298K.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
−NH3+​ 8.10 - 8.30Broad Singlet (br s)3HN/ADeshielded by positive charge; broadened by 14N quadrupolar relaxation.
C4​−H2​ 3.10 - 3.25Triplet (t) or Multiplet (m)2H 3JHH​≈6.5 Deshielded by the adjacent, strongly electron-withdrawing −NH3+​ group.
C3​−H2​ 2.95 - 3.10Triplet of Quartets (tq)2H 3JHH​≈6.5 , 4JHF​≈1.5 Deshielded by −C(=O)CF3​ ; exhibits long-range scalar coupling to fluorine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural verification, the NMR acquisition must function as a self-validating system. This means the protocol inherently proves its own accuracy through internal controls (e.g., precise relaxation delays to validate integration ratios, and internal standards for shift calibration).

Phase 1: Sample Preparation
  • Gravimetric Standardization: Weigh exactly 15.0 mg of the analyte into a clean glass vial. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 1D ¹H NMR without inducing concentration-dependent viscosity line broadening.

  • Solvent Selection & Addition: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: DMSO-d6 is strictly chosen over D2​O . Using D2​O would cause rapid deuterium exchange of the −NH3+​ protons, erasing their signal and potentially altering the chemical shift of the adjacent C4​ protons via isotope effects.

  • Homogenization: Vortex the solution for 30 seconds, followed by mild sonication for 1 minute until optically clear.

  • Filtration: Transfer the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing microscopic undissolved particulates prevents magnetic susceptibility gradients, ensuring sharp, highly resolved lineshapes.

Phase 2: Instrumental Acquisition
  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO-d6. Perform automated gradient shimming (Z1-Z5). Validation Step: Confirm the residual DMSO-d5 peak (2.50 ppm) has a half-height linewidth ( ν1/2​ ) of < 0.6 Hz.

  • Pulse Calibration: Calibrate the 90° pulse width ( P1​ ) specifically for this sample to maximize transverse magnetization.

  • Parameter Optimization:

    • Spectral Width (SW): Set to 15 ppm (-2 to 13 ppm) to safely capture the deshielded −NH3+​ protons without fold-over artifacts.

    • Relaxation Delay ( D1​ ): Set to 5.0 seconds. Validation Step: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons before the next pulse. This guarantees that the integration values strictly reflect the quantitative 2:2:3 proton ratio of the molecule.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Phase and baseline correct manually, and reference the TMS peak strictly to 0.00 ppm.

NMR_Workflow Start Weigh 15-20 mg Analyte Solvent Add 0.6 mL DMSO-d6 (0.03% TMS) Start->Solvent Dissolve Vortex & Sonicate Homogenize Solvent->Dissolve Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR (400 MHz, 298K) Transfer->Acquire Process Phase & Baseline Correction Acquire->Process

Fig 1. Self-validating workflow for 1H NMR sample preparation and spectral acquisition.

References

  • PubChem. "4,4,4-Trifluorobutan-2-one | C4H5F3O | CID 539001". National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. "The Strong β−CF3 Shielding Effect in Hexafluoroisopropanol and 100 Other Organic Solvents Revisited with 17O NMR Spectroscopy". ChemCatChem. URL: [Link]

Sources

Exploratory

Advanced 13C NMR Characterization of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride: Hydration Dynamics and Spectral Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 4-amino-1,1,1-trifluorobutan-2-one hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3) is a highly versatile fluorinated building block frequently utilized in the synthesis of metabolically stable pharmaceuticals and trifluoromethylated heterocycles. However, the routine analytical characterization of this molecule via Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy presents a unique mechanistic challenge: the keto-hydrate equilibrium.

As a Senior Application Scientist, it is critical to understand that the spectral output of this compound is not static; it is entirely dependent on the microenvironment of the NMR solvent. This whitepaper elucidates the causality behind the electrophilic behavior of trifluoromethyl ketones (TFMKs), provides a definitive 13C NMR data reference, and outlines a self-validating experimental protocol to ensure absolute structural confidence.

Mechanistic Insight: The Keto-Hydrate Equilibrium

The defining feature of 4-amino-1,1,1-trifluorobutan-2-one is the juxtaposition of a highly electronegative trifluoromethyl (–CF3) group adjacent to a carbonyl (C=O) carbon.

The Causality of Hydration

The –CF3 group exerts a profound inductive electron-withdrawing effect (–I effect) on the adjacent C2 carbonyl carbon. This extreme electron depletion renders the C2 carbon highly electrophilic. In the presence of ambient moisture or protic solvents (such as D2O or non-anhydrous DMSO-d6), the carbonyl undergoes rapid nucleophilic attack by water, forming a stable gem-diol (hydrate)[1].

In standard TFMKs, this equilibrium dictates whether the C2 carbon is observed as an sp2-hybridized ketone (typically a quartet around 191 ppm) or an sp3-hybridized hydrate (a quartet shifted dramatically upfield to ~90–95 ppm)[1]. Failure to control the solvent environment leads to spectral line broadening, split peaks, and misassigned structures.

Quantitative Data Presentation: 13C NMR Assignments

The following table summarizes the expected 13C NMR chemical shifts (δ in ppm), multiplicities, and carbon-fluorine coupling constants ( JCF​ ) for both the pure keto and pure hydrate forms of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride.

Carbon PositionAssignmentKeto Form (Anhydrous DMSO-d6)Hydrate Form (D2O / Aqueous) JCF​ Coupling & Multiplicity
C1 –CF3115.5 ppm122.0 ppm 1JCF​≈285−290 Hz (Quartet)
C2 C=O / C(OH)2191.0 ppm92.5 ppm 2JCF​≈32−37 Hz (Quartet)
C3 –CH2– (α to C=O)38.5 ppm35.0 ppm 3JCF​≈2.5 Hz (Quartet) or Broad Singlet
C4 –CH2–NH3+33.2 ppm34.1 ppmSinglet

Note: The dramatic upfield shift of C2 from 191.0 ppm to 92.5 ppm is the definitive diagnostic marker for the hydrate form, a phenomenon well-documented in the optimization of TFMK-based enzyme inhibitors[1].

Experimental Protocols: A Self-Validating System

To achieve trustworthy and reproducible 13C NMR data, the analyst must actively control the hydration state. The following step-by-step methodology utilizes a "D2O spike" as a self-validating internal control.

Phase 1: Preparation of the Anhydrous State (Keto Form)
  • Solvent Dehydration: Add activated 3Å molecular sieves to a fresh ampoule of DMSO-d6. Allow to sit for 24 hours to reduce residual water content to <10 ppm.

  • Sample Dissolution: Weigh 20–25 mg of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride into a clean, oven-dried glass vial. Add 0.6 mL of the anhydrous DMSO-d6.

  • Transfer: Transfer the solution to a dry 5 mm NMR tube flushed with dry nitrogen gas.

  • Acquisition Parameters:

    • Nucleus: 13C{1H} (Proton-decoupled).

    • Temperature: 298 K.

    • Crucial Setting: Set the relaxation delay (D1) to at least 2.5 to 3.0 seconds . The quaternary C1 and C2 carbons lack attached protons and rely on slower dipole-dipole relaxation mechanisms. A short D1 will result in these critical quartets disappearing into the baseline noise.

    • Scans: Minimum 512 scans to achieve a high signal-to-noise ratio for the 1JCF​ quartet.

Phase 2: In-Situ Validation (Hydrate Induction)

To unequivocally prove the assignment of the 191 ppm peak as the TFMK carbonyl:

  • The D2O Spike: Remove the NMR tube from the spectrometer and add exactly 15 µL of D2O directly to the sample.

  • Equilibration: Cap the tube, invert 5 times to mix, and allow 10 minutes for the hydration equilibrium to establish.

  • Re-Acquisition: Run a second 13C NMR spectrum using identical parameters.

  • Validation Check: The quartet at ~191.0 ppm must vanish, replaced by a new sp3-hybridized quartet at ~92.5 ppm[1]. The C1 (CF3) quartet will also shift slightly downfield. This confirms the structural integrity of the compound and rules out impurities.

Workflow Visualization

The following diagram maps the logical relationship between solvent selection, the resulting chemical species, and the validation workflow.

G Start 4-Amino-1,1,1-trifluorobutan-2-one HCl Sample Solvent Solvent Selection Start->Solvent Anhydrous Anhydrous DMSO-d6 (Molecular Sieves) Solvent->Anhydrous Moisture <10 ppm Aqueous D2O or Wet Solvent Solvent->Aqueous Protic Environment Keto Keto Form C2 ≈ 191 ppm (q) Anhydrous->Keto Hydrate Hydrate (gem-diol) C2 ≈ 92 ppm (q) Aqueous->Hydrate Validation D2O Spike Validation (Shifts 191 → 92 ppm) Keto->Validation Add 15 µL D2O Validation->Hydrate

Caption: NMR solvent workflow dictating the keto-hydrate equilibrium of trifluoromethyl ketones.

Conclusion

The 13C NMR characterization of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride requires deliberate control over its chemical microenvironment. By understanding the electrophilic nature of the trifluoromethyl ketone moiety and employing a rigorous, self-validating D2O-spike methodology, researchers can eliminate spectral ambiguity. This ensures high-fidelity structural data, which is paramount when utilizing this compound as a precursor in complex pharmaceutical synthesis.

Sources

Foundational

Mass Spectrometry of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride: A Comprehensive Guide to Ionization Dynamics and Fragmentation Pathways

Executive Summary The incorporation of fluorinated aliphatic building blocks is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and basicity. 4-amino-1,1,1-trifluorobutan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated aliphatic building blocks is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and basicity. 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (C₄H₆F₃NO · HCl) is a highly polar, beta-aminoketone whose mass spectrometric analysis presents unique challenges. The extreme electron-withdrawing nature of the trifluoromethyl (-CF₃) group fundamentally alters the molecule's gas-phase thermodynamics, aqueous equilibrium, and collision-induced dissociation (CID) pathways.

This whitepaper provides a definitive, self-validating methodology for the LC-MS/MS analysis of this compound, detailing the causality behind chromatographic choices, ionization behavior, and high-resolution accurate mass (HRAM) fragmentation mechanisms.

Physicochemical Profiling & Gas-Phase Thermodynamics

The CF₃ Inductive Effect & Hydration Equilibrium

In standard aqueous LC-MS mobile phases, trifluoromethyl ketones do not exist purely as free ketones. The strong inductive electron withdrawal by the -CF₃ group renders the adjacent carbonyl carbon highly electrophilic, driving a rapid equilibrium toward the gem-diol (hydrate) form[1].

For 4-amino-1,1,1-trifluorobutan-2-one, the exact mass of the free base is 141.0400 Da , yielding a theoretical[M+H]⁺ at m/z 142.0478 . However, in aqueous solution, the hydrate form (exact mass 159.0506 Da) is energetically favored, yielding a protonated hydrate at m/z 160.0584 . During Electrospray Ionization (ESI), the ratio of the detected free ketone to the hydrate is heavily dependent on the source desolvation temperature.

Protonation Dynamics

Despite the electron-withdrawing effect of the fluorinated moiety, the terminal primary amine remains the most basic site on the molecule. Under acidic ESI+ conditions, protonation occurs exclusively at the nitrogen atom, directing the subsequent gas-phase fragmentation[2].

Self-Validating LC-MS/MS Methodology

To ensure analytical trustworthiness, protocols must account for the hydrochloride salt matrix and the high polarity of the analyte.

Step-by-Step Experimental Protocol
  • Sample Preparation & Desalting:

    • Action: Dissolve the HCl salt in 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.

    • Causality: Direct injection of high-concentration chloride salts causes severe ion suppression in the ESI source. The volatile ammonium formate buffer displaces the chloride ions, stabilizing the free amine.

    • Self-Validation Step: Monitor the[M+Cl]⁻ adduct in negative ion mode during initial tuning. A successful sample prep will yield a negligible negative mode signal compared to the positive mode [M+H]⁺ signal.

  • Chromatographic Separation (HILIC):

    • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., bare silica or amide-bonded) instead of C18.

      • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

      • Mobile Phase B: Acetonitrile.

    • Causality: As a low-molecular-weight, highly polar aliphatic amine, the analyte will elute in the void volume of a standard reversed-phase column, subjecting it to massive matrix suppression. HILIC ensures adequate retention (k' > 2).

    • Self-Validation Step: Inject a solvent blank immediately following the highest calibration standard to validate the absence of column carryover—a notorious issue for amine-functionalized analytes.

  • ESI Source Optimization:

    • Action: Set the ESI desolvation gas temperature to ≥ 400°C.

    • Causality: High thermal energy in the source drives the endothermic dehydration of the gem-diol back to the free ketone in the gas phase, consolidating the ion current into the single [M+H]⁺ peak at m/z 142.05.

LCMS_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Mass Spectrometry N1 Weigh HCl Salt & Dissolve in ACN/H2O N2 Desalting / Dilution (Mitigate Cl- Suppression) N1->N2 N3 HILIC Separation (Retains Polar Amines) N2->N3 N4 ESI+ Ionization [M+H]+ & Hydrate Formation N3->N4 N5 CID Fragmentation (MRM Transitions) N4->N5

Step-by-step LC-MS/MS workflow for 4-amino-1,1,1-trifluorobutan-2-one.

Mechanistic Fragmentation Pathways (CID)

Upon isolation of the [M+H]⁺ precursor (m/z 142.05) and subjection to Collision-Induced Dissociation (CID), the molecule undergoes three primary even-electron fragmentation pathways:

  • Pathway A: Alpha-Cleavage (m/z 30.03) A classic, highly diagnostic amine-directed fragmentation. Cleavage of the C3-C4 bond yields the highly stable iminium cation[CH₂=NH₂]⁺. Because the nitrogen lone pair stabilizes the positive charge, this is the dominant product ion for terminal primary amines and ketamine analogues[3].

  • Pathway B: Ammonia Neutral Loss (m/z 125.02) Thermal and collisional activation of the protonated amine leads to the expulsion of neutral NH₃ (-17.03 Da), forming a stabilized carbocation. This is a standard neutral loss for aliphatic primary amines[2].

  • Pathway C: Hydrogen Fluoride Elimination (m/z 122.04) The polyfluorinated C1 moiety allows for the elimination of neutral HF (-20.01 Da). This pathway is frequently observed in the MS/MS spectra of fluorinated pharmaceuticals, driven by the formation of a stabilized difluoroalkene cation[4].

Fragmentation M Precursor Ion[M+H]+ m/z 142.05 CF3-C(=O)-CH2-CH2-NH3+ Hydrate Hydrate[M+H2O+H]+ m/z 160.06 CF3-C(OH)2-CH2-CH2-NH3+ M->Hydrate Aqueous Equilibrium F1 Ammonia Loss m/z 125.02 [M+H - NH3]+ M->F1 -17.03 Da (CID) F2 Iminium Cation m/z 30.03 [CH2=NH2]+ M->F2 α-Cleavage (CID) F3 HF Elimination m/z 122.04 [M+H - HF]+ M->F3 -20.01 Da (CID) Hydrate->M Source Dehydration

ESI+ CID fragmentation pathways and hydration equilibrium of the target.

Quantitative Data & MRM Transitions

For targeted quantitation (e.g., pharmacokinetics or impurity profiling), Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is recommended. The table below summarizes the optimized HRAM transitions and their structural causality.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment TypeStructural Assignment
142.05 30.03 25α-Cleavage[CH₂=NH₂]⁺ (Iminium) - Primary Quantifier
142.05 125.02 15Neutral Loss[M+H - NH₃]⁺ - Qualifier 1
142.05 122.04 20Neutral Loss[M+H - HF]⁺ - Qualifier 2
160.06 142.05 10Dehydration[M+H]⁺ (Source validation from Hydrate)

Note: The m/z 142.05 → 30.03 transition is chosen as the primary quantifier due to the high thermodynamic stability of the iminium ion, which provides the highest signal-to-noise (S/N) ratio in complex biological matrices.

References

1.[2] Mass Spectral Fragmentation Pathways of Propranolol Related Beta-Fluorinated Amines Studied by Electrospray and Electron Impact Ionization Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

2.[4] Electron ionization induced fragmentation of fluorinated derivatives of bisphenols Source: Rapid Communications in Mass Spectrometry (ResearchGate) URL:[Link]

3.[3] Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: Molecules (MDPI) URL:[Link]

4.[1] Cu(II)-Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

Stability and Storage Protocols for 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride: A Mechanistic Guide

As a Senior Application Scientist, I frequently encounter downstream synthesis failures—particularly in the development of protease inhibitors and fluorinated heterocycles—that trace back to the mishandling of 4-amino-1,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter downstream synthesis failures—particularly in the development of protease inhibitors and fluorinated heterocycles—that trace back to the mishandling of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride . This molecule is a highly versatile bifunctional building block, but its architecture combines two notoriously reactive moieties: an electrophilic trifluoromethyl ketone (TFMK) and a -amino group (a Mannich base equivalent).

This whitepaper elucidates the causality behind the instability of this compound and provides field-proven, self-validating protocols for its storage, handling, and experimental application.

Mechanistic Causality of Instability

To master the handling of this compound, one must understand the thermodynamic and kinetic forces driving its degradation. The molecule is under constant threat from two distinct pathways:

The Electrophilic Trifluoromethyl Ketone (TFMK)

The strong electron-withdrawing inductive effect of the trifluoromethyl ( ) group severely depletes electron density at the adjacent carbonyl carbon. This lowers the lowest unoccupied molecular orbital (LUMO) of the bond, making it an aggressive electrophile. When exposed to ambient moisture, the TFMK rapidly undergoes nucleophilic attack by water, existing as an1[1]. While the hydrate is chemically stable, it is synthetically inactive for condensation reactions.

The -Amino Ketone Vulnerability

-amino ketones are Mannich bases. As free amines, they are highly unstable. At neutral or basic pH, the deprotonated primary amine acts as a nucleophile, leading to rapid intermolecular self-condensation (polymerization). Furthermore, the free base is highly prone to retro-Michael (retro-Mannich) elimination. In this E1cB-like pathway, the molecule expels ammonia to yield a highly reactive -unsaturated trifluoromethyl ketone.

Storing the compound as a hydrochloride salt is a deliberate protective measure. The acidic environment protonates the amine ( ), eliminating its nucleophilicity and thermodynamically stabilizing the molecule, as 2[2]. The free base adducts rapidly eliminate at physiological pH, but 3[3].

MechanisticStability A 4-amino-1,1,1-trifluorobutan-2-one HCl (Stable Form) B Moisture Exposure (H2O) A->B + H2O C Base Addition (Deprotonation) A->C + Base D Gem-Diol (Hydrate) (Synthetically Inactive) B->D Nucleophilic Attack E Free Base (Highly Reactive) C->E Removes HCl F Self-Condensation (Polymerization) E->F Intermolecular G Retro-Michael Elimination (Enone Formation) E->G Intramolecular (-NH3)

Degradation pathways of 4-amino-1,1,1-trifluorobutan-2-one HCl under moisture or basic conditions.

Quantitative Physicochemical Profile

To design effective storage and reaction protocols, we must baseline the physical properties of the compound.

PropertyValue / Description
Chemical Name 4-amino-1,1,1-trifluorobutan-2-one hydrochloride
CAS Registry Number 4 (HCl salt) / (Free base)[4]
Molecular Formula
Molecular Weight 177.55 g/mol
Physical State Solid (Highly Hygroscopic)
Storage Temperature -20 °C
Atmosphere Strict Inert (Argon or Nitrogen)

Self-Validating Storage Systems

  • Primary Containment: Store the powder in an amber glass vial (to prevent photolytic degradation) sealed with a PTFE-lined cap.

  • Secondary Containment (The Self-Validating Layer): Place the primary vial inside a secondary desiccator jar filled with indicating Drierite (calcium sulfate doped with cobalt chloride).

    • Causality: The Drierite acts as a sacrificial moisture sink.

    • Validation: The cobalt chloride provides a visual, self-validating cue. If the environment is compromised, the crystals shift from blue to pink, alerting the scientist before the reagent is ruined.

  • Thermal Control: Store the entire secondary containment system at -20 °C. The low temperature kinetically freezes both trace hydrate formation and solid-state degradation.

Field-Proven Experimental Workflows

Because the free base is inherently unstable, it must never be isolated or stored. It must be liberated in situ and immediately trapped by the target reagent.

Protocol 1: Anhydrous In Situ Free-Base Liberation

This protocol ensures the reactive -amino ketone is generated safely and consumed before it can undergo retro-Michael elimination.

Step-by-Step Methodology:

  • Preparation: Transfer the required mass of the HCl salt into an oven-dried Schlenk flask inside a glovebox or under a strict Argon counter-flow.

  • Solvation: Suspend the salt in an anhydrous, aprotic solvent (e.g., dry dichloromethane or tetrahydrofuran) and cool the flask to 0 °C using an ice bath.

  • Base Addition: Add 1.05 equivalents of a sterically hindered, non-nucleophilic base (such as -diisopropylethylamine, DIPEA) dropwise over 2 minutes.

    • Causality: DIPEA strips the HCl to liberate the free amine but is too bulky to attack the highly electrophilic TFMK carbonyl.

  • Incubation: Stir for exactly 5 minutes at 0 °C. Do not allow the solution to warm to room temperature.

  • Trapping: Immediately introduce the target electrophile (e.g., an acid chloride) or nucleophile to the reaction mixture.

ExperimentalWorkflow S1 Step 1: Weighing (Glovebox, Argon) S2 Step 2: Solvation (Anhydrous Solvent) S1->S2 S3 Step 3: In Situ Free-Basing (Weak Base) S2->S3 S4 Step 4: Immediate Trapping (Add Electrophile) S3->S4

Workflow for the in situ liberation and immediate reaction of the reactive beta-amino ketone.

Protocol 2: Azeotropic Hydrate Reversal

If the indicating Drierite in your storage system turns pink, assume the TFMK has partially converted to the inactive gem-diol. You can reverse this equilibrium using Le Chatelier's principle.

Step-by-Step Methodology:

  • Dissolve the hydrated HCl salt in anhydrous toluene in a round-bottom flask.

  • Equip the flask with a Dean-Stark apparatus pre-filled with anhydrous toluene, topped with a reflux condenser and an Argon line.

  • Heat the mixture to reflux (approx. 110 °C).

    • Causality: Water forms an azeotrope with toluene and co-distills. As the vapor condenses, water separates and falls into the Dean-Stark trap, physically removing it from the equilibrium and driving the gem-diol back to the active ketone.

  • Once water droplets cease to collect in the trap (typically 2-4 hours), cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to recover the active, dehydrated 4-amino-1,1,1-trifluorobutan-2-one hydrochloride.

Sources

Foundational

Engineering Transition-State Analogues: A Technical Guide to 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride in Drug Discovery

Executive Summary The strategic incorporation of fluorine into drug scaffolds profoundly alters physicochemical properties and target engagement. Among fluorinated motifs, the trifluoromethyl ketone (TFMK) stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into drug scaffolds profoundly alters physicochemical properties and target engagement. Among fluorinated motifs, the trifluoromethyl ketone (TFMK) stands out as a privileged warhead for covalent, reversible enzyme inhibition. This technical whitepaper provides an in-depth evaluation of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride , a commercially available bifunctional building block that bridges a highly electrophilic TFMK warhead with a versatile primary amine handle. We will explore its mechanistic rationale, synthetic integration, and experimental validation for targeting proteases, lipases, and histone deacetylases (HDACs).

Physicochemical Profiling & Commercial Sourcing

Before deploying this building block in a synthetic campaign, it is critical to understand its physicochemical parameters. The hydrochloride salt form ensures the stability of the primary amine, preventing premature cyclization, degradation, or self-condensation with the highly reactive TFMK moiety.

Table 1: Physicochemical Properties and Commercial Sourcing

ParameterSpecification
Chemical Name 4-amino-1,1,1-trifluorobutan-2-one hydrochloride
CAS Number 2866333-99-3, 2947427-43-0 (HCl salt); 1369162-83-3 (Free base)
Molecular Formula C 4​ H 7​ ClF 3​ NO
Molecular Weight 177.55 g/mol
Structural Features β -amino aliphatic linker, Trifluoromethyl ketone warhead
Commercial Suppliers Sigma-Aldrich (Enamine catalog), Ambeed

Mechanistic Rationale: The TFMK Warhead

Expertise & Causality: The potency of TFMK-based inhibitors stems from the extreme electronegativity of the trifluoromethyl group. By withdrawing electron density via the inductive effect, the CF 3​ group renders the adjacent carbonyl carbon highly electrophilic. When the inhibitor enters an enzyme's active site, the catalytic nucleophile (e.g., the hydroxyl group of Serine or the thiol group of Cysteine) attacks this carbonyl carbon.

Unlike standard substrates that undergo rapid cleavage, the TFMK forms a highly stable, tetrahedral hemiketal or hemithioketal. This structure perfectly mimics the transition state of peptide bond hydrolysis, leading to slow, tight-binding inhibition. NMR structural studies have definitively proven that TFMKs exist as charged hemiketals when bound in the active site of enzymes like human phospholipase A2 [1]. Furthermore, TFMKs have been successfully deployed as potent inhibitors of viral cysteine proteases, such as the SARS-CoV 3CL protease, demonstrating time-dependent covalent inhibition [2]. Beyond proteases, TFMKs serve as powerful zinc-binding groups (ZBGs) in HDAC inhibitors, exhibiting unique, class-dependent slow-binding mechanisms compared to traditional hydroxamic acids [3].

Mechanism A Active Site Nucleophile (Ser-OH / Cys-SH) C Tetrahedral Intermediate (Hemiketal / Hemithioketal) A->C Nucleophilic Attack B TFMK Warhead (Electrophilic Carbonyl) B->C Polarization by CF3 D Transition-State Mimicry (Tight-Binding Inhibition) C->D Stabilization

Fig 1: Nucleophilic attack on the TFMK warhead forming a transition-state mimic.

Synthetic Workflows: Peptide Coupling Protocol

Trustworthiness & Self-Validating Design: To utilize 4-amino-1,1,1-trifluorobutan-2-one hydrochloride, the primary amine must be coupled to a recognition scaffold (e.g., a peptide sequence or an HDAC surface-recognition cap). The following protocol describes a self-validating amide coupling workflow.

Causality Check: HATU is selected over standard EDC/NHS because the β -amino group of the TFMK can be electronically deactivated by the distant CF 3​ group, requiring a highly efficient coupling reagent. N,N-Diisopropylethylamine (DIPEA) is used as it is a sterically hindered, non-nucleophilic base, which prevents unwanted side reactions with the electrophilic TFMK carbonyl during the neutralization step.

Step-by-Step Methodology: Amide Coupling
  • Preparation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent moisture-induced degradation of the coupling reagent.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active O7-azabenzotriazole ester. (Self-validation: A slight yellowing of the solution indicates successful ester formation).

  • Amine Liberation & Coupling: Add 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1.2 eq) to the reaction mixture. The excess DIPEA neutralizes the HCl salt, liberating the free amine in situ.

  • Reaction Monitoring: Stir for 2-4 hours. Monitor completion via LC-MS. The mass of the desired product should reflect the addition of the scaffold mass + 141 Da (mass of the TFMK free base) - 18 Da (water loss).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure TFMK-inhibitor.

Workflow S1 1. Amine Liberation (Neutralize HCl with DIPEA) S3 3. Amide Bond Formation (TFMK Coupling) S1->S3 S2 2. Carboxylic Acid Activation (HATU / DMF) S2->S3 S4 4. Purification (RP-HPLC) S3->S4 S5 5. Kinetic Evaluation (Continuous Assay) S4->S5

Fig 2: Synthetic and evaluative workflow for TFMK-based protease inhibitors.

Experimental Validation: Continuous Enzyme Inhibition Assay

Because TFMKs are slow, tight-binding inhibitors, traditional IC 50​ determinations (which assume rapid equilibrium) are fundamentally flawed and will drastically underestimate potency. A continuous fluorogenic assay must be employed to capture the time-dependent kinetics of the covalent binding event.

Step-by-Step Methodology: Kinetic Assay
  • Reagent Preparation: Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% BSA to prevent non-specific adsorption to the microplate). Prepare 10X inhibitor stocks in DMSO.

  • Pre-incubation: In a black 96-well microplate, mix the enzyme solution with varying concentrations of the TFMK inhibitor (ranging from 0.1x to 10x the expected Ki​ ). Incubate at 37°C for 30 minutes. (Causality: Pre-incubation allows the slow formation of the covalent hemiketal to reach equilibrium before introducing the competing substrate).

  • Substrate Addition: Rapidly add a fluorogenic substrate (e.g., an AMC-tagged peptide) to initiate the reaction.

  • Continuous Monitoring: Read the fluorescence (e.g., Ex 360 nm / Em 460 nm for AMC) continuously every 30 seconds for 60 minutes.

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition:

    P=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

    (Where v0​ is the initial velocity, vs​ is the steady-state velocity, and kobs​ is the apparent first-order rate constant. Calculate the true Ki​ from the relationship between kobs​ and inhibitor concentration).

References

  • Trimble, L. A., Street, I. P., Perrier, H., Tremblay, N. M., Weech, P. K., & Bernstein, M. A. "NMR structural studies of the tight complex between a trifluoromethyl ketone inhibitor and the 85-kDa human phospholipase A2." Biochemistry (1993). ACS Publications. URL:[Link]

  • Shao, Y.-M., Yang, W.-B., Kuo, T.-H., Tsai, K.-C., Lin, C.-H., Yang, A.-S., Liang, P.-H., & Wong, C.-H. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry (2008). PubMed. URL:[Link]

  • Madsen, A. S., & Olsen, C. A. "A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action." MedChemComm (2016). RSC Publishing. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Integration of 4-Amino-1,1,1-Trifluorobutan-2-One Hydrochloride in Peptidomimetic Synthesis for Protease Inhibitor Development

Introduction & Mechanistic Rationale The development of targeted protease inhibitors is a cornerstone of modern medicinal chemistry, particularly in the treatment of viral infections (e.g., SARS-CoV-2), neurodegenerative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted protease inhibitors is a cornerstone of modern medicinal chemistry, particularly in the treatment of viral infections (e.g., SARS-CoV-2), neurodegenerative diseases, and oncology[1]. Among the most potent electrophilic warheads used in these therapeutics are Trifluoromethyl Ketones (TFMKs) . Due to the extreme electronegativity of the fluorine atoms, the carbonyl carbon of a TFMK is highly electrophilic, making it an ideal transition-state analog[2].

When a TFMK-containing peptidomimetic enters a protease active site, the catalytic serine (hydroxyl) or cysteine (thiol) residue executes a nucleophilic attack on the TFMK carbonyl. This forms a highly stable, reversible tetrahedral hemiketal or hemithioketal adduct that tightly binds the enzyme, mimicking the transition state of natural peptide bond hydrolysis[3].

4-Amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 1369162-83-3 / 2866333-99-3) serves as a highly specialized β -amino acid surrogate. By coupling this building block to the C-terminus of a target peptide sequence, researchers can rapidly generate potent protease inhibitors. The hydrochloride salt form is strictly utilized to prevent the primary amine from undergoing premature intermolecular Schiff base formation or self-condensation with its own highly reactive ketone moiety.

Mechanism A Peptidyl-TFMK (Ketone Form) B Aqueous Media Equilibrium A->B D Protease Active Site (Ser-OH / Cys-SH) A->D Nucleophilic Attack C Peptidyl-TFMK (Gem-Diol Hydrate) B->C C->D Active Site Binding E Tetrahedral Hemiketal Adduct D->E F Reversible Enzyme Inhibition E->F

Figure 2: Protease inhibition mechanism via tetrahedral hemiketal formation.

Experimental Design & Causality

Synthesizing TFMK-peptides requires strategic deviations from standard Solid-Phase Peptide Synthesis (SPPS).

  • Why Solution-Phase Coupling? The TFMK moiety is highly reactive. If 4-amino-1,1,1-trifluorobutan-2-one is incorporated while the peptide is still on the resin, the subsequent global cleavage step (typically utilizing 95% TFA and nucleophilic scavengers like EDT or TIPS) will irreversibly degrade or reduce the ketone warhead. Therefore, the peptide must be synthesized, cleaved, and purified before the TFMK building block is attached via solution-phase coupling.

  • Why HATU/DIPEA? The activation of the precursor peptide's C-terminal carboxylic acid must be rapid to prevent epimerization (racemization) of the α -carbon. HATU provides superior reaction kinetics compared to standard carbodiimides (EDC/DCC), while DIPEA serves a dual purpose: it acts as the catalytic base for activation and neutralizes the HCl salt of the 4-amino-1,1,1-trifluorobutan-2-one to liberate the nucleophilic free amine.

Workflow A 1. Peptide-COOH Synthesis (SPPS) B 2. Carboxyl Activation (HATU / DIPEA) A->B C 3. TFMK Amine Addition B->C D 4. Amide Bond Formation C->D E 5. RP-HPLC Purification D->E F 6. Lyophilized TFMK-Peptide E->F

Figure 1: Solution-phase coupling workflow for TFMK integration into peptides.

Self-Validating Protocols

Protocol A: Preparation of the Precursor Peptide
  • Synthesize the desired peptide sequence using standard Fmoc-SPPS on a highly acid-labile resin (e.g., 2-Chlorotrityl chloride resin) to yield a fully protected peptide with a free C-terminal carboxylic acid, OR synthesize and globally deprotect the peptide if no reactive side-chains (e.g., Lys, Cys) are present near the C-terminus.

  • Cleave the peptide from the resin, precipitate in cold diethyl ether, and lyophilize.

  • Validation Check: Perform LC-MS to confirm the exact mass and purity (>90%) of the Peptide-COOH precursor before proceeding.

Protocol B: Solution-Phase Coupling of 4-Amino-1,1,1-Trifluorobutan-2-One
  • Dissolution: Dissolve the Peptide-COOH (1.0 eq, typically 50-100 mg) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Ensure the reaction vessel is purged with inert gas (N 2​ or Argon) to prevent moisture-induced side reactions.

  • Activation: Chill the solution to 0°C in an ice bath. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for exactly 5 minutes. Causality: The brief 0°C activation limits the formation of unreactive oxazolone intermediates that cause epimerization.

  • Nucleophilic Addition: Add 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1.2 eq) directly to the activated mixture. The excess DIPEA present in the solution will instantly neutralize the HCl salt, liberating the free amine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 to 4 hours.

  • In-Process Validation (LC-MS): Sample 1 μ L of the reaction mixture, dilute in 50% Acetonitrile/Water, and inject into the LC-MS.

    • Critical Diagnostic: TFMKs rapidly hydrate in aqueous LC-MS solvent systems. You must look for both the expected mass [M+H]+ and the gem-diol hydrate mass [M+H+18]+ . The presence of the +18 Da peak is the definitive self-validating proof that the trifluoromethyl ketone warhead is intact and active.

  • Quenching: Once the precursor mass is consumed, quench the reaction by adding an equal volume of 5% aqueous acetic acid.

Protocol C: Purification and Isolation
  • Filter the quenched reaction mixture through a 0.45 μ m PTFE syringe filter.

  • Purify via Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column. Use a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • Pool the fractions containing the target mass (validating again for the [M+H+18]+ hydrate peak) and lyophilize immediately to yield the final white powder.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to maximize the yield of the TFMK-peptidomimetic while suppressing degradation.

ParameterValue / ConditionMechanistic Rationale
Coupling Reagent HATU (1.1 eq)Rapid O-to-N acyl transfer minimizes C-terminal epimerization.
Base DIPEA (3.0 eq)1 eq neutralizes the TFMK-HCl salt; 2 eq drive the HATU activation.
Solvent Anhydrous DMFEnsures complete solubility of the peptide and prevents premature hydration of the TFMK.
Reaction Temp 0°C 25°CThermal control during activation limits side reactions; RT ensures complete coupling.
Expected Yield 65% - 80%Losses primarily occur during RP-HPLC purification of the diastereomeric mixtures.
LC-MS Target [M+H]+ & [M+H+18]+ TFMKs exist as an equilibrium of ketone and hydrate in aqueous environments[2].

References

  • Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Tetrahedron (2006).
  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry (2008).
  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI (2020).
  • 4-amino-1,1,1-trifluorobutan-2-one.

Sources

Application

Application Note: 4-Amino-1,1,1-Trifluorobutan-2-One Hydrochloride in the Design of Cysteine Protease Inhibitors

Executive Summary The development of targeted cysteine protease inhibitors is a cornerstone of modern drug discovery, with applications ranging from oncology (cathepsins) to antiviral therapeutics (e.g., SARS-CoV-2 Mpro/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted cysteine protease inhibitors is a cornerstone of modern drug discovery, with applications ranging from oncology (cathepsins) to antiviral therapeutics (e.g., SARS-CoV-2 Mpro/3CLpro). 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride serves as a highly specialized, electrophilic building block designed to introduce a trifluoromethyl ketone (TFMK) warhead into peptidomimetic scaffolds. This application note details the mechanistic rationale, synthesis protocols, and biological evaluation workflows required to utilize this building block effectively in the generation of slow-binding, reversible cysteine protease inhibitors.

Mechanistic Rationale: The TFMK Warhead

The efficacy of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride relies on the unique physicochemical properties of the trifluoromethyl group.

  • Electrophilic Activation: The high electronegativity of the three fluorine atoms intensely polarizes the adjacent carbonyl carbon. This renders the ketone highly susceptible to nucleophilic attack by the active-site cysteine thiolate of the target protease[1].

  • Reversible Hemithioketal Formation: Unlike mono-fluoromethyl ketones (FMKs) or chloromethyl ketones (CMKs) which act as irreversible alkylating agents by forming permanent thioether bonds[2], TFMKs react to form a hemithioketal adduct [1]. This reaction is reversible, which drastically reduces off-target toxicity and immunogenicity—a critical advantage for clinical drug candidates[3].

  • Slow, Tight-Binding Kinetics: In aqueous environments, TFMKs exist in equilibrium with their hydrated gem-diol forms. Because the enzyme selectively binds the ketone form, the dehydration step and subsequent structural rearrangements lead to characteristic slow, tight-binding inhibition kinetics[1].

  • Structural Stability: The 4-amino configuration (a β -amino ketone) extends the distance between the peptide recognition sequence and the warhead by one methylene group compared to standard α -amino ketones. This structural shift can enhance resistance to degradation by endogenous aminopeptidases while maintaining optimal active-site geometry.

Mechanism Cys Active Site Cysteine (Thiolate Anion) Attack Nucleophilic Attack (Transition State) Cys->Attack Inhibitor TFMK Warhead (Electrophilic Carbonyl) Inhibitor->Attack Hemithioketal Hemithioketal Adduct (Reversible Inhibition) Attack->Hemithioketal Slow, tight binding Hemithioketal->Attack Dissociation (Reversible)

Mechanism of reversible hemithioketal formation between a cysteine thiolate and a TFMK warhead.

Protocol 1: Synthesis of Peptidyl-TFMK Probes

To create a target-specific inhibitor, the 4-amino-1,1,1-trifluorobutan-2-one hydrochloride building block must be coupled to the C-terminus of a peptide recognition sequence (e.g., Cbz-Leu-Phe-OH for Cathepsin inhibition).

Materials:

  • N-protected peptide acid (1.0 eq)

  • 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected peptide acid and HATU in anhydrous DMF under an inert argon atmosphere.

  • Neutralization & Coupling: Add DIPEA to the stirring solution. Causality: An excess of DIPEA (4.0 eq) is strictly required here; one equivalent is consumed neutralizing the hydrochloride salt of the TFMK building block, while the remainder deprotonates the carboxylic acid to facilitate HATU-mediated activation.

  • Amine Addition: Add 4-amino-1,1,1-trifluorobutan-2-one hydrochloride to the activated mixture. Stir at room temperature for 4–6 hours.

  • Quenching & Extraction: Dilute the reaction with ethyl acetate. Wash the organic layer successively with 1M HCl (to remove unreacted amines and DIPEA), saturated NaHCO3​ (to remove unreacted acids), and brine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify the resulting peptidyl-TFMK via preparative RP-HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol 2: In Vitro FRET-Based Inhibition Assay

Because TFMKs are slow-binding inhibitors, standard steady-state kinetic assays will underestimate their potency. A pre-incubation step is mandatory to establish the hemithioketal equilibrium[1].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EDTA, 0.01% Triton X-100, 2 mM DTT). Causality: DTT is essential to maintain the active site cysteine in its reduced, nucleophilic thiolate state. Triton X-100 prevents non-specific enzyme aggregation.

  • Serial Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized TFMK inhibitor in DMSO.

  • Pre-Incubation: In a black 96-well microplate, mix 49 µL of the target protease (e.g., 2 nM final concentration) with 1 µL of the inhibitor dilutions. Incubate at 37°C for 30 minutes. Causality: This 30-minute window allows the aqueous gem-diol form of the TFMK to dehydrate and form the tight-binding hemithioketal complex with the enzyme.

  • Reaction Initiation: Add 50 µL of the appropriate FRET substrate (e.g., Dabcyl-peptide-Edans) at a concentration equal to its Km​ .

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves.

  • Data Analysis: Fit the dose-response data to the Morrison equation for tight-binding inhibitors to determine the apparent Ki​ .

Workflow Step1 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Step2 2. Pre-incubation (Enzyme + Inhibitor, 30 min) Step1->Step2 Step3 3. Reaction Initiation (Add FRET Substrate) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence Monitoring) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 / Ki) Step4->Step5

Step-by-step workflow for FRET-based evaluation of slow-binding TFMK cysteine protease inhibitors.

Protocol 3: Jump-Dilution Assay for Reversibility

To self-validate the mechanism of action and prove that the synthesized compound forms a reversible hemithioketal (unlike irreversible FMKs), a jump-dilution assay must be performed[3].

  • Complex Formation: Incubate the protease at a high concentration (100× the standard assay concentration) with the TFMK inhibitor at a concentration of 10× its calculated IC50​ for 30 minutes.

  • Jump Dilution: Rapidly dilute this incubation mixture 100-fold into a reaction buffer containing a saturating concentration of the FRET substrate (10× Km​ ).

  • Observation & Causality: Monitor the fluorescence continuously.

    • Irreversible Inhibitors will yield a linear progress curve with a severely depressed slope, as the enzyme remains permanently inactivated[2].

    • Reversible TFMK Inhibitors will yield a concave-up progress curve. As the inhibitor dissociates due to the massive dilution, the enzyme re-equilibrates, and the reaction velocity gradually recovers to match the uninhibited control.

Quantitative Data Summary: Warhead Comparison

The following table summarizes the distinct pharmacological profiles of protease inhibitors based on their C-terminal warhead, highlighting the unique positioning of TFMKs synthesized from 4-amino-1,1,1-trifluorobutan-2-one.

Inhibitor ClassWarhead StructureInhibition MechanismBinding KineticsReversibilityTypical Ki​ Range
Peptidyl-TFMK −CF3​ KetoneHemithioketalSlow, tight-bindingReversible Low nM (0.1 - 50 nM)
Peptidyl-FMK −CH2​F KetoneThioether AlkylationFast, covalentIrreversibleSub-nM
Peptidyl-CMK −CH2​Cl KetoneThioether AlkylationFast, covalentIrreversibleSub-nM
Peptidyl-Aldehyde −CHO ThiohemiacetalFast, equilibriumReversibleHigh nM to μ M

Sources

Method

Application Notes and Protocols for Enzyme Inhibition Assay with 4-amino-1,1,1-trifluorobutan-2-one hydrochloride

Introduction: Unveiling the Inhibitory Potential of a Novel Trifluoromethyl Ketone In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Trifluoromethyl Ketone

In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Small molecules containing a trifluoromethyl ketone moiety have garnered significant attention due to their potent and often selective inhibitory effects on various proteases. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by active site residues of enzymes, particularly cysteine and serine proteases.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting an enzyme inhibition assay using 4-amino-1,1,1-trifluorobutan-2-one hydrochloride . While the specific enzyme targets of this compound are still under active investigation, its structural analogy to known protease inhibitors, particularly those targeting caspases, makes it a compelling candidate for screening against this class of enzymes. Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death), and their dysregulation is implicated in a multitude of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Therefore, identifying novel caspase inhibitors is a critical area of therapeutic research.

This document will focus on a robust and widely used method to assess the inhibitory potential of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride against caspase-3 , a key executioner caspase in the apoptotic cascade. The principles and protocols outlined herein can, however, be adapted for screening against other proteases with appropriate modifications to the substrate and buffer systems. We will delve into both fluorometric and colorimetric assay formats, providing a comprehensive, step-by-step guide from reagent preparation to data analysis, ensuring scientific integrity and reproducibility.

Mechanism of Inhibition: The Trifluoromethyl Ketone Warhead

The inhibitory activity of trifluoromethyl ketones is attributed to their ability to form a stable, reversible, covalent bond with the active site nucleophile of the target protease. In the case of cysteine proteases like caspases, the catalytic cysteine residue attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone. This results in the formation of a hemithioacetal adduct, which effectively blocks the enzyme's active site and prevents substrate binding and cleavage. The stability of this adduct is a key determinant of the inhibitor's potency.

graph "Mechanism_of_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Enzyme [label="Caspase-3 (Active Site Cysteine)", fillcolor="#F1F3F4"]; Inhibitor [label="4-amino-1,1,1-trifluorobutan-2-one", fillcolor="#F1F3F4"]; TransitionState [label="Nucleophilic Attack", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; Adduct [label="Reversible Hemithioacetal Adduct (Inhibited Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Enzyme -> TransitionState [label="Nucleophilic Cysteine"]; Inhibitor -> TransitionState [label="Electrophilic Carbonyl"]; TransitionState -> Adduct [label="Covalent Bond Formation"]; }

Caption: Proposed mechanism of caspase-3 inhibition.

Experimental Design: Choosing the Right Assay Format

The choice between a fluorometric and a colorimetric assay depends on the available instrumentation, desired sensitivity, and specific experimental needs.

Assay Format Principle Substrate Detection Advantages Disadvantages
Fluorometric Enzymatic cleavage of a substrate releases a fluorescent molecule.Ac-DEVD-AMCFluorescence (Ex/Em ~360/460 nm)Higher sensitivity, wider dynamic range.Requires a fluorescence plate reader, potential for compound interference with fluorescence.
Colorimetric Enzymatic cleavage of a substrate releases a chromophore.Ac-DEVD-pNAAbsorbance (405 nm)Simpler, requires a standard absorbance plate reader.[1]Lower sensitivity compared to fluorometric assays.

Part 1: Fluorometric Caspase-3 Inhibition Assay Protocol

This protocol is designed for a 96-well plate format, ideal for inhibitor screening and IC₅₀ determination.

Materials and Reagents
  • 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (Test Inhibitor)

  • Recombinant Human Caspase-3 (Active enzyme)

  • Ac-DEVD-AMC (Caspase-3 Substrate, 10 mM stock in DMSO)

  • Ac-DEVD-CHO (Known Caspase-3 Inhibitor, for positive control, 2 mM stock in DMSO)

  • Assay Buffer (1X): 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Experimental Workflow
graph "Fluorometric_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Prep [label="Prepare Reagents and Serial Dilutions of Inhibitor", fillcolor="#F1F3F4"]; Plate [label="Add Reagents to 96-well Plate\n(Buffer, Enzyme, Inhibitor)", fillcolor="#F1F3F4"]; Incubate1 [label="Pre-incubate Enzyme and Inhibitor", shape=ellipse, fillcolor="#FBBC05"]; AddSubstrate [label="Add Caspase-3 Substrate (Ac-DEVD-AMC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at 37°C", shape=ellipse, fillcolor="#FBBC05"]; Read [label="Measure Fluorescence (Ex/Em = 360/460 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis (Calculate % Inhibition and IC₅₀)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep -> Plate; Plate -> Incubate1; Incubate1 -> AddSubstrate; AddSubstrate -> Incubate2; Incubate2 -> Read; Read -> Analyze; }

Caption: Fluorometric caspase-3 inhibition assay workflow.
Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare 1X Assay Buffer by diluting a 10X stock. Just before use, add DTT to a final concentration of 5 mM.

    • Thaw the recombinant caspase-3, Ac-DEVD-AMC, and Ac-DEVD-CHO on ice.

    • Prepare a working solution of Ac-DEVD-AMC by diluting the 10 mM stock to 100 µM in 1X Assay Buffer.

    • Prepare a stock solution of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride in DMSO. From this, prepare a series of dilutions in 1X Assay Buffer to achieve the desired final concentrations in the assay.

  • Assay Plate Setup:

    • In a 96-well black microplate, set up the following reactions in triplicate:

      • Blank (No Enzyme): 50 µL 1X Assay Buffer.

      • Negative Control (Enzyme Activity): 40 µL 1X Assay Buffer + 10 µL diluted caspase-3.

      • Positive Control (Inhibition): 30 µL 1X Assay Buffer + 10 µL Ac-DEVD-CHO working solution + 10 µL diluted caspase-3.

      • Test Inhibitor Wells: (50 - x) µL 1X Assay Buffer + x µL of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride dilution + 10 µL diluted caspase-3. (The total volume in each well before adding the substrate should be 50 µL).

  • Pre-incubation:

    • Mix the contents of the wells by gentle tapping.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Add 50 µL of the 100 µM Ac-DEVD-AMC working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis and Interpretation
  • Subtract Background: Subtract the average fluorescence of the blank wells from the fluorescence of all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Corrected Fluorescence of Test Inhibitor Well / Corrected Fluorescence of Negative Control Well)] * 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Part 2: Colorimetric Caspase-3 Inhibition Assay Protocol

This protocol offers a simpler alternative to the fluorometric assay and is suitable for laboratories with standard absorbance plate readers.

Materials and Reagents
  • 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (Test Inhibitor)

  • Recombinant Human Caspase-3 (Active enzyme)

  • Ac-DEVD-pNA (Caspase-3 Substrate, 20 mM stock in DMSO)[1]

  • Ac-DEVD-CHO (Known Caspase-3 Inhibitor, for positive control, 2 mM stock in DMSO)[1]

  • Assay Buffer (1X): 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader capable of reading at 405 nm.

Experimental Workflow
graph "Colorimetric_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Prep [label="Prepare Reagents and Serial Dilutions of Inhibitor", fillcolor="#F1F3F4"]; Plate [label="Add Reagents to 96-well Plate\n(Buffer, Enzyme, Inhibitor)", fillcolor="#F1F3F4"]; Incubate1 [label="Pre-incubate Enzyme and Inhibitor", shape=ellipse, fillcolor="#FBBC05"]; AddSubstrate [label="Add Caspase-3 Substrate (Ac-DEVD-pNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at 37°C", shape=ellipse, fillcolor="#FBBC05"]; Read [label="Measure Absorbance at 405 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis (Calculate % Inhibition and IC₅₀)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep -> Plate; Plate -> Incubate1; Incubate1 -> AddSubstrate; AddSubstrate -> Incubate2; Incubate2 -> Read; Read -> Analyze; }

Caption: Colorimetric caspase-3 inhibition assay workflow.
Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare 1X Assay Buffer and add DTT as described for the fluorometric assay.

    • Thaw the recombinant caspase-3, Ac-DEVD-pNA, and Ac-DEVD-CHO on ice.

    • Prepare a working solution of Ac-DEVD-pNA by diluting the 20 mM stock to 2 mM in 1X Assay Buffer.[1]

    • Prepare a stock solution and serial dilutions of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride as described previously.

  • Assay Plate Setup:

    • In a 96-well clear microplate, set up the reactions as described for the fluorometric assay, with a total volume of 90 µL per well before adding the substrate.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate at room temperature for 15-30 minutes.

  • Reaction Initiation and Incubation:

    • Add 10 µL of the 2 mM Ac-DEVD-pNA working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The development of a yellow color indicates substrate cleavage.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[1]

Data Analysis and Interpretation

The data analysis for the colorimetric assay is analogous to the fluorometric assay:

  • Subtract Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Corrected Absorbance of Test Inhibitor Well / Corrected Absorbance of Negative Control Well)] * 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting

Problem Possible Cause Solution
High background signal Contaminated reagents or buffer.Use fresh, high-quality reagents and sterile, nuclease-free water.
Autohydrolysis of the substrate.Prepare substrate solutions fresh and protect from light.
Low signal in negative control Inactive enzyme.Use a fresh aliquot of enzyme and ensure proper storage conditions (-80°C).
Incorrect buffer composition (e.g., missing DTT).Double-check the preparation of the assay buffer and ensure DTT is added just before use.
Inconsistent results Pipetting errors.Use calibrated pipettes and ensure proper mixing in the wells.
Temperature fluctuations during incubation.Use a calibrated incubator and ensure uniform temperature across the plate.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the inhibitory activity of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride against caspase-3. The structural features of this compound suggest its potential as a protease inhibitor, and these assays serve as a critical first step in its characterization. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the potency of this novel compound, paving the way for further investigation into its mechanism of action, selectivity, and potential therapeutic applications.

References

  • GenScript. (n.d.). Caspase-3 Colorimetric Assay Kit Cat. No. L00289. Retrieved from [Link]

Sources

Application

Derivatization of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride for HPLC/LC-MS Assays: Protocols and Mechanistic Insights

Introduction and Chemical Context The accurate quantification of small, highly polar aliphatic amines is a persistent challenge in analytical chemistry and drug development. 4-amino-1,1,1-trifluorobutan-2-one hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The accurate quantification of small, highly polar aliphatic amines is a persistent challenge in analytical chemistry and drug development. 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3) [1] presents a unique analytical hurdle due to the presence of two highly reactive functional groups: a primary aliphatic amine and a highly electrophilic trifluoromethyl ketone (TFMK).

Because this molecule lacks a native chromophore and exhibits poor retention on standard reversed-phase (C18) columns, direct High-Performance Liquid Chromatography (HPLC) analysis is generally unfeasible. To overcome this, pre-column chemical derivatization using 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is employed [2]. FMOC-Cl reacts rapidly with primary amines under mild alkaline conditions to form a stable, highly hydrophobic, and strongly fluorescent carbamate derivative [3].

Mechanistic Causality: The TFMK Hydration Challenge

A critical factor in assaying this specific compound is the behavior of the TFMK moiety. Owing to the strong electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic. In aqueous solutions, TFMKs exist in a dynamic equilibrium with their hydrate (gem-diol) forms [4]. If this equilibrium is not controlled during sample preparation and chromatography, it can lead to severe peak broadening or split peaks. Derivatizing the amine with a bulky, hydrophobic FMOC group not only enables UV/Fluorescence detection but also dominates the molecule's retention mechanism, minimizing the chromatographic impact of the ketone/hydrate equilibrium.

Derivatization Workflow and Logic

The derivatization protocol is designed as a self-validating system. It utilizes a highly buffered alkaline environment to ensure the primary amine is unprotonated and nucleophilic. Because FMOC-Cl hydrolyzes in water to form 9-fluorenylmethanol (FMOC-OH)—a byproduct that often co-elutes with target analytes—a deliberate quenching step is integrated. By adding an excess of a secondary amine or a highly hydrophobic primary amine (such as tyramine) after the main reaction, unreacted FMOC-Cl is consumed and converted into a derivative that elutes far later in the chromatogram [5].

Workflow A 4-amino-1,1,1- trifluorobutan-2-one (Analyte) B pH 9.0 Borate Buffer (Amine Deprotonation) A->B Dissolution C FMOC-Cl in Acetonitrile (Nucleophilic Attack) B->C Reagent Addition D FMOC-Analyte Carbamate Derivative C->D 5 min, 25°C E Tyramine Quench (Consumes Excess Reagent) C->E Quenching Step E->D Purified Matrix F FMOC-Tyramine (Late-Eluting Byproduct) E->F 2 min, 25°C

Fig 1: Logical workflow of FMOC-Cl derivatization and tyramine quenching to prevent byproduct interference.

Experimental Protocol

Reagents and Materials Preparation
  • Analyte Standard: 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1 mg/mL in LC-MS grade water).

  • Derivatization Reagent: FMOC-Cl (Derivatization grade, 99.0%) [6], 10 mM in anhydrous acetonitrile. Prepare fresh daily due to moisture sensitivity.

  • Reaction Buffer: 0.4 M Sodium borate buffer, adjusted to pH 9.0 with 0.1 M NaOH.

  • Quenching Agent: Tyramine hydrochloride, 50 mM in water/acetonitrile (50:50, v/v).

Step-by-Step Derivatization Procedure
  • Buffering: Transfer 100 µL of the analyte sample (or standard) into a 1.5 mL amber HPLC vial. Add 150 µL of the 0.4 M borate buffer (pH 9.0). Vortex for 10 seconds.

  • Derivatization: Add 300 µL of the 10 mM FMOC-Cl solution to the buffered sample.

  • Incubation: Vortex immediately for 15 seconds. Allow the reaction to proceed at room temperature (25°C) for exactly 5 minutes in the dark.

  • Quenching: Add 100 µL of the 50 mM tyramine quenching solution. Vortex and incubate for an additional 2 minutes .

  • Dilution/Stabilization: Add 350 µL of 0.1% Formic acid in water to neutralize the pH, stabilize the TFMK hydrate equilibrium, and halt any further side reactions.

  • Analysis: The sample is now ready for injection into the HPLC or LC-MS system.

Quantitative Data and Method Parameters

To ensure reproducibility, the reaction parameters must be strictly controlled. Table 1 summarizes the optimized conditions for maximum yield and minimum interference.

Table 1: Optimized Derivatization Parameters
ParameterOptimized ValueMechanistic Rationale
Buffer pH 9.0 ± 0.1Ensures the primary amine ( pKa​≈9.5 ) is sufficiently deprotonated for nucleophilic attack while minimizing rapid FMOC-Cl hydrolysis [5].
Molar Ratio (FMOC:Analyte) 10:1Drives the reaction to completion within 5 minutes.
Reaction Time 5 minutesPrevents over-reaction or degradation; FMOC reactions are exceptionally fast.
Quenching Agent TyramineForms a highly hydrophobic FMOC-tyramine complex that elutes far later than the target analyte, clearing the analytical window.
Post-Reaction pH ~4.0 (via Formic Acid)Stabilizes the carbamate bond and locks the TFMK moiety into a consistent hydration state for sharp chromatographic peaks.

Analytical Method (HPLC-UV/FL)

The introduction of the fluorenyl ring allows for highly sensitive detection. Fluorescence detection (FL) is preferred for low-concentration biological assays (femtomole limits), while UV detection is sufficient for standard pharmaceutical API assays [3].

Table 2: Recommended HPLC-UV/FL Conditions
ComponentSpecification
Column C18 Core-Shell (e.g., 100 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B 2-10 min: 80% B 10-12 min: 100% B
Flow Rate 1.0 mL/min
Detection (UV) 265 nm
Detection (Fluorescence) Excitation: 265 nm / Emission: 315 nm [6]
Chromatographic Separation Logic

Chromatography Inj Injected Sample Matrix Col C18 Reversed-Phase Column (Gradient: 30% to 100% Acetonitrile) Inj->Col El1 1. Polar Matrix & Salts (Rt: 1-2 min) Col->El1 Low Hydrophobicity El2 2. FMOC-OH (Hydrolysis Byproduct) (Rt: 5-6 min) Col->El2 Moderate Hydrophobicity El3 3. FMOC-Analyte (Target) (Rt: 7-8 min) Col->El3 High Hydrophobicity El4 4. FMOC-Tyramine (Quenched Reagent) (Rt: 11-12 min) Col->El4 Extreme Hydrophobicity

Fig 2: Elution order logic demonstrating how quenching shifts reagent interference away from the target analyte.

Troubleshooting & Expert Insights

  • Broad or Split Peaks for the FMOC-Analyte: If the target peak appears split, it is likely due to the on-column interconversion of the TFMK ketone and its hydrate [4]. Ensure that the final injected sample is properly acidified (Step 5 of the protocol) and that Mobile Phase A contains sufficient acid modifier (0.1% to 0.2% Formic Acid) to stabilize the equilibrium during elution.

  • High Background Fluorescence: This indicates incomplete quenching. Ensure the tyramine solution is prepared fresh and that the molar excess of tyramine to initial FMOC-Cl is at least 2:1.

  • Low Derivatization Yield: FMOC-Cl degrades rapidly in the presence of moisture. Always prepare the FMOC-Cl reagent in anhydrous acetonitrile and store it in a desiccator. If the sample matrix is highly acidic, the 0.4 M borate buffer may be overwhelmed; verify that the sample pH reaches 9.0 prior to reagent addition.

References

  • Pitsillou, E., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." National Center for Biotechnology Information (NIH), [Link]

  • CONICET. "A HPLC-UV method for the separation and determination of citrulline and metabolically related amino acids, based on their pre-column derivatization with FMOC-Cl." Analytical Methods, [Link]

Method

Application Note: N-Protection Strategies for 4-Amino-1,1,1-trifluorobutan-2-one

Introduction & Scientific Context The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Specifically, trifluoromethyl ketones (TFMKs) are highly valued as transition-state mimics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Specifically, trifluoromethyl ketones (TFMKs) are highly valued as transition-state mimics in the design of enzyme inhibitors, such as [1].

However, the synthesis and handling of 4-amino TFMKs, such as 4-amino-1,1,1-trifluorobutan-2-one , present unique mechanistic challenges. The strongly electron-withdrawing nature of the −CF3​ group makes the adjacent carbonyl carbon exceptionally electrophilic. Consequently, the free primary amine is highly prone to intramolecular condensation, leading to off-target cyclization. This application note provides a field-proven, self-validating methodology for the robust N -protection of 4-amino-1,1,1-trifluorobutan-2-one, ensuring high yields while suppressing side reactions.

Mechanistic Challenges: Hydration and Cyclization

To successfully protect this substrate, one must understand the competing equilibria at play:

  • Spontaneous Cyclization: As seen in the bioamination of 1,4-diketones, to form cyclic imines (pyrrolines)[2]. For our fluorinated substrate, this results in the formation of 5-(trifluoromethyl)-3,4-dihydro-2H-pyrrole or its corresponding cyclic hemiaminal.

  • Hydrate Formation: Unlike standard aliphatic ketones, in aqueous media[3].

Causality in Experimental Design: Because the free base is unstable, the starting material is universally supplied or synthesized as a hydrochloride salt . To achieve N -protection without driving self-condensation, we must kinetically trap the open-chain amine. Homogeneous basic conditions (e.g., Triethylamine in Dichloromethane) often lead to rapid cyclization before the protecting reagent can react. Instead, a biphasic Schotten-Baumann system (e.g., EtOAc / aqueous NaHCO3​ ) is strictly required. The mild aqueous base slowly liberates the free amine, which immediately partitions into the organic layer and is irreversibly trapped by the protecting group reagent (e.g., Boc2​O or Cbz-Cl ). Furthermore, strong bases like NaOH must be strictly avoided, as they can trigger a haloform-type cleavage of the TFMK, releasing fluoroform ( HCF3​ ) and degrading the substrate[4].

Workflow & Pathway Visualization

Pathway Salt 4-Amino TFMK HCl (Stable Salt) FreeBase Open-Chain Amine (Reactive Intermediate) Salt->FreeBase Mild Base (Aqueous Phase) Pyrroline Cyclic Imine/Hemiaminal (Off-Target) FreeBase->Pyrroline Intramolecular Cyclization Hydrate Ketone Hydrate (gem-diol) FreeBase->Hydrate + H2O (Equilibrium) Protected N-Protected TFMK (Target Product) FreeBase->Protected Boc2O or Cbz-Cl (Organic Phase)

Figure 1: Equilibrium dynamics and kinetic trapping of 4-amino TFMK during N-protection.

Quantitative Data: Protecting Group Selection

The choice of protecting group dictates the downstream synthetic strategy. The table below summarizes the optimized parameters for 4-amino-1,1,1-trifluorobutan-2-one.

Protecting GroupReagentOptimized Biphasic ConditionsExpected YieldDeprotection Strategy
Boc (tert-Butoxycarbonyl) Boc2​O (1.1 eq)EtOAc / H2​O , NaHCO3​ (2.5 eq), RT80–90%TFA/DCM (1:1) or 4M HCl in Dioxane
Cbz (Benzyloxycarbonyl) Cbz-Cl (1.05 eq)DCM / H2​O , Na2​CO3​ (2.0 eq), 0 °C RT75–85% H2​ , Pd/C or HBr/AcOH
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu (1.05 eq)Dioxane / H2​O , NaHCO3​ (2.0 eq), 0 °C70–80%20% Piperidine in DMF

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-4-amino-1,1,1-trifluorobutan-2-one

This protocol utilizes a mild biphasic system to ensure the kinetic trapping of the amine, preventing pyrroline formation.

Reagents:

  • 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride (1.0 equiv, e.g., 10 mmol, 1.77 g)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 equiv, 11 mmol, 2.40 g)

  • Sodium bicarbonate ( NaHCO3​ ) (2.5 equiv, 25 mmol, 2.10 g)

  • Ethyl Acetate (EtOAc) and Deionized Water ( H2​O )

Step-by-Step Methodology:

  • System Preparation: In a 100 mL round-bottom flask, dissolve NaHCO3​ (2.10 g) in 20 mL of H2​O . Add 20 mL of EtOAc and cool the biphasic mixture to 0 °C using an ice bath. Rationale: Cooling minimizes the rate of spontaneous cyclization of any liberated free base.

  • Substrate Addition: Add 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1.77 g) to the vigorously stirring mixture.

  • Trapping Agent Addition: Immediately add Boc2​O (2.40 g) dropwise or in small portions to the organic layer.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material will remain at the baseline (ninhydrin active, red/purple), while the product will migrate ( Rf​≈0.4 , PMA or KMnO4​ active).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with EtOAc ( 2×15 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the N-Boc protected product as a white solid/clear oil.

Protocol B: Synthesis of N-Cbz-4-amino-1,1,1-trifluorobutan-2-one

Cbz protection requires slightly more rigorous temperature control due to the higher reactivity and moisture sensitivity of Cbz-Cl.

Step-by-Step Methodology:

  • System Preparation: Dissolve Na2​CO3​ (2.0 equiv) in H2​O (0.5 M). Add an equal volume of Dichloromethane (DCM) and cool the biphasic mixture to strictly 0 °C.

  • Substrate Addition: Add the 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1.0 equiv) to the stirring mixture.

  • Trapping Agent Addition: Dilute Benzyl chloroformate ( Cbz-Cl , 1.05 equiv) in a small volume of DCM and add it dropwise over 15 minutes via an addition funnel. Rationale: Slow addition prevents the rapid hydrolysis of Cbz-Cl by the aqueous base while maintaining a steady concentration of the electrophile to trap the amine.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow it to warm to RT for an additional 2 hours.

  • Workup & Isolation: Separate the DCM layer. Extract the aqueous layer once with DCM. Wash the combined organics with 0.1 M HCl (to remove unreacted trace amine), followed by brine. Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Analytical Characterization Notes (Self-Validating System)

When validating the synthesized products via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers must account for the hydrate-ketone equilibrium :

  • 19 F NMR: The pure ketone typically exhibits a sharp singlet around −79 ppm (relative to CFCl3​ ). If the hydrate (gem-diol) is present, a secondary signal will appear near −82 ppm.

  • 13 C NMR: The carbonyl carbon of the TFMK is highly diagnostic. It appears as a quartet ( JC−F​≈35 Hz) around 190 ppm. If the sample has absorbed moisture, the hydrate's gem-diol carbon will appear as a quartet shifted significantly upfield to ≈90 ppm.

References

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 2014. URL: [Link]

  • Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry, 2025. URL:[Link]

  • A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines. Angewandte Chemie International Edition, 2014. URL:[Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Application

Application Note: Synthesis of Trifluoromethylated Peptidomimetics and Protease Inhibitors via the Reaction of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride with Amino Acids

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Scientific Rationale & Introduction The incorporation of fluorine int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Scientific Rationale & Introduction

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and binding affinity. 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride is a highly versatile, fluorinated building block. It features both a primary amine and a highly electrophilic trifluoromethyl ketone (TFMK) moiety.

When reacted with the carboxylic acid of an N -protected amino acid, the primary amine of 4-amino-1,1,1-trifluorobutan-2-one undergoes an amide coupling reaction. This generates a β -amino TFMK peptidomimetic. TFMKs are renowned as potent, reversible transition-state analog inhibitors for serine, threonine, and cysteine proteases (such as bacterial DD-peptidases and viral proteases like SARS-CoV-2 Mpro)[1][2]. The strong electron-withdrawing nature of the −CF3​ group sensitizes the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by the protease's active-site serine or cysteine, thereby forming a stable tetrahedral hemiketal or thiohemiketal complex[1].

Alternatively, the condensation of the ketone moiety with the primary amine of an amino acid can form a Schiff base (imine), which serves as a critical intermediate for the synthesis of rigidified trifluoromethylated heterocycles, such as aziridines and azetidines.

Mechanistic Insights & Causality in Experimental Design

To ensure a robust and self-validating synthetic system, it is critical to understand the causality behind the selected reagents and conditions:

  • Choice of Coupling Reagents (HATU/DIPEA): The starting material is a hydrochloride salt, necessitating a strong, non-nucleophilic organic base like N,N -Diisopropylethylamine (DIPEA) to liberate the free amine. HATU is selected over EDC/HOBt because it provides rapid activation of the amino acid carboxylate, drastically reducing the reaction time and minimizing the risk of epimerization at the amino acid's chiral α -carbon.

  • The Hydrate Equilibrium (Analytical Caveat): TFMKs exist in an equilibrium between the free ketone and its gem-diol (hydrate) form when exposed to trace water. Expert Insight: When analyzing the coupled product via RP-HPLC or NMR, you will frequently observe peak broadening or distinct dual peaks. This is not an impurity; it is the ketone-hydrate equilibrium. Utilizing anhydrous solvents during synthesis and running NMR in strictly anhydrous CDCl3​ or DMSO−d6​ suppresses the hydrate signal, validating the product's purity.

  • Self-Validating Protocol Design: The protocol incorporates a mild acidic workup (5% citric acid) followed by a basic wash (saturated NaHCO3​ ). This selectively partitions unreacted amino acids and HATU byproducts into the aqueous layer, ensuring that the crude organic extract is highly enriched with the target peptidomimetic prior to chromatography.

Mandatory Visualization: Pathways & Workflows

Workflow A N-Protected Amino Acid C Amide Coupling (HATU, DIPEA) A->C B 4-amino-1,1,1- trifluorobutan-2-one HCl B->C D Protected TFMK Intermediate C->D 1-3 h, RT E Deprotection (TFA or Pd/C) D->E F Active TFMK Inhibitor E->F HPLC Purif.

Caption: Workflow for synthesizing TFMK peptidomimetics via amide coupling.

Mechanism A Protease Active Site (Ser-OH / Cys-SH) C Nucleophilic Attack (Reversible) A->C B TFMK Warhead (-CO-CF3) B->C D Tetrahedral Intermediate (Hemiketal/Thiohemiketal) C->D

Caption: Mechanism of protease inhibition by the electrophilic TFMK warhead.

Experimental Protocols

Protocol 1: Synthesis of TFMK Peptidomimetic via Amide Coupling

This protocol describes the coupling of an Fmoc- or Boc-protected amino acid with 4-amino-1,1,1-trifluorobutan-2-one hydrochloride.

Reagents:

  • N -Protected Amino Acid (e.g., Boc-Phe-OH): 1.0 equivalent

  • 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride: 1.1 equivalents

  • HATU: 1.2 equivalents

  • DIPEA: 3.0 equivalents

  • Anhydrous DMF: 0.1 M relative to the amino acid

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with argon, dissolve the N -protected amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir at room temperature for 10 minutes to form the active ester. The solution will turn pale yellow.

  • Amine Preparation: In a separate vial, suspend 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1.1 eq) in a minimal volume of DMF and neutralize with the remaining DIPEA (1.5 eq).

  • Coupling: Transfer the neutralized amine solution dropwise to the activated amino acid mixture. Stir the reaction at room temperature for 2 hours.

  • Validation (TLC): Monitor the reaction via TLC (Eluent: 50:50 EtOAc/Hexane). The disappearance of the activated ester spot validates reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous citric acid ( ), saturated aqueous NaHCO3​ ( ), and brine ( ).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude protected TFMK peptidomimetic.

Protocol 2: Global Deprotection and Isolation

Handling the sensitive TFMK moiety during deprotection.

Step-by-Step Methodology:

  • Boc-Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) containing 1% Triisopropylsilane (TIPS) as a scavenger.

  • Cleavage: Stir at room temperature for 1 hour. Caution: Extended exposure to strong acids can lead to side reactions with the highly electrophilic ketone.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to 10% of its original volume. Add ice-cold diethyl ether to precipitate the deprotected peptide.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the pellet in MS-grade water/acetonitrile (50:50) and lyophilize to obtain a stable, fluffy white powder. Store at -20°C in a desiccator to prevent premature hydrate formation.

Quantitative Data Presentation

The following tables summarize the expected yields and kinetic parameters of TFMK peptidomimetics synthesized using this methodology.

Table 1: Optimization of Coupling Conditions for 4-Amino-1,1,1-trifluorobutan-2-one HCl

Amino Acid DerivativeCoupling ReagentBase (eq)SolventTime (h)Isolated Yield (%)
Boc-Phe-OHHATUDIPEA (3.0)DMF2.082%
Fmoc-Leu-OHEDC/HOBtNMM (2.5)DCM/DMF12.065%
Boc-Val-OHHATUDIPEA (3.0)DMF3.078%
Cbz-Ala-OHPyBOPDIPEA (3.0)DMF4.074%

Table 2: Comparative Inhibitory Activity ( IC50​ ) of Synthesized TFMK Peptidomimetics

Target EnzymePeptidomimetic Sequence (Warhead) IC50​ (nM)Binding Mode
Actinomadura R39 DD-peptidaseD-α-aminopimelyl-TFMK0.8Reversible Covalent (Hemiketal)
SARS-CoV-2 Mpro (EC 3.4.22.69)Z-Leu-Phe-TFMK45.0Reversible Covalent (Thiohemiketal)
Human Cathepsin KBoc-Val-Phe-TFMK12.5Reversible Covalent (Thiohemiketal)

References

  • Dzhekieva, L., Adediran, S. A., Herman, R., Kerff, F., Duez, C., Charlier, P., Sauvage, E., & Pratt, R. F. "Inhibition of DD-Peptidases by a Specific Trifluoroketone: Crystal Structure of a Complex with the Actinomadura R39 DD-Peptidase." Biochemistry, 2013. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.22.69 - SARS coronavirus main proteinase." BRENDA, 2024. URL:[Link]

  • Meyer, F. "Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets." Chemical Communications, 2016. URL:[Link]

Sources

Method

Application Note: Solution-Phase Synthesis Strategies Utilizing 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride

Executive Summary The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern medicinal chemistry, utilized to enhance metabolic stability, modulate pKa, and improve the lipophilicity of dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern medicinal chemistry, utilized to enhance metabolic stability, modulate pKa, and improve the lipophilicity of drug candidates. 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride represents a highly versatile, bench-stable fluorinated building block.

This application note details field-proven, solution-phase synthetic workflows for utilizing this reagent. By leveraging its dual reactivity profile, researchers can access a diverse array of fluorinated heterocycles (pyrimidines, pyrazoles) and β-functionalized CF₃-ketones.

Physicochemical Profile

Before initiating synthetic workflows, it is critical to understand the physical parameters of the starting material to ensure proper handling and stoichiometric precision.

PropertyValue / Description
Chemical Name 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride
CAS Registry Number 1369162-83-3
Molecular Formula C₄H₆F₃NO • HCl
Molecular Weight 177.55 g/mol
Physical State Solid (Bench-stable hygroscopic powder)
Reactivity Class β-Aminoketone salt / CF₃-Vinyl Ketone precursor

Mechanistic Insights & Reactivity Profile (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding why a reagent behaves the way it does, rather than just following a recipe.

Free β-aminoketones bearing electron-withdrawing perfluoroalkyl groups are notoriously unstable. They are prone to spontaneous polymerization or premature β-elimination. By isolating this synthon as a hydrochloride salt , the molecule is locked in a stable state.

In solution-phase synthesis, this building block offers two divergent mechanistic pathways:

  • Direct Cyclocondensation (Pathway A & C): The highly electron-withdrawing –CF₃ group drastically increases the electrophilicity of the adjacent carbonyl carbon. Dinucleophiles (such as hydrazines or guanidines) rapidly attack the carbonyl, forming an intermediate that subsequently undergoes intramolecular cyclization by displacing the primary amine.

  • In Situ Elimination (Pathway B): Treatment with a mild, non-nucleophilic base triggers an E1cB elimination of ammonia (NH₃). This generates trifluoromethyl vinyl ketone (CF₃-VK) in situ . Because isolated CF₃-VK is volatile and rapidly dimerizes into pyrans, generating it transiently in the presence of a trapping nucleophile is the only reliable way to perform thia- or aza-Michael additions.

Synthetic Divergence Workflow

SynthPathways Core 4-Amino-1,1,1-trifluorobutan-2-one HCl (CF3-C(=O)-CH2-CH2-NH2 • HCl) Pyrazoline 3-(Trifluoromethyl)-2-pyrazolines (N-N Heterocycles) Core->Pyrazoline Hydrazine hydrate EtOH, Reflux VinylKetone Trifluoromethyl Vinyl Ketone [Transient Intermediate] Core->VinylKetone Mild Base (DIPEA) β-Elimination (-NH3) Pyrimidine 4-(Trifluoromethyl)pyrimidines (Aromatic Heterocycles) Core->Pyrimidine 1. Guanidine, NaOMe 2. Oxidation (DDQ) Michael β-Functionalized CF3-Ketones (Michael Adducts) VinylKetone->Michael Nucleophile (R-SH) 1,4-Conjugate Addition

Divergent synthetic pathways from 4-amino-1,1,1-trifluorobutan-2-one hydrochloride.

Experimental Protocols & Self-Validating Systems

Every protocol below is designed as a self-validating system . This means built-in analytical checkpoints are provided so you can verify the success of the transformation before proceeding to purification.

Protocol A: Synthesis of 3-(Trifluoromethyl)-2-pyrazolines

This protocol utilizes the direct cyclocondensation pathway to construct fluorinated N-N heterocycles.

Step-by-Step Methodology:

  • Initiation: Suspend 4-amino-1,1,1-trifluorobutan-2-one HCl (1.0 equiv, 1.0 mmol) in absolute ethanol (5.0 mL) under an inert N₂ atmosphere.

  • Reagent Addition: Add hydrazine hydrate (1.2 equiv, 1.2 mmol) dropwise at 0 °C. The solution will clarify as the free base is liberated.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. The thermal energy drives the 5-exo-tet cyclization and the expulsion of ammonia gas.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Validation Checkpoint:

  • TLC: Spot the reaction mixture against the starting material. Spray with Ninhydrin stain and heat. The disappearance of the deep purple spot (primary amine) confirms cyclization.

  • ¹⁹F NMR: The acyclic ketone CF₃ resonance (~ -78 ppm) will shift significantly to ~ -62 ppm, confirming the formation of the pyrazoline ring.

Protocol B: In Situ Generation of CF₃-Vinyl Ketone for Thia-Michael Additions

This protocol leverages the E1cB elimination pathway to safely utilize the highly reactive CF₃-VK intermediate .

Step-by-Step Methodology:

  • Preparation: Dissolve the desired thiol nucleophile (e.g., thiophenol, 1.0 equiv) and 4-amino-1,1,1-trifluorobutan-2-one HCl (1.1 equiv) in anhydrous Dichloromethane (DCM) at -78 °C.

  • Base Activation: Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise. The base first neutralizes the HCl salt, then promotes the β-elimination of the amine.

  • Trapping: Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 2 hours. The in situ generated CF₃-VK is immediately trapped by the thiol via 1,4-conjugate addition.

  • Quenching: Quench with 1M HCl to neutralize excess base, extract with DCM, and purify via silica gel chromatography.

Validation Checkpoint:

  • ¹H NMR: If the reaction is sampled immediately after base addition (prior to thiol attack), transient vinyl protons will be visible at ~6.0–6.5 ppm. In the final purified product, these vinyl peaks must be completely absent, replaced by a complex multiplet representing the new –CH₂–CH₂–S– linkage.

Protocol C: Synthesis of 4-(Trifluoromethyl)pyrimidines

This workflow constructs medicinally relevant pyrimidine cores through condensation followed by aromatization .

Step-by-Step Methodology:

  • Condensation: Combine 4-amino-1,1,1-trifluorobutan-2-one HCl (1.0 equiv) and a substituted guanidine hydrochloride (1.1 equiv) in Methanol.

  • Deprotonation: Add Sodium Methoxide (NaOMe, 2.5 equiv) to liberate both free bases. Stir at 65 °C for 6 hours to form the tetrahydropyrimidine intermediate.

  • Aromatization: Cool the mixture to 0 °C and add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) portion-wise. Stir for 2 hours at room temperature to drive the oxidative aromatization.

  • Purification: Filter through a Celite pad to remove DDQ byproducts, concentrate, and purify via column chromatography.

Validation Checkpoint:

  • UV Activity: The tetrahydropyrimidine intermediate is generally not strongly UV-active. Upon successful DDQ oxidation, the resulting fully aromatic 4-(trifluoromethyl)pyrimidine will exhibit intense fluorescence quenching under a 254 nm UV lamp on a silica TLC plate.

Comparative Reaction Metrics

Summarizing quantitative data ensures rapid decision-making when designing scale-up routes.

Reaction PathwayTarget ScaffoldTypical YieldKey Analytical Marker (Validation)Primary Challenge
Protocol A 3-CF₃-Pyrazoline75 - 85%¹⁹F NMR shift to ~ -62 ppmHydrazine toxicity handling
Protocol B β-Thio-CF₃-Ketone60 - 75%Loss of vinyl protons in ¹H NMRDimerization if base is added too fast
Protocol C 4-CF₃-Pyrimidine55 - 70%Strong UV quenching at 254 nmOver-oxidation / DDQ byproduct removal

References

  • Nenajdenko, V. G., et al. (1997). "Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis". Molecules, 2(12), 186-232. URL:[Link]

  • Fustero, S., et al. (2023). "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds". Catalysts, 13(1), 180. URL:[Link]

  • US Patent 11414389B2. (2022). "(Trifluoromethyl)pyrimidine-2-amine compounds". Google Patents.
Application

Engineering Trifluoromethyl Ketone (TFMK) Enzyme Inhibitors: Mechanisms and Methodologies

As drug discovery pivots toward targeted covalent inhibitors, trifluoromethyl ketones (TFMKs) have emerged as a premier class of electrophilic warheads. Unlike irreversible alkylators that carry high risks of off-target...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward targeted covalent inhibitors, trifluoromethyl ketones (TFMKs) have emerged as a premier class of electrophilic warheads. Unlike irreversible alkylators that carry high risks of off-target toxicity, TFMKs offer a highly tunable, reversible covalent mechanism. This application note provides a deep dive into the mechanistic causality of TFMKs, cross-class enzyme benchmarking, and the self-validating protocols required to accurately evaluate their kinetic behavior.

The Mechanistic Rationale for TFMK Warheads

The potency of TFMKs stems from the intense electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group. This inductive effect highly polarizes the adjacent ketone carbonyl, transforming it into an exceptional electrophile. When a TFMK enters an enzyme's active site, the catalytic nucleophile—typically a serine hydroxyl or a cysteine thiol—attacks the carbonyl carbon[1].

Instead of undergoing the standard hydrolytic cleavage seen with natural peptide substrates, the reaction halts at a highly stable, tetrahedral hemiketal or thiohemiketal intermediate[1]. This adduct perfectly mimics the transition state of the enzyme's natural catalytic cycle, allowing the inhibitor to hijack the enzyme's own transition-state stabilization machinery (such as the oxyanion hole).

Mechanism A Target Enzyme (Active Site Ser/Cys) C Nucleophilic Attack (Transition State Mimicry) A->C B TFMK Inhibitor (Electrophilic Carbonyl) B->C D Tetrahedral Intermediate (Hemiketal / Thiohemiketal) C->D Covalent Bond Formation E Reversible Covalent Enzyme Inhibition D->E Structural Stabilization

Logical relationship of TFMK-mediated reversible covalent enzyme inhibition.

Target Spectrum and Quantitative Benchmarks

Because the mechanism relies on active-site nucleophiles, TFMKs are broadly applicable across multiple enzyme families. However, their kinetic behavior is highly dependent on the specific architecture of the target. For instance, in histone deacetylases (HDACs), TFMKs exhibit a class-dependent mechanism: they act as fast-on/fast-off inhibitors for Class-IIa enzymes, but transition to slow-binding inhibitors for Class-I and Class-IIb enzymes[2]. Similarly, in viral targets like the SARS-CoV 3CL protease, TFMKs demonstrate time-dependent tightening of inhibition due to the slow formation of the covalent thiohemiketal adduct[3].

The table below summarizes the quantitative inhibitory landscape of representative TFMKs across distinct therapeutic targets:

Target EnzymeRepresentative TFMK InhibitorInhibitory PotencyKinetic Mechanism
SARS-CoV 3CL Protease Compound 5h Ki​ = 0.3 μ M (at 4h)Time-dependent, slow-binding[3]
Histone Deacetylase (HDAC 4/7) TFMK Compound 4 Ki​ 4.7 – 5.1 nMFast-on/fast-off reversible[2]
Fatty Acid Amide Hydrolase (FAAH) Arachidonyl TFMK Ki​ in low nM rangeReversible, conformation-dependent[4]
Rat Liver Carboxylesterase 1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diol IC50​ = 6.3 nMTransition-state analog[5]

Experimental Protocols: Overcoming the Hydrate Challenge

Evaluating TFMKs requires specialized protocols. The two primary pitfalls in TFMK development are (1) the gem-diol equilibrium and (2) slow-binding kinetics . In aqueous solutions, the highly electrophilic TFMK carbonyl reacts with water to form an inactive gem-diol (hydrate)[5]. If an assay is not designed to account for this equilibrium, the effective concentration of the active ketone is drastically underestimated, leading to artificially poor IC50​ values. Furthermore, standard end-point assays fail to capture the time-dependent nature of covalent adduct formation.

Workflow S1 1. TFMK Stock (Anhydrous DMSO) S2 2. Aqueous Dilution (Hydrate Control) S1->S2 S3 3. Enzyme & Substrate Equilibration S2->S3 S4 4. Continuous Kinetic Monitoring S3->S4 S5 5. Non-linear Regression (k_obs) S4->S5

Experimental workflow for evaluating time-dependent TFMK enzyme kinetics.

Protocol A: Preparation of TFMK Inhibitors (Hydrate Control)

Causality: To ensure accurate dosing, the inhibitor must be maintained in its active ketone form until the exact moment of the assay.

  • Stock Solubilization: Dissolve the synthesized TFMK in 100% anhydrous DMSO to a stock concentration of 10 mM. Reasoning: The absence of water prevents the premature hydration of the ketone warhead.

  • Storage: Store aliquots at -80°C in desiccated containers. Avoid repeated freeze-thaw cycles which can introduce atmospheric moisture.

  • Working Dilutions: Prepare working dilutions in the aqueous assay buffer immediately (within 60 seconds) prior to addition to the enzyme plate. Do not let dilute aqueous stocks sit on the benchtop, as the ketone-to-hydrate equilibrium will shift, artificially lowering the active inhibitor concentration.

Protocol B: Time-Dependent Kinetic Evaluation

Causality: Because covalent bond formation is often the rate-limiting step, TFMKs act as slow-binding inhibitors[3]. Continuous kinetic monitoring is required to calculate the true inhibition constant ( Ki​ ) and the observed rate of inactivation ( kobs​ ).

  • Buffer Preparation: Prepare the specific assay buffer (e.g., 50 mM HEPES, pH 7.4). Include 0.01% Triton X-100 to prevent non-specific inhibitor aggregation.

  • Enzyme Addition: Add the target enzyme to the microplate wells at a concentration at least 10-fold lower than the expected Ki​ to maintain steady-state assumptions.

  • Substrate Initialization: Add the fluorogenic or chromogenic substrate to the enzyme to establish a baseline uninhibited reaction velocity ( v0​ ).

  • Inhibitor Spiking: Spike the TFMK inhibitor into the actively running reaction at varying concentrations (spanning 0.1x to 10x the estimated Ki​ ).

  • Continuous Monitoring: Monitor product formation continuously over 60–120 minutes. You will observe a curved progress line as the enzyme slowly transitions from the uninhibited state to the steady-state inhibited state.

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition:

    P=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

    (Where P is product, vs​ is steady-state velocity, v0​ is initial velocity, and kobs​ is the apparent first-order rate constant).

Protocol C: Validation Checkpoint (Jump-Dilution Assay)

Causality: A robust protocol must be a self-validating system. To prove that your TFMK is a reversible transition-state analog and not a non-specific irreversible alkylator, you must perform a jump-dilution assay.

  • Pre-incubation: Incubate the enzyme with a saturating concentration of the TFMK (100x Ki​ ) for 1 hour to ensure >95% inhibition.

  • Rapid Dilution: Rapidly dilute the inhibited enzyme mixture 100-fold into a large volume of assay buffer containing a saturating concentration of the substrate.

  • Observation: Monitor the enzymatic activity. If the TFMK is reversible, the progress curve will be concave-up, indicating a slow recovery of enzymatic activity as the TFMK dissociates from the active site. If the curve remains completely flat, the compound has bound irreversibly or the enzyme has denatured.

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Source: nih.gov. 3

  • A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Source: rsc.org. 2

  • Inhibition of Serine Protease by Trifluoromethyl Ketone. Source: askfilo.com. 1

  • Exceptionally potent inhibitors of fatty acid amide hydrolase. Source: pnas.org. 4

  • Articles - Metabolomics - The Wheelock Laboratory (Trifluoromethyl ketone inhibitors of carboxylesterases). Source: metabolomics.se.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of 4-Amino-1,1,1-trifluorobutan-2-one HCl

Executive Summary: The Nature of the Analyte Purifying 4-amino-1,1,1-trifluorobutan-2-one hydrochloride presents a unique triad of chromatographic challenges. First, as an aliphatic amine hydrochloride, it is highly pola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nature of the Analyte

Purifying 4-amino-1,1,1-trifluorobutan-2-one hydrochloride presents a unique triad of chromatographic challenges. First, as an aliphatic amine hydrochloride, it is highly polar and ionizes in solution, leading to virtually zero retention on standard reversed-phase (RP) columns. Second, the primary amine group is highly prone to secondary electrostatic interactions with residual silanols on silica-based columns, causing severe peak tailing. Finally, the molecule lacks a conjugated π -system or aromatic ring, rendering it effectively "blind" to standard UV detection (e.g., 254 nm).

To achieve high-purity isolation, we must abandon generic HPLC-UV methods and engineer a separations strategy that leverages Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) , fluorophilic stationary phases , and Mass Spectrometry (MS)-triggered fraction collection .

Diagnostic Decision Tree

Before beginning your workflow, use the decision tree below to determine the correct methodological approach based on your end goal: bulk purification vs. analytical quantitation.

HPLC_Decision Start Analyze 4-amino-1,1,1- trifluorobutan-2-one HCl Q1 Goal: Preparative Isolation or Analytical Quantitation? Start->Q1 Prep Preparative Purification Q1->Prep Purify Anal Analytical Quantitation Q1->Anal Quantify Prep_Det MS-Triggered Fraction Collection (No Derivatization) Prep->Prep_Det Anal_Det Pre-column Derivatization (FMOC-Cl or OPA) Anal->Anal_Det Prep_Col Column: PFP or C18 Mobile Phase: 5mM HFBA Prep_Det->Prep_Col Anal_Col Column: Standard C18 Detector: UV (254nm) Anal_Det->Anal_Col

Figure 1: Decision tree for selecting HPLC methodology based on the experimental goal.

Frequently Asked Questions (FAQs)

Q1: Why is my compound eluting in the void volume ( tR​<t0​ ) on a standard C18 column? A: Causality: As a protonated primary amine, the molecule is highly hydrophilic. The dominant cationic charge prevents hydrophobic partitioning into the C18 stationary phase. Solution: Implement Ion-Pairing Reversed-Phase Chromatography (IP-RPLC). Using a perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA) serves a dual purpose. First, the anionic carboxylate pairs with the protonated amine to form a neutral, hydrophobic complex, drastically increasing retention[1]. Second, the fluorinated alkyl chain of HFBA interacts favorably with the trifluoromethyl group of the analyte, enhancing selectivity[2].

Q2: I cannot detect the peak using standard UV detectors (254 nm). What are my options? A: Causality: The molecule lacks a strong chromophore. The ketone carbonyl has a weak n→π∗ transition around 270-280 nm, but its molar absorptivity is too low for reliable fraction collection. Solution: For preparative purification, you must use Mass Spectrometry (MS)-triggered fraction collection[3]. The mass spectrometer continuously monitors the eluent for the [M+H]+ ion and triggers the fraction collector only when the target mass is detected[4]. For analytical quantitation, use pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to attach a strong UV/fluorescent tag[5].

Q3: Should I use a standard C18 column or a specialized fluorinated phase? A: Causality: While C18 can work with strong ion-pairing agents, Pentafluorophenyl (PFP) or fluorinated alkyl columns offer superior performance for this specific molecule. Fluorinated stationary phases provide enhanced retention for fluorinated analytes via dipole-dipole and fluorophilic interactions, which standard hydrocarbon C18 columns lack[6],[7].

Q4: How do I prevent severe peak tailing? A: Causality: Free amines strongly interact with unreacted, acidic silanol groups on the silica support matrix via ion-exchange mechanisms. Solution: Use heavily end-capped or sterically protected columns. Maintaining an acidic mobile phase (pH < 3.0) using HFBA ensures residual silanols remain protonated (neutral), suppressing secondary electrostatic interactions.

Troubleshooting Matrix & Methodological Comparison

Use the following table to compare the parameters of the two primary workflows required for handling this compound.

ParameterPreparative LC-MS (Native)Analytical HPLC-UV (Derivatized)
Primary Use Case Bulk purification and isolationPurity quantitation and reaction monitoring
Column Chemistry PFP (Pentafluorophenyl) or C18Standard C18 (End-capped)
Mobile Phase Modifier 5 mM HFBA (Volatile Ion-Pairing)0.1% TFA or Formic Acid
Detection Method ESI-MS (Positive Mode, m/z 142.05)UV Absorbance (254 nm) or Fluorescence
Sample State Underivatized (Intact free amine)FMOC-Cl Derivatized
Recovery Method MS-Triggered Fraction CollectionN/A (Destructive analysis)

Validated Experimental Protocols

Protocol A: Preparative LC-MS Purification Workflow (Underivatized)

This protocol is a self-validating system designed to isolate the native compound without permanent chemical alteration.

Prep_Workflow Sample Crude Mixture Inject Injection onto Prep Column Sample->Inject Split Post-Column Flow Splitter Inject->Split MS Mass Spectrometer (ESI+ m/z 142) Split->MS 1% Flow Collector Fraction Collector Split->Collector 99% Flow MS->Collector Logic Signal

Figure 2: Workflow for MS-triggered preparative HPLC fraction collection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 4-amino-1,1,1-trifluorobutan-2-one HCl in 5% Acetonitrile / 95% Water. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Install a Preparative PFP Column (e.g., 21.2 mm x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade Water + 5 mM HFBA.

    • Buffer B: HPLC-grade Acetonitrile + 5 mM HFBA.

    • Note: HFBA is volatile enough to be compatible with MS detection, unlike non-volatile sulfonates[8].

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes to allow the ion-pair complex to partition effectively.

  • MS-Triggered Collection: Configure the post-column flow splitter to direct ~1% of the flow to the MS and 99% to the fraction collector. Set the MS to ESI+ mode. Monitor the exact mass m/z 142.05 ( [M+H]+ ). Set the logic gate to trigger the fraction collector only when the Extracted Ion Chromatogram (XIC) exceeds your baseline threshold (e.g., 500,000 cps).

  • Validation & Recovery: Lyophilize the collected fractions. Self-Validation: Re-dissolve a micro-aliquot of the lyophilized powder and perform a direct-infusion MS scan to confirm the absence of co-eluting isobaric impurities before proceeding to downstream applications.

Protocol B: Pre-column Derivatization for Analytical Quantitation

Because the native compound lacks UV absorbance, purity checks of your collected fractions require derivatization. FMOC-Cl reacts rapidly with primary amines to form highly stable, UV-active carbamates[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.2 M borate buffer and adjust the pH to 8.5 using NaOH.

  • Derivatization Reaction: In a standard HPLC vial, mix 100 µL of the analyte solution (e.g., reconstituted fraction) with 100 µL of borate buffer. Add 100 µL of FMOC-Cl solution (2 mg/mL in anhydrous acetonitrile).

  • Incubation: Vortex briefly and incubate at room temperature for exactly 15 minutes.

  • Quenching: Add 50 µL of 100 mM glycine solution. Glycine acts as a scavenger, reacting with any excess FMOC-Cl to prevent reagent peak interference during chromatography.

  • HPLC Analysis: Inject 10 µL onto a standard C18 analytical column. Run a standard Water/Acetonitrile gradient (0.1% TFA).

  • Detection: Monitor UV absorbance at 254 nm. The derivatized 4-amino-1,1,1-trifluorobutan-2-one will elute as a sharp, highly retained peak due to the massive hydrophobic bulk of the fluorenyl tag.

References

  • [6] Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography | Source: PMC | URL: [Link]

  • [7] Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC | Source: ResearchGate | URL: [Link]

  • [1] Easy and Fast Method for the Determination of Biogenic Amines in Fish and Fish Products with Liquid Chromatography Coupled to Orbitrap Tandem Mass Spectrometry | Source: PubMed | URL: [Link]

  • [2] The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations | Source: LCGC International | URL: [Link]

  • [3] Efficient Preparative Purification Workflow of Synthetic Peptide Using Analytical/Preparative Switching LC-MS System | Source: Shimadzu | URL: [Link]

  • [4] Column Selection for Achiral Purification Using SFC-MS | Source: American Pharmaceutical Review | URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling 4-amino-1,1,1-trifluorobutan-2-one hydrochloride . Due to the unique electronic proper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling 4-amino-1,1,1-trifluorobutan-2-one hydrochloride . Due to the unique electronic properties of the trifluoromethyl ketone (TFMK) moiety and the hygroscopic nature of the amine hydrochloride salt, standard recrystallization protocols often fail, leading to product degradation or "oiling out."

This guide synthesizes field-proven methodologies and mechanistic troubleshooting to ensure high-yield, high-purity isolation.

Part 1: Core Troubleshooting & FAQs

Q: Why does my product form a viscous oil instead of crystallizing when using ethanol or methanol? A: The carbonyl carbon of a trifluoromethyl ketone is a highly active electrophile due to the strong electron-withdrawing nature of the adjacent −CF3​ group. When exposed to primary or secondary alcohols, TFMKs readily undergo nucleophilic attack to form stable hemiketals[1][2]. This covalent adduct drastically alters the polarity, crystal lattice energy, and solubility profile of the molecule, invariably resulting in a viscous oil rather than a crystalline solid. To prevent this, strictly avoid nucleophilic solvents and utilize aprotic solvent systems.

Q: How do I prevent the formation of stable hydrates (gem-diols) during isolation? A: Amine hydrochlorides are inherently hygroscopic. When ambient moisture is introduced to the hygroscopic salt of a TFMK, the electrophilic ketone rapidly reacts with water to form a stable gem-diol (hydrate)[2]. This hydrate can trap impurities within the crystal lattice and depress the melting point. Ensure that all recrystallization solvents are strictly anhydrous (e.g., dried over 3Å molecular sieves) and perform vacuum filtration under a blanket of dry nitrogen or argon.

Q: What is the recommended solvent system for optimal recovery and purity? A: We strongly recommend an aprotic polar solvent paired with a non-polar anti-solvent. Specifically, dissolving the crude salt in warm, anhydrous acetonitrile (MeCN) followed by the dropwise addition of methyl tert-butyl ether (MTBE) provides excellent results. Acetonitrile easily solubilizes the polar hydrochloride salt without reacting with the ketone, while MTBE acts as a highly effective anti-solvent to drive high-yielding precipitation[3].

Part 2: Quantitative Solvent Selection Data

The following table summarizes the empirical performance of various solvent systems for the recrystallization of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride.

Solvent System (Dissolution / Anti-Solvent)Nucleophilic RiskHydrate RiskTypical YieldPurity ProfileRecommendation
Methanol / Diethyl Ether High (Hemiketal)Moderate< 40% (Oils out)PoorStrongly Discouraged
Isopropanol / Heptane ModerateModerate50–60%ModerateNot Recommended
Anhydrous THF / Hexanes NoneLow70–80%GoodAcceptable
Anhydrous MeCN / MTBE NoneVery Low> 85%ExcellentOptimal

Part 3: Standard Operating Procedure (SOP)

MeCN / MTBE Anti-Solvent Recrystallization

This self-validating protocol is designed for a 10.0 g scale and ensures the prevention of covalent adduct formation.

Step 1: Solvent Preparation & Validation Dry Acetonitrile (MeCN) and Methyl tert-butyl ether (MTBE) over activated 3Å molecular sieves for 24 hours prior to use. Self-Validation: Perform a Karl Fischer (KF) titration on the solvents to confirm water content is < 0.05% before proceeding.

Step 2: Dissolution In a thoroughly dried Schlenk flask under a nitrogen atmosphere, suspend 10.0 g of crude 4-amino-1,1,1-trifluorobutan-2-one hydrochloride in 30 mL of anhydrous MeCN.

Step 3: Controlled Heating Warm the suspension to 50–55°C using a temperature-controlled water bath. Critical Causality: Do not exceed 60°C. β -amino ketones are susceptible to thermal degradation and retro-Michael-type elimination reactions at elevated temperatures. Stir until complete dissolution is achieved.

Step 4: Hot Filtration If insoluble particulates (e.g., inorganic salts or polymerized impurities) remain, perform a rapid hot filtration through a pre-warmed, medium-porosity fritted funnel under positive nitrogen pressure.

Step 5: Anti-Solvent Addition Transfer the clear filtrate to a multi-neck flask equipped with an overhead stirrer. While maintaining the solution temperature at 40°C, add anhydrous MTBE dropwise (approximately 40–50 mL) until a persistent, milky turbidity is observed.

Step 6: Nucleation and Crystallization Remove the heat source and allow the mixture to cool to room temperature (20°C) over 2 hours at a slow stirring rate (150 rpm) to promote controlled, high-purity crystal nucleation. Subsequently, cool the flask in an ice bath (0–5°C) for an additional 1 hour to maximize thermodynamic yield.

Step 7: Isolation Filter the resulting white crystalline solid using a Buchner funnel under a nitrogen blanket to prevent atmospheric moisture condensation. Wash the filter cake with 15 mL of ice-cold, anhydrous MTBE.

Step 8: Drying & Analytical Validation Dry the crystals in a vacuum oven at 35°C for 12 hours. Self-Validation: Confirm the absence of hemiketal or hydrate impurities by acquiring a 19F NMR spectrum in anhydrous DMSO- d6​ . A single sharp singlet near -76 ppm indicates the intact trifluoromethyl ketone, whereas shifted signals (e.g., -82 ppm) indicate unwanted hydration or hemiketalization.

Part 4: Workflow Visualization

Workflow for the aprotic anti-solvent recrystallization of trifluoromethyl ketone hydrochlorides.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Shao, Y. M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Owen, D. R., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Troubleshooting

stability issues of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride in solution

Introduction Welcome to the technical support guide for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride. This molecule is a valuable building block and research tool, particularly in the development of enzyme inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride. This molecule is a valuable building block and research tool, particularly in the development of enzyme inhibitors and other therapeutics. However, its unique structure, featuring both a β-amino ketone and a trifluoromethyl ketone moiety, presents specific stability challenges in solution that can impact experimental reproducibility and outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability profile of this compound, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments. Our goal is to explain the causality behind its behavior and empower you to make informed decisions in your work.

Core Stability Concepts: Understanding the "Why"

The stability issues of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride in solution are primarily governed by two key chemical principles. Understanding these is fundamental to preventing compound degradation and interpreting analytical data correctly.

  • Keto-Hydrate Equilibrium: The powerful electron-withdrawing effect of the trifluoromethyl (-CF3) group makes the carbonyl carbon highly electrophilic.[1] In aqueous or protic solvents, this carbon is susceptible to nucleophilic attack by water, leading to the formation of a stable geminal diol, also known as a hydrate. This is not a degradation product but rather a reversible equilibrium between two distinct chemical species.[1][2] The position of this equilibrium is sensitive to solvent polarity, temperature, and pH.[3] This phenomenon is critical because it can lead to multiple peaks in analytical profiles (NMR, LC-MS) and may influence biological activity, as the hydrate form may have a different binding affinity for a target enzyme than the keto form.

  • pH-Dependent Degradation (Retro-Mannich Reaction): As a β-amino ketone, this compound is susceptible to a base-catalyzed elimination reaction known as the retro-Mannich (or retro-Michael) reaction.[3][4][5] In neutral to alkaline conditions (pH ≥ 7.4), the amine can be eliminated, leading to the formation of an α,β-unsaturated ketone. This is an irreversible degradation pathway that results in a loss of the parent compound. Consequently, maintaining a slightly acidic pH is crucial for the stability of the compound in aqueous solutions.[3][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-amino-1,1,1-trifluorobutan-2-one hydrochloride?

As a solid, the compound is significantly more stable than in solution.[3] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Recommended storage is at 2-8°C, protected from moisture, as the hydrochloride salt can be hygroscopic.

Q2: I dissolved the compound in aqueous buffer and see two peaks in my LC-MS analysis, even with a fresh sample. Is my compound impure?

This is unlikely to be an impurity and is a classic sign of the keto-hydrate equilibrium.[1][2] The two peaks represent the ketone and its hydrated (gem-diol) form. You can confirm this by observing that the ratio of the two peaks may change depending on the solvent composition (e.g., varying the water/acetonitrile ratio). For quantitative analysis, it is crucial to have a validated method where you either sum the areas of both peaks or establish conditions that favor one form.

Q3: What is the recommended pH for preparing aqueous stock solutions?

To minimize degradation via the retro-Mannich reaction, aqueous solutions should be prepared and maintained under slightly acidic conditions, ideally between pH 3 and 5 .[5][6] Using a buffer system, such as an acetate buffer, is highly recommended to maintain a stable pH. Avoid dissolving or storing the compound in neutral or alkaline buffers like PBS (pH 7.4) for extended periods.

Q4: Can I prepare a concentrated stock solution in an organic solvent like DMSO?

Yes, preparing a high-concentration stock solution in anhydrous DMSO is a common and recommended practice. In anhydrous DMSO, both the keto-hydrate equilibrium and the pH-dependent retro-Mannich reaction are largely suppressed. These stock solutions are generally stable for longer periods when stored at -20°C or -80°C. However, the stability of the compound in the final aqueous assay medium, after dilution from the DMSO stock, will still be dictated by the pH and composition of that medium.[7][8]

Q5: How long can I expect my aqueous solution to be stable?

This is highly dependent on the pH and temperature. At a recommended pH of 3-5 and stored at 2-8°C, the solution may be stable for several hours to a few days. At neutral pH (e.g., 7.4), significant degradation can occur within minutes to hours.[5] It is always best practice to prepare aqueous solutions fresh for each experiment or to conduct a preliminary stability study in your specific assay buffer (see Experimental Protocols section).

Troubleshooting Guide: Addressing Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions grounded in the compound's chemical properties.

Symptom / Observation Potential Cause(s) Recommended Solutions & Explanations
Loss of biological activity in my assay over time (e.g., IC50 value increases with incubation time). 1. pH-Induced Degradation: Your assay buffer is likely at a neutral or alkaline pH (e.g., PBS at pH 7.4), causing the compound to degrade via the retro-Mannich pathway.[3][5]Primary Solution: If your assay permits, lower the buffer pH to < 6.5. Alternative: Minimize pre-incubation times. Prepare the final dilution of the compound into the assay buffer immediately before starting the experiment. Run a time-course experiment to quantify the rate of activity loss and adjust your protocol accordingly.
Inconsistent or non-reproducible results between experiments. 1. Inconsistent Solution Age: Using freshly prepared vs. older aqueous solutions. 2. Keto-Hydrate Equilibrium Shift: Variability in the final concentration of organic solvent (e.g., from DMSO stock) can shift the equilibrium and affect the concentration of the active keto form.[7] 3. Temperature Fluctuations: Leaving solutions at room temperature for variable amounts of time can accelerate degradation.Standardize Your Protocol:Always prepare fresh aqueous solutions from a frozen organic stock for each experiment. • Ensure the final percentage of DMSO is consistent across all wells and experiments. • Keep all solutions on ice until they are added to the assay plate.
My ¹H or ¹⁹F NMR spectrum in D₂O looks complex and doesn't match the expected simple structure. 1. Presence of Both Keto and Hydrate Forms: You are observing signals for both species in equilibrium. The trifluoromethyl group is particularly sensitive to this, and you will likely see two distinct signals in the ¹⁹F NMR.[1][7]Confirmation: Acquire the spectrum in an aprotic solvent like DMSO-d₆. The spectrum should simplify significantly, favoring the keto form. For Analysis: Allow the solution in D₂O to fully equilibrate (e.g., for 30-60 minutes) before acquiring the spectrum to ensure the peak ratio is stable.
The color of my buffered solution (containing phenol red) changes slightly after adding the compound. 1. Acidic Nature of the Hydrochloride Salt: The compound is a hydrochloride salt. Dissolving it, especially at high concentrations, will lower the pH of a weakly buffered solution.Use a Stronger Buffer: Ensure your buffer has sufficient capacity to handle the addition of the acidic compound without a significant pH shift. Verify the final pH of your solution after the compound has been added.

Visualizing the Key Stability Pathways

To provide a clearer understanding, the following diagrams illustrate the critical chemical transformations discussed.

Caption: pH-Dependent Irreversible Degradation Pathway.

Experimental Protocols

Protocol 1: Rapid Stability Assessment in Aqueous Buffer using HPLC

This protocol provides a framework for researchers to determine the stability of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride in their specific experimental buffer.

1. Materials & Reagents:

  • 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride (solid)

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Acidic control buffer (e.g., 50 mM Ammonium Acetate, pH 4.5)

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • HPLC grade acetonitrile and water

  • 0.1% Trifluoroacetic acid (TFA) or Formic acid

2. Preparation of Solutions:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This is your T=0 reference stock. Store at -20°C.

  • Test Solution (100 µM): Dilute the 10 mM DMSO stock 1:100 into your experimental buffer to a final concentration of 100 µM.

  • Control Solution (100 µM): Dilute the 10 mM DMSO stock 1:100 into the acidic control buffer (pH 4.5) to a final concentration of 100 µM.

3. Experimental Workflow:

  • Time Point 0 (T=0): Immediately after preparing the Test and Control solutions, inject 10 µL of each onto the HPLC system.

  • Incubation: Incubate the remaining Test and Control solutions at your experimental temperature (e.g., room temperature or 37°C).

  • Subsequent Time Points: Inject 10 µL of the Test and Control solutions at various time points (e.g., T=30 min, 1 hr, 2 hr, 4 hr, 8 hr).

4. Suggested HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 210-220 nm (as the compound lacks a strong chromophore)

  • Column Temperature: 30°C

5. Data Analysis:

  • For each time point, calculate the peak area of the parent compound. Note: You may see two peaks for the keto and hydrate forms. If they are well-resolved, sum their areas.

  • Normalize the peak area at each time point to the peak area at T=0.

  • Plot the percentage of compound remaining vs. time for both the Test and Control solutions. This will provide a clear quantitative measure of the compound's stability under your specific conditions.

Stability_Workflow cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_test Dilute to 100 µM in Test Buffer (e.g., pH 7.4) prep_stock->prep_test prep_control Dilute to 100 µM in Control Buffer (pH 4.5) prep_stock->prep_control t0 Inject T=0 Sample (Immediately after dilution) prep_test->t0 prep_control->t0 incubate Incubate Solutions at Assay Temperature t0->incubate t_x Inject Samples at Subsequent Time Points (e.g., 1h, 2h, 4h) incubate->t_x analyze Calculate % Remaining (Peak Area at Tx / Peak Area at T0) t_x->analyze plot Plot % Remaining vs. Time analyze->plot

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Optimization

Technical Support Center: Optimizing Coupling Conditions for 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride

Welcome to the Technical Support Center for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3). As a highly specialized fluorinated building block, this compound presents unique synthetic challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3). As a highly specialized fluorinated building block, this compound presents unique synthetic challenges due to the dual presence of a primary amine (protected as a hydrochloride salt) and a highly electrophilic trifluoromethyl ketone moiety.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and successfully execute amide coupling workflows using this substrate.

Core Principles & Mechanistic Insights

To successfully couple this building block, one must understand the causality behind its reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group renders the adjacent carbonyl carbon exceptionally electrophilic[1]. This intrinsic property dictates two critical behaviors during synthesis:

  • The Hydrate Equilibrium: In the presence of ambient moisture or during aqueous workup, the trifluoromethyl ketone exists in a dynamic equilibrium with its gem-diol (hydrate) form[2]. While the ketone is the reactive electrophile, the hydrate is sterically hindered and less reactive.

  • Self-Condensation Risks: The compound is supplied as a stable hydrochloride salt to prevent the primary amine from reacting with the electrophilic ketone of adjacent molecules. If the amine is liberated (neutralized) prematurely in the absence of an activated carboxylic acid, it will rapidly undergo intermolecular self-condensation, forming Schiff bases and complex oligomeric mixtures.

Therefore, the overarching strategy for successful coupling is Pre-Activation . By fully activating the carboxylic acid partner before introducing the amine and base, you ensure that the rate of the desired amide bond formation vastly outcompetes any parasitic self-condensation pathways.

Troubleshooting Guide & FAQs

Q1: My reaction yields a complex mixture of oligomers and very little of the desired amide. What went wrong?

Cause: Premature neutralization of the amine hydrochloride salt. If you mix the amine salt, carboxylic acid, coupling reagent, and base all at once, the base liberates the free amine before the carboxylic acid is fully activated. The free amine then attacks the trifluoromethyl ketone of another molecule. Solution: Adopt a strict pre-activation protocol. Activate your carboxylic acid with HATU/DIPEA for at least 10 minutes at 0 °C. Only then should you add the 4-amino-1,1,1-trifluorobutan-2-one hydrochloride, followed by a slow, dropwise addition of supplementary base to liberate the amine in situ.

Q2: After purification, my NMR spectrum shows two distinct sets of peaks for the product. Is my compound impure or racemized?

Cause: This is a classic hallmark of trifluoromethyl ketones. The product is partitioning between the ketone form and the gem-diol (hydrate) form[2]. Because the exchange rate is slow on the NMR timescale, you will see two sets of signals. Solution: This does not indicate impurity. To obtain a clean NMR spectrum for characterization, dissolve your sample in strictly anhydrous DMSO- d6​ and heat slightly to drive it to the ketone form, or deliberately add a drop of D2​O to push the equilibrium entirely to the hydrate form.

Q3: Can I free-base the amine via an aqueous basic wash prior to the coupling reaction?

Cause: Free-basing via an aqueous extraction (e.g., using NaHCO3​ ) is highly discouraged for this specific substrate. The free amine is highly water-soluble, volatile, and prone to immediate self-condensation once concentrated[3]. Solution: Always leave the compound in its hydrochloride salt form during storage and handling. Neutralize it strictly in situ during the coupling reaction using a non-nucleophilic organic base like DIPEA.

Data Presentation: Reagent Selection Matrix

Optimizing the coupling requires careful selection of the catalyst and base to maximize conversion while suppressing side reactions[4]. Below is a validated comparison of reagent combinations for this specific substrate.

Coupling ReagentBaseEquivalents (Acid:Amine:Reagent:Base)Reaction KineticsHydrate/Ketone Ratio (Post-Workup)Expected Yield
HATU DIPEA 1.0 : 1.1 : 1.2 : 3.0Very Fast (< 2 hrs)~ 1:4 (Ketone favored)85 - 95%
EDC·HCl / HOBt NMM 1.0 : 1.1 : 1.5 : 3.0Moderate (12 hrs)~ 1:1 (Mixed)60 - 75%
PyBOP TEA 1.0 : 1.1 : 1.2 : 3.0Fast (4 hrs)~ 1:2 (Ketone favored)70 - 80%
DCC DMAP 1.0 : 1.1 : 1.2 : 0.1Slow (> 24 hrs)High Oligomerization< 30%

Note: DIPEA (N,N-Diisopropylethylamine) is strongly preferred over TEA (Triethylamine) due to its increased steric hindrance, which prevents it from acting as a competing nucleophile against the highly electrophilic trifluoromethyl ketone.

Standard Operating Protocol: Optimized Amide Coupling

This self-validating protocol utilizes HATU and DIPEA to ensure rapid coupling while mitigating the risks of self-condensation and excessive hydration.

Materials Required:

  • Carboxylic acid (1.0 eq)

  • 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq total: 1.0 eq for acid activation, 2.0 eq for amine neutralization)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (1.0 eq) dropwise. Stir at 0 °C for 10 minutes. Validation: The solution will typically turn a pale yellow, indicating the formation of the active OAt ester.

  • Substrate Addition: Add the solid 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1.1 eq) in one portion to the activated mixture.

  • In Situ Neutralization: Slowly add the remaining DIPEA (2.0 eq) dropwise over 5 minutes. Causality: Slow addition ensures the free amine is generated at a controlled rate and immediately consumed by the activated acid, preventing self-condensation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Validation: Monitor by LCMS. The product mass will often appear as [M+H]+ and [M+H+18]+ (the hydrate).

  • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NH4​Cl (mildly acidic to avoid pushing the product entirely to the hydrate form), and brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Visualizations

Workflow Diagram

The following diagram illustrates the optimized operational sequence to prevent side reactions.

Workflow Step1 1. Carboxylic Acid + HATU in DMF Step2 2. Pre-activation (0°C, 10 min) Step1->Step2 Step3 3. Add 4-amino-1,1,1- trifluorobutan-2-one HCl Step2->Step3 Step4 4. Dropwise Addition of DIPEA (In situ free base) Step3->Step4 Step5 5. Amide Bond Formation (RT, 2 hrs) Step4->Step5 Step6 6. Aqueous Workup (Hydrate/Ketone isolation) Step5->Step6

Optimized workflow for in situ neutralization and coupling of the amine hydrochloride salt.

Mechanistic Pathways

This diagram maps the competing chemical pathways that dictate the necessity of the pre-activation strategy.

Mechanism HClSalt Amine HCl Salt (Stable Storage) FreeBase Free Amine (Highly Reactive) HClSalt->FreeBase DIPEA Target Target Amide (Desired Product) FreeBase->Target Fast Coupling Oligomer Schiff Base / Oligomers (Side Products) FreeBase->Oligomer Self-Condensation ActivatedAcid Activated Carboxylic Acid (Electrophile) ActivatedAcid->Target Ketone Trifluoromethyl Ketone (Intramolecular Electrophile) Hydrate gem-Diol (Hydrate) (Less Reactive) Ketone->Hydrate + H2O (Equilibrium) Ketone->Oligomer Intermolecular Attack

Competing mechanistic pathways during the neutralization and coupling of the free amine.

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Troubleshooting

Technical Support Center: Handling, Troubleshooting, and Safety Guide for 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-amino-1,1,1-trifluorobutan-2-one hydrochloride [1]. Because fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-amino-1,1,1-trifluorobutan-2-one hydrochloride [1].

Because fluorinated aliphatic aminoketones possess inherently competing reactive centers (a nucleophilic primary amine and a highly electrophilic ketone), they present unique handling and synthetic challenges. This document provides causality-driven troubleshooting, self-validating experimental protocols, and rigorous safety guidelines to ensure high-fidelity results in your drug discovery workflows.

Physicochemical Properties & Stability Metrics

Understanding the baseline properties of this building block is critical for predicting its behavior in solution and during storage.

PropertyValueMechanistic Implication
Chemical Name 4-Amino-1,1,1-trifluorobutan-2-one hydrochlorideSupplied as an HCl salt to protonate the amine, preventing self-condensation[2].
CAS Number 2866333-99-3[1]Unique identifier for procurement and safety tracking.
Molecular Formula C 4​ H 7​ ClF 3​ NOContains a β -amino ketone architecture.
Molecular Weight 177.55 g/mol [1]Used for stoichiometric calculations (includes HCl).
Physical State Solid (Crystalline Powder)Facilitates gravimetric dispensing.
Hygroscopicity HighThe HCl salt and CF 3​ -ketone actively absorb ambient moisture to form hydrates.
Storage Conditions -20 °C, Inert Gas (Ar/N 2​ )Kinetically halts degradation and prevents moisture ingress[3].

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound appears discolored and sticky after a few weeks of storage. What happened, and can I still use it?

Cause: The HCl salt is highly hygroscopic. If the container is opened in ambient air, moisture ingress can lead to partial hydrolysis or hydrate formation. More critically, if ambient moisture causes slight neutralization, the free base is liberated. The strong electron-withdrawing inductive effect of the trifluoromethyl (-CF 3​ ) group makes the adjacent carbonyl carbon exceptionally electrophilic. The liberated primary amine will rapidly attack the carbonyl of adjacent molecules, leading to irreversible intermolecular self-condensation and polymerization[2]. Solution: The sticky, discolored material is heavily degraded and must be discarded. To prevent this, always handle the material in a glovebox or under a dry nitrogen/argon stream. Store at -20 °C in a tightly sealed container inside a secondary desiccator.

Q2: I am observing a mass shift of +18 Da in my LC-MS analysis of the starting material. Is this a synthesis impurity?

Cause: No, this is an analytical artifact. Fluorinated ketones readily undergo reversible hydration to form stable gem-diols (hydrates) in the presence of water. The aqueous mobile phase in your LC-MS system drives this equilibrium forward. The +18 Da shift corresponds to the addition of H 2​ O across the C=O bond. Solution: To confirm the true purity of the anhydrous ketone, perform 1 H and 19 F NMR using strictly anhydrous deuterated solvents (e.g., DMSO- d6​ or CD 3​ CN).

Q3: I get very low yields when I try to free-base the compound before adding it to my reaction mixture. How can I improve this?

Cause: Isolating the free base of a β -amino ketone is notoriously difficult. The unprotonated amine immediately undergoes self-condensation with the highly reactive CF 3​ -ketone[2]. Solution: Do not isolate the free base. You must perform an in situ neutralization. Add the HCl salt and your target electrophile to the solvent first, cool the system, and then add a non-nucleophilic base dropwise. This ensures the free amine is trapped by your target reagent the moment it is generated.

Visualizing Stability and Reaction Workflows

DegradationPathway A 4-Amino-1,1,1-trifluorobutan-2-one HCl Salt (Stable) B Free Base (Highly Reactive) A->B Base / H2O C gem-Diol (Hydrate) (Reversible) A->C Ambient Moisture B->A HCl B->C H2O (CF3 effect) D Self-Condensation (Irreversible) B->D Room Temp

Fig 1. Chemical stability and degradation pathways of the fluorinated amino ketone.

Workflow N1 1. Weigh HCl Salt (Glovebox / Dry N2) N2 2. Suspend in Anhydrous Solvent (DCM or THF) N1->N2 N3 3. Add Electrophile (Prior to Base) N2->N3 N4 4. Dropwise Addition of Base (DIPEA at 0°C) N3->N4 N5 5. In Situ Trapping (Target Product) N4->N5

Fig 2. Step-by-step workflow for the in situ free-basing and reaction.

Experimental Protocol: In Situ Free-Basing for Amide Coupling

To ensure a self-validating system where the unstable intermediate is consumed faster than it can degrade, utilize the following standardized protocol for coupling this building block with a carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 equiv.) and coupling reagent (e.g., HATU, 1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Salt Addition: Add 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (1.1 equiv.) directly to the stirring solution as a solid.

    • Causality Note: Adding the salt before the base ensures that any transiently formed free amine is immediately in the proximity of the activated electrophile, favoring the desired bimolecular collision over intermolecular self-condensation.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to cool the system to 0 °C.

    • Causality Note: Lower temperatures kinetically suppress the activation energy required for the unwanted polymerization of the amino ketone.

  • Controlled Neutralization: Add a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise over 10–15 minutes. (1.0 equiv. neutralizes the HCl salt; 2.0 equiv. drives the coupling reaction).

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to ambient temperature (20–25 °C). Monitor the consumption of the activated carboxylic acid via LC-MS.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with ethyl acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Safety & Handling Precautions

Working with fluorinated hydrochloride salts requires strict adherence to safety protocols to mitigate exposure to both the intact molecule and its decomposition byproducts.

  • GHS Classification & Hazards: This compound is classified under GHS as causing Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory tract irritation)[4].

  • Thermal Decomposition: Never expose the compound to extreme heat or open flames. Thermal decomposition will release highly toxic and corrosive gases, specifically hydrogen fluoride (HF) , hydrogen chloride (HCl) , and nitrogen oxides (NO x​ )[4].

  • Personal Protective Equipment (PPE): Always handle inside a certified fume hood. Wear standard laboratory PPE: nitrile gloves (double-gloving recommended when handling the dry powder), tightly fitting safety goggles, and a flame-resistant lab coat[4].

  • Spill Response: In the event of a solid spill, do not use water or aqueous base directly on the powder, as this can trigger an exothermic neutralization and volatilize the free amine. Carefully sweep the powder using non-sparking tools, or cover it with an inert absorbent material (e.g., dry sand or vermiculite) and transfer it to a hazardous waste container for proper disposal[4].

References

  • Hartung, W. H., Munch, J. C., & Crossley, F. S. (1935). "Amino Alcohols. X. Ring Substituted Propadrins." Journal of the American Chemical Society, 57(6), 1091-1093. URL:[Link]

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Optimization

Trifluoromethyl Ketones (TFMKs) Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketones (TFMKs). This guide is designed to provide in-depth insights and practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketones (TFMKs). This guide is designed to provide in-depth insights and practical solutions to common challenges encountered during the handling, experimentation, and analysis of these potent and unique molecules. Instead of a rigid FAQ, we have structured this resource to address issues from fundamental properties to complex biological degradation, providing the causal science behind each troubleshooting step.

Part 1: Foundational Concepts & Frequently Encountered Issues

This section addresses the most common questions that arise from the unique chemical nature of the TFMK moiety. Understanding these principles is the first step in troubleshooting experimental anomalies.

Question 1: I'm seeing an unexpected mass peak (+18 amu) and a new signal in my ¹⁹F NMR. Has my TFMK compound degraded?

Answer: Not necessarily. What you are likely observing is the formation of a stable gem-diol, also known as a hydrate. This is not a degradation product but a reversible equilibrium state.

  • The Underlying Chemistry: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. This effect makes the carbonyl carbon of the ketone exceptionally electrophilic (electron-poor). As a result, it is highly susceptible to nucleophilic attack by water, even in trace amounts present in solvents like DMSO or during aqueous workups. This process forms a thermodynamically stable tetrahedral hydrate.[1][2][3] This propensity to form stable hydrates is a key feature of TFMKs and is integral to their mechanism of action as enzyme inhibitors, as they can mimic the tetrahedral transition state of peptide bond hydrolysis.[2][4]

  • Troubleshooting & Validation:

    • ¹⁹F NMR Spectroscopy: This is the most direct way to observe and quantify hydrate formation. The ketone and the hydrate will exist as distinct species in solution and will therefore have different chemical shifts in the ¹⁹F NMR spectrum.[5]

    • LC-MS Analysis: The hydrate may be observed as an [M+H₂O]+ adduct, although its stability in the gas phase can vary.

    • Experimental Control: To confirm, run a reaction or prepare an analytical sample under strictly anhydrous conditions. The signal corresponding to the hydrate should diminish or disappear. Conversely, adding a stoichiometric amount of D₂O to your NMR sample should increase the hydrate's signal. Note that purification by silica gel chromatography often shifts the equilibrium back to the ketone form, removing the hydrate.[4][6]

Question 2: My TFMK-containing drug candidate shows high potency in vitro but has a very short half-life and poor bioavailability in vivo. What is the likely degradation pathway?

Answer: The most common cause for rapid in vivo clearance of TFMKs is metabolic reduction of the ketone to a trifluoromethyl alcohol.

  • The Biological Mechanism: The electrophilic ketone group, while essential for inhibitory activity, is a prime target for metabolic enzymes, particularly carbonyl reductases (CBRs).[7] These enzymes use cofactors like NADPH to reduce the ketone to a secondary alcohol. This resulting trifluoromethyl alcohol is typically inactive or significantly less potent as an inhibitor and is more readily eliminated from the body.[7] This rapid metabolism has historically been a major hurdle in the clinical development of TFMK-based drugs.[7][8]

  • Troubleshooting & Mitigation Strategies:

    • In Vitro Metabolic Assay: Confirm this degradation pathway using an in vitro metabolic stability assay with liver microsomes or S9 fractions. Monitor the disappearance of the parent TFMK and the appearance of the alcohol metabolite over time using LC-MS/MS. (See Protocol 2 below).

    • Rational Drug Design: To overcome this, medicinal chemists can modify the structure to sterically hinder the approach of the reductase enzyme or to further stabilize the hydrate form, which is resistant to reduction.[7] One successful strategy involves converting the TFMK to a trifluoropyruvamide (TFPA), where an adjacent amide carbonyl group further stabilizes the hydrate, effectively "hiding" the ketone from reductases.[7]

Part 2: In-Depth Degradation Pathways & Mechanisms

Understanding the specific chemical routes of degradation is critical for designing stable molecules and robust experimental protocols.

Pathway 1: Hydration & Hemiketal Formation (Reversible)

This is the most fundamental transformation of a TFMK in the presence of nucleophiles. While not irreversible degradation, it profoundly affects a compound's physical properties, analytical signature, and biological activity. In the presence of alcohols (e.g., methanol, ethanol), TFMKs will similarly form stable hemiketals.[3][9][10]

Caption: Reductive metabolism of TFMKs to inactive alcohols.

Pathway 3: Photodegradation (Irreversible)

Compounds containing aromatic rings and trifluoromethyl groups can be susceptible to photodegradation upon exposure to UV light. This process can be complex, potentially involving defluorination and the formation of multiple byproducts. [11][12][13]

Caption: Simplified photodegradation pathway for aromatic TFMKs.

Part 3: Experimental Protocols & Troubleshooting Guides

This section provides actionable protocols for identifying and quantifying degradation, along with a table-based troubleshooting guide for common experimental failures.

Protocol 1: Monitoring Hydrate Formation using ¹⁹F NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the equilibrium between a TFMK and its hydrate form in solution.

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the TFMK compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.

  • Internal Standard (Optional): For quantification, add a known amount of an inert fluorinated standard, such as trifluorotoluene.

  • Initial Spectrum Acquisition: Acquire a standard ¹⁹F NMR spectrum. Note the chemical shift and integration of the signal corresponding to the anhydrous TFMK.

  • Water Spike: Add 1-2 µL of D₂O to the NMR tube, mix gently, and allow it to equilibrate for 5 minutes.

  • Second Spectrum Acquisition: Re-acquire the ¹⁹F NMR spectrum under the same conditions.

  • Analysis: Observe the appearance or increase in intensity of a second peak, typically upfield from the parent ketone signal. This new peak corresponds to the hydrate. The relative percentage of hydrate can be calculated from the integration values of the two signals.

Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a TFMK and identify the primary alcohol metabolite.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the TFMK test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer (100 mM, pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the NADPH regenerating system to 37°C for 10 minutes.

    • Initiate the reaction by adding the TFMK compound to the wells to a final concentration of 1 µM. The final incubation volume will typically be 200 µL.

    • Include control wells: a) without NADPH (to check for non-enzymatic degradation) and b) without TFMK (background).

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS analysis.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor the disappearance of the parent TFMK (m/z) and the appearance of the expected alcohol metabolite (m/z of parent + 2).

    • Calculate the in vitro half-life (t₁/₂) from the slope of the natural log of the percent remaining parent compound versus time.

Troubleshooting Guide
Problem Observed Potential Cause(s) Recommended Action & Rationale
Low or inconsistent yields during synthesis/workup. 1. Reversible hydrate formation altering solubility/chromatographic behavior. 2. Degradation under basic conditions (e.g., haloform-type reaction if α-protons exist).1. Use anhydrous solvents and reagents. During extraction, use brine to reduce water content. Analyze crude material by ¹⁹F NMR to check for hydrates. [4][5] 2. Avoid strong, nucleophilic bases. Use non-nucleophilic bases like DBU or proton sponge if a base is required.
Compound appears unstable on the benchtop (LC-MS purity decreases over time). 1. Photodegradation from ambient light. 2. Hydrolysis due to atmospheric moisture.1. Protect the compound from light by using amber vials and covering flasks with foil. [12] 2. Store the compound in a desiccator under an inert atmosphere (N₂ or Ar). Prepare solutions fresh before use.
Failure to inhibit a target enzyme despite having the correct TFMK warhead. 1. The compound exists almost entirely as the inactive hydrate under aqueous assay conditions. 2. Rapid reduction to the alcohol by components in the assay buffer or cell lysate.1. Re-evaluate the structure. Flanking groups can heavily influence the hydration equilibrium. [5]Consider if the assay buffer pH is optimal. 2. If using cell lysates, the presence of endogenous reductases and NADPH could be an issue. Test stability in the assay buffer alone.

References

  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. [Link]

  • Talukdar, A., et al. (2022). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. National Center for Biotechnology Information. [Link]

  • Karanam, B., et al. (2020). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Center for Biotechnology Information. [Link]

  • Prakash, G. K. S., et al. (2003). Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers. ScienceDirect. [Link]

  • Unknown Author. (2025). Detection and degradation technology of environmental persistent trifluoromethyl pollutants. iopscience.iop.org. [Link]

  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

  • Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. [Link]

  • Zeller, K. A., & Voutchkova-Kostal, A. M. (2025). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. ACS Publications. [Link]

  • McDonald, R. S., Teo, K.-C., & Stewart, R. (1983). Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide. RSC Publishing. [Link]

  • Zeller, K. A., & Voutchkova-Kostal, A. M. (2025). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. PubMed. [Link]

  • Mata, J. F., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]

  • Unknown Author. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. ACS Publications. [Link]

  • Jukič, M., & Sova, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

  • Schmermund, L., et al. (2022). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology. [Link]

  • Whittal, R. M., et al. (2006). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. ResearchGate. [Link]

  • Taylor & Francis Knowledge Centers. Photodegradation – Knowledge and References. Taylor & Francis. [Link]

  • Skiles, J. W., et al. (1993). Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. ACS Publications. [Link]

  • Kanicky, J. R., et al. (2001). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Amino-1,1,1-Trifluorobutan-2-One Hydrochloride vs. Alternative Enzyme Inhibitor Classes

Executive Summary In the landscape of rational drug design and enzymology, selecting the appropriate inhibition modality is critical for balancing target affinity, residence time, and off-target toxicity. 4-amino-1,1,1-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and enzymology, selecting the appropriate inhibition modality is critical for balancing target affinity, residence time, and off-target toxicity. 4-amino-1,1,1-trifluorobutan-2-one hydrochloride is a highly specialized building block and transition-state analog. Structurally, it is the trifluoromethyl ketone (TFMK) analog of γ -aminobutyric acid (GABA), where the native carboxylate group is bioisosterically replaced by a highly electrophilic trifluoroacetyl warhead[1]. This guide objectively compares the performance, kinetic behavior, and experimental validation of this TFMK against other major inhibitor classes, providing researchers with actionable, field-proven methodologies.

Molecular Profile & Mechanism of Action

To understand the utility of 4-amino-1,1,1-trifluorobutan-2-one, one must examine the causality behind its structural design. The strong electron-withdrawing effect of the three fluorine atoms dramatically increases the electrophilicity of the adjacent carbonyl carbon[2].

When this compound enters the active site of a target enzyme (such as the PLP-dependent GABA-aminotransferase[3] or a serine/cysteine protease[4]), it does not merely occupy the pocket. Instead, the active-site nucleophile (e.g., a serine hydroxyl or cysteine thiol) attacks the electrophilic carbonyl. This forms a stable, tetrahedral hemiketal or thiohemiketal adduct . The trifluoromethyl group further lowers the pKa​ of the resulting hemiketal hydroxyl, allowing it to form exceptionally strong hydrogen bonds within the enzyme's oxyanion hole, perfectly mimicking the transition state of peptide bond cleavage[2].

Mechanism E Free Enzyme (Active Site Nucleophile) EI Non-Covalent Michaelis Complex E->EI + Inhibitor (k1) I 4-amino-1,1,1- trifluorobutan-2-one I->EI EI->E Dissociation (k-1) EI_cov Tetrahedral Hemiketal Transition-State Adduct EI->EI_cov Nucleophilic Attack (k2) EI_cov->EI Slow Reversal (k-2)

Mechanistic pathway of reversible covalent inhibition by trifluoromethyl ketones.

Comparative Landscape: TFMKs vs. Alternative Classes

How does the TFMK warhead stack up against other inhibition strategies?

  • Mechanism-Based Irreversible Inhibitors (Suicide Substrates): Compounds like Vigabatrin (a classic GABA-AT inhibitor) form permanent covalent bonds. While highly efficacious, irreversible alkylation often leads to severe off-target effects (e.g., Vigabatrin-induced visual field loss) due to the accumulation of permanently inactivated proteins.

  • Non-Covalent Competitive Inhibitors: Standard substrate analogs rely purely on steric and electrostatic fit. They suffer from rapid off-rates (short residence times) and require high sustained local concentrations to maintain target suppression.

  • Reversible Covalent Inhibitors (TFMKs): 4-amino-1,1,1-trifluorobutan-2-one bridges the gap. It forms a covalent bond, granting the high affinity and long residence time of an irreversible inhibitor, but the hemiketal formation is ultimately reversible, significantly reducing long-term toxicity risks[4].

Quantitative Performance Comparison
Inhibitor ClassRepresentative CompoundBinding ModalityTarget Enzyme ClassTypical Ki​ / IC50​ ReversibilityOff-Target Toxicity Risk
Trifluoromethyl Ketone (TFMK) 4-amino-1,1,1-trifluorobutan-2-oneReversible Covalent (Hemiketal)GABA-AT, Ser/Cys Proteases0.1 – 10 μ MYes (Slow)Low to Moderate
Mechanism-Based Irreversible VigabatrinSuicide Substrate AlkylationGABA-AT 10 μ MNoHigh (e.g., Retinopathy)
Vinyl Sulfone K11777Irreversible Michael AdditionCysteine Proteases1 – 50 nMNoModerate
Non-Covalent Competitive Standard Peptide AnalogsSteric/Electrostatic FitVarious Proteases10 – 500 μ MYes (Fast)Low

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate 4-amino-1,1,1-trifluorobutan-2-one in vitro, researchers must account for its unique physicochemical properties. In aqueous media, TFMKs exist predominantly as inactive gem-diols (hydrates). The enzyme must either selectively bind the trace unhydrated ketone or actively catalyze the dehydration of the gem-diol before covalent attack can occur. This dehydration/attack sequence is rate-limiting, resulting in time-dependent (slow-binding) inhibition kinetics [4].

Protocol 1: Time-Dependent Slow-Binding Kinetics

Objective: Determine the apparent inhibition constant ( Ki∗​ ) and validate the slow-binding mechanism.

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT). Causality: DTT is critical when targeting cysteine proteases to maintain active-site cysteines in their reduced, nucleophilic state.

  • Pre-Incubation: Incubate the target enzyme (e.g., 5 nM) with varying concentrations of 4-amino-1,1,1-trifluorobutan-2-one (0.1 to 10 μ M) at 37°C. Causality: Pre-incubation provides the necessary time for the gem-diol to dehydrate and form the covalent hemiketal adduct.

  • Aliquot & Initiate: At specific time intervals (0, 15, 30, 60, 120 min), transfer a 10 μ L aliquot into a 96-well microplate containing 90 μ L of specific fluorogenic substrate.

  • Data Acquisition: Measure the initial velocity ( v0​ ) using a microplate reader.

  • Kinetic Modeling: Plot fractional activity ( vi​/v0​ ) vs. pre-incubation time to extract the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation (Reversibility Check): To prove the inhibitor is reversible (unlike Vigabatrin), perform a rapid 100-fold dilution of the fully inhibited enzyme-inhibitor complex into a substrate-rich buffer. A gradual recovery of enzymatic activity over time confirms the reversible nature of the hemiketal adduct[2].

Workflow Step1 1. Pre-Incubate Enzyme + TFMK (Allow Hemiketal Formation) Step2 2. Aliquot at Specific Time Intervals (0 to 120 mins) Step1->Step2 Step3 3. Rapid Dilution into Substrate (Initiate Catalysis) Step2->Step3 Step4 4. Fluorometric Detection (Measure Initial Velocity) Step3->Step4 Step5 5. Kinetic Modeling (Calculate k_obs and K_i*) Step4->Step5

Self-validating experimental workflow for determining slow-binding kinetic parameters.

Protocol 2: Mechanistic Validation via 19 F NMR Spectroscopy

Objective: Physically confirm the formation of the covalent tetrahedral hemiketal adduct. Causality: The 19 F nucleus is 100% naturally abundant and highly sensitive to changes in the hybridization of the adjacent carbon. Transitioning from an aqueous sp3 gem-diol to an enzyme-bound sp3 hemiketal induces a distinct chemical shift, providing direct structural proof of the mechanism[4].

  • Sample Preparation: Concentrate the target enzyme to 100 μ M in a D2​O -exchanged buffer to minimize proton solvent suppression artifacts.

  • Titration: Add 4-amino-1,1,1-trifluorobutan-2-one to a final concentration of 200 μ M (a 2:1 inhibitor-to-enzyme ratio).

  • NMR Acquisition: Acquire 19 F NMR spectra at 25°C using a 500 MHz spectrometer equipped with a fluorine-tuned cryoprobe.

  • Spectral Analysis: Identify the free inhibitor hydrate peak (typically around -82 ppm). The emergence of a new, broadened peak (e.g., -76 ppm) corresponds to the enzyme-bound hemiketal.

  • Self-Validation (Denaturation Control): Denature the enzyme post-acquisition by boiling the sample for 5 minutes and re-acquire the spectrum. The complete disappearance of the bound hemiketal peak and proportional increase in the free hydrate peak definitively proves that the covalent adduct requires a natively folded, active catalytic site.

Sources

Comparative

Publish Comparison Guide: Alternative Synthesis Routes for 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Evaluation, Yield Optimization, and Protocol Validation Chemical Context & Strategic Importance The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Evaluation, Yield Optimization, and Protocol Validation

Chemical Context & Strategic Importance

The incorporation of trifluoromethyl (–CF3) groups into aliphatic frameworks is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity[1]. 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride is a highly versatile β-amino ketone building block, primarily used in the synthesis of CF3-substituted heterocycles (e.g., pyrimidines, pyrazoles) and advanced peptidomimetics.

However, synthesizing fluorinated β-amino ketones presents unique chemical challenges. The strong electron-withdrawing nature of the –CF3 group destabilizes adjacent enolates and makes traditional pathways, such as the direct Mannich reaction with 1,1,1-trifluoroacetone, sluggish and prone to complex polyalkylation side reactions. Consequently, synthetic chemists must evaluate alternative, highly controlled routes to achieve high-purity yields.

This guide objectively compares the two primary synthetic pathways for this molecule, providing field-proven mechanistic insights and a self-validating experimental protocol.

Synthesis Route Comparison: Performance & Metrics

To objectively evaluate the optimal approach for both bench-scale research and process chemistry, we compare the ETFBO Amination/Reduction Route (Route A) against the Trifluoroacetone Alkylation Route (Route B) .

Quantitative Data Summary
Performance MetricRoute A: ETFBO Pathway (Industry Standard)Route B: Trifluoroacetone Alkylation (Alternative)
Overall Yield 75% – 85% 30% – 45%
Scalability High (Kilogram scale)Low (Gram scale)
Key Reagents ETFBO, NH3 (aq), H2, Pd/C1,1,1-Trifluoroacetone, LDA, N-(chloromethyl)phthalimide
Atom Economy High (Ethanol byproduct)Low (Loss of massive phthalhydrazide byproduct)
Primary Impurity Risk 4-amino-1,1,1-trifluorobutan-2-ol (over-reduction)Polyalkylated ketones, Aldol-type condensations
Handling Difficulty Low (ETFBO b.p. ~145 °C)High (Trifluoroacetone b.p. 22 °C is highly volatile)

Mechanistic Workflows & Pathway Analysis

Route A: The ETFBO Pathway

The most robust method leverages 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a commercially abundant and stable electrophile. The alkoxy group in this α,β-unsaturated ketone is easily substituted by ammonia via a rapid Michael-type addition-elimination (O,N-exchange) mechanism to form a stable enaminone[2]. Subsequent controlled catalytic hydrogenation reduces the alkene, and immediate trapping with HCl yields the target salt[3].

RouteA A ETFBO (4-ethoxy-1,1,1-trifluoro -3-buten-2-one) B Enaminone (4-amino-1,1,1-trifluoro -3-buten-2-one) A->B NH3 (aq) O,N-Exchange C Free Base (4-amino-1,1,1-trifluoro -butan-2-one) B->C H2, Pd/C Reduction D Target Product (HCl Salt) C->D HCl in Dioxane Salt Formation

Figure 1: Industrial-scale ETFBO amination and reduction pathway (Route A).

Route B: The Direct Alkylation Pathway

This route attempts to bypass the alkene intermediate by directly alkylating the enolate of 1,1,1-trifluoroacetone. To prevent multiple alkylations, a bulky, protected aminomethylating agent (like N-(chloromethyl)phthalimide) is used. Following alkylation, the phthalimide group is removed via Gabriel deprotection (hydrazine). The extreme volatility of the starting material and the poor atom economy of the deprotection step make this route highly inefficient.

RouteB A 1,1,1-Trifluoroacetone B Phthalimide Intermediate A->B LDA, N-(chloromethyl) phthalimide C Free Base B->C Hydrazine Gabriel Deprotection D Target Product (HCl Salt) C->D HCl Salt Formation

Figure 2: Direct alkylation of trifluoroacetone via Gabriel synthesis (Route B).

Experimental Methodology: The ETFBO Protocol (Route A)

Step 1: Synthesis of 4-amino-1,1,1-trifluoro-3-buten-2-one (Enaminone)
  • Procedure: Cool a solution of ETFBO (1.0 eq) in dichloromethane (DCM) to 0 °C. Dropwise, add 25% aqueous ammonia (1.5 eq) under vigorous stirring. Maintain at 0 °C for 30 minutes, then warm to room temperature for 2 hours. Extract the organic layer, dry over MgSO4, and concentrate.

  • Causality: The O,N-exchange is highly exothermic. Cooling prevents the volatilization of ammonia and suppresses base-catalyzed degradation[4]. The resulting enaminone is thermodynamically stabilized by strong intramolecular hydrogen bonding between the amine and the carbonyl oxygen.

  • Self-Validation Checkpoint: Perform 1H NMR on the crude. The reaction is complete when the ethoxy signals (quartet at ~4.1 ppm, triplet at ~1.3 ppm) completely disappear, replaced by distinct vinylic protons (typically a pair of doublets around 5.5–7.5 ppm).

Step 2: Catalytic Hydrogenation to the Free Base
  • Procedure: Dissolve the enaminone in anhydrous methanol. Add 10% Pd/C (5 wt%). Purge the reaction vessel with N2, followed by H2. Stir under a hydrogen balloon (1 atm) at ambient temperature for 4–6 hours.

  • Causality: The electron-deficient nature of the alkene allows for reduction at standard atmospheric pressure. Crucial warning: Do not increase H2 pressure or apply heat. Over-reduction of the carbonyl group will yield the unwanted byproduct 4-amino-1,1,1-trifluorobutan-2-ol.

  • Self-Validation Checkpoint: Monitor via TLC. Post-filtration, 1H NMR must show the complete absence of vinylic doublets and the emergence of two adjacent aliphatic multiplets (–CH2–CH2–) in the 2.5–3.2 ppm range.

Step 3: Hydrochloride Salt Formation
  • Procedure: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Cool the methanolic filtrate to 0 °C and immediately add 4M HCl in dioxane (1.1 eq). Stir for 15 minutes, concentrate under reduced pressure, and triturate the residue with cold diethyl ether to precipitate the white hydrochloride salt.

  • Causality: Free aliphatic β-amino ketones are notoriously unstable; the nucleophilic primary amine will rapidly attack adjacent carbonyls, leading to intermolecular self-condensation (forming imines or pyrazine derivatives). Immediate protonation with HCl neutralizes the amine's nucleophilicity, locking the molecule into a highly stable, storable solid lattice.

  • Self-Validation Checkpoint: The final product should present as a free-flowing white powder. Verify purity via melting point determination and elemental analysis (C, H, N, Cl, F).

Sources

Validation

validating the structure of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride

Validating the Structure of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter research teams struggling with irreproducible assays...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter research teams struggling with irreproducible assays when utilizing fluorinated building blocks. The compound 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS 1369162-83-3)[1] is a prime example. Widely used as a transition-state analog pharmacophore in the development of serine and cysteine protease inhibitors, its structural validation is notoriously complex.

The root cause of analytical failure is rarely supplier impurity; rather, it is a fundamental misunderstanding of the molecule's dynamic state in solution. This guide objectively compares the analytical alternatives for validating this structure, providing the mechanistic causality and self-validating protocols required to ensure scientific integrity.

The Chemical Dilemma: Reactivity vs. Stability

To validate this molecule, you must first understand the two competing forces within its structure:

  • The Electrophilic Carbonyl: The strong electron-withdrawing nature ( −I effect) of the trifluoromethyl ( −CF3​ ) group highly polarizes the adjacent carbonyl. In aqueous or protic media, this drives an equilibrium toward the gem-diol (hydrate) form[2].

  • The Nucleophilic Amine: If the primary amine is deprotonated (free base form), it will rapidly undergo intramolecular nucleophilic attack on the highly electrophilic carbonyl, forming a cyclized pyrroline derivative.

This is precisely why the compound is supplied as a hydrochloride salt —protonation of the amine neutralizes its nucleophilicity, locking the molecule in its linear form.

G Salt 4-amino-1,1,1-trifluorobutan-2-one HCl (Stable Ketone Salt) Hydrate Gem-Diol Hydrate (Aqueous/Protic Media) Salt->Hydrate + H2O (Equilibrium) FreeBase Free Base (Transient/Reactive) Salt->FreeBase pH > 7 (Deprotonation) Cyclized Pyrroline Derivative (Cyclized Degradant) FreeBase->Cyclized Intramolecular Attack

Structural equilibria and degradation pathways of 4-amino-1,1,1-trifluorobutan-2-one.

Comparative Analytical Modalities

When validating this compound, standard single-modality approaches (like a basic HPLC-UV run) are insufficient. Below is an objective comparison of the analytical alternatives.

Multinuclear NMR Spectroscopy (The Gold Standard)

NMR is the only technique that can definitively quantify the ketone-to-hydrate ratio in solution without disrupting the equilibrium. While 1H NMR is useful, the proximity of the amine protons causes line broadening. Therefore, 13C and 19F NMR are the superior alternatives. The ketone carbonyl carbon appears as a distinct quartet at ~191 ppm, whereas the gem-diol carbon shifts dramatically upfield to ~94 ppm due to sp3 hybridization[3].

LC-MS/MS with Soft Ionization (The High-Throughput Alternative)

Mass spectrometry provides exact mass confirmation but is highly susceptible to source-induced artifacts. Because trifluoromethyl ketone hydrates easily lose water thermally, standard high-temperature Electrospray Ionization (ESI) will artificially dehydrate the gem-diol back to the ketone. LC-MS is excellent for detecting trace cyclized degradants but must be carefully tuned to observe the intact hydrate.

FT-IR Spectroscopy (The Solid-State Baseline)

Unlike solution-based techniques, Attenuated Total Reflectance (ATR) FT-IR analyzes the solid HCl salt in its static state. It is the fastest alternative to confirm that the bulk powder has not absorbed atmospheric moisture (which would manifest as a massive −OH stretch masking the C=O peak).

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must contain internal logic that proves the method is working as intended.

Protocol A: Anhydrous vs. Aqueous NMR Validation

Causality: By intentionally manipulating the solvent environment, we force the molecule into its respective states, proving that the observed signals are dynamic structural features, not static impurities.

  • Sample Preparation (Anhydrous): Dissolve 10 mg of the HCl salt in 0.5 mL of anhydrous CD3​CN . Why CD3​CN ? It provides a polar, aprotic environment that stabilizes the HCl salt while preserving the intact ketone form, avoiding the trace acid/water often found in CDCl3​ .

  • Sample Preparation (Aqueous): Dissolve 10 mg of the HCl salt in 0.5 mL of D2​O .

  • Internal Standard Addition: Add 5 µL of fluorobenzene to both tubes as a 19F quantitative reference.

  • Acquisition: Acquire 13C (125 MHz) and 19F (470 MHz) spectra at 298 K.

  • Self-Validation Checkpoint: In the CD3​CN sample, the 19F integration of the ketone peak (-78 ppm) should account for >95% of the total fluorine signal relative to the internal standard. In the D2​O sample, the signal must shift entirely to the hydrate position (-84 ppm). If the total molarity in either tube drops, it indicates irreversible cyclization or degradation, invalidating the batch.

Protocol B: Soft-Ionization LC-MS/MS with Isotopic Exchange

Causality: We must differentiate between a true hydrate ( [M+H2​O+H]+ ) and a co-eluting impurity of the same mass.

  • Dilution: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile (0.1% Formic Acid). The acidic modifier is critical to keep the amine protonated and prevent on-column cyclization.

  • Source Optimization: Lower the ESI capillary temperature to 150°C. Why? Standard temperatures (300°C+) will boil off the hydration water in the source, masking the solution-state reality.

  • Acquisition: Run a standard gradient (C18 column) monitoring for m/z 142.1 (Ketone) and m/z 160.1 (Hydrate).

  • Self-Validation Checkpoint (The D2​O Control): Split the sample and dilute the second half in D2​O . Re-inject. If the peak at m/z 160.1 is truly the dynamic hydrate, it will shift to m/z 164.1 ( [M+D2​O+D]+ ) due to rapid deuterium exchange. If the mass remains 160.1, it is a static impurity, and the structural validation fails.

Quantitative Validation Matrix

Summarized below is the comparative data matrix used to validate the structural integrity of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride across different modalities.

Analytical ModalityTarget StateKey Diagnostic Signal / MetricInterpretation & Causality
13C NMR (Anhydrous CD3​CN )Ketone Salt~191 ppm (Quartet, 2JCF​≈35 Hz)Confirms intact electrophilic carbonyl; lack of hydration.
13C NMR ( D2​O )Gem-Diol~94 ppm (Quartet, 2JCF​≈32 Hz)Confirms complete, reversible hydration of the TFMK group.
19F NMR Ketone vs. Hydrate-78 ppm (Ketone) vs. -84 ppm (Hydrate)Upfield shift caused by the sp3 hybridization of the hydrate carbon.
LC-MS (ESI+, 150°C)Ketone Salt m/z 142.1 [M+H]+ Detects the protonated free base fragment.
LC-MS (ESI+, 150°C)Gem-Diol m/z 160.1 [M+H2​O+H]+ Detects the intact hydrate (requires low source temperature).
FT-IR (ATR, Solid)Solid Salt~1765 cm⁻¹ ( C=O stretch)High frequency shift due to the strong −I effect of the −CF3​ group.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Trifluoromethyl Ketones

For researchers and professionals in drug development, understanding the nuanced structural characteristics of molecules is paramount. Trifluoromethyl ketones (TFMKs) are a class of compounds of significant interest due...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced structural characteristics of molecules is paramount. Trifluoromethyl ketones (TFMKs) are a class of compounds of significant interest due to the profound effects the trifluoromethyl (CF₃) group imparts on a molecule's lipophilicity and metabolic stability.[1][2] This guide provides an in-depth spectroscopic comparison of TFMKs, offering both foundational principles and practical, data-driven insights for their characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Spectroscopic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing substituent. Its three highly electronegative fluorine atoms create a strong inductive effect, pulling electron density away from the adjacent carbonyl group. This fundamental electronic property is the primary driver of the distinct spectroscopic signatures observed in TFMKs compared to their non-fluorinated ketone analogs. This guide will dissect these differences, providing a clear framework for identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Trifecta of Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of TFMKs, offering insights from three key nuclei: ¹⁹F, ¹³C, and ¹H.

¹⁹F NMR: The Definitive Signature

The presence of fluorine makes ¹⁹F NMR an indispensable tool. The chemical shift of the CF₃ group in TFMKs is highly sensitive to its electronic environment.

  • Chemical Shift: Generally, the ¹⁹F NMR resonance for a trifluoroacetyl (TFA) group appears in the range of -67 to -85 ppm (relative to CFCl₃).[3] For many trifluoromethyl ketones, this signal is typically observed between -76 and -79 ppm.[4] Factors such as solvent polarity and conjugation can cause significant variations, sometimes deshielding the signal by up to 15 ppm.[3] For instance, conjugation with an aromatic ring can lead to chemical shifts upfield by as much as 10 ppm compared to aliphatic TFMKs.[4]

  • Hydrate Formation: A notable characteristic of TFMKs is their propensity to form hydrates in the presence of water. This equilibrium is often detectable in ¹⁹F NMR, with the hydrate form typically appearing as a separate, more shielded signal. For example, one study reported the ketone form at -78.8 ppm and the corresponding hydrate at -86.0 ppm.[5]

¹³C NMR: The Impact of Fluorine Coupling

The electron-withdrawing nature of the CF₃ group significantly influences the ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): The carbonyl carbon signal is typically observed as a quartet due to coupling with the three fluorine atoms (²JCF). This coupling constant is substantial, often around 35.5 Hz.[5] The chemical shift of this carbon is also affected by the CF₃ group.

  • Trifluoromethyl Carbon (CF₃): This carbon also appears as a quartet, but with a much larger one-bond coupling constant (¹JCF), typically in the range of 285-291 Hz.[5][6]

  • Adjacent Carbons: The carbons alpha to the carbonyl group also experience coupling to the fluorine atoms, albeit with smaller coupling constants.

¹H NMR: Deshielding Effects

Protons on the carbon adjacent to the trifluoromethyl ketone group will be deshielded due to the inductive effect of the CF₃ group, causing them to appear at a higher chemical shift compared to their non-fluorinated counterparts.

Table 1: Comparative NMR Data for a Representative Trifluoromethyl Ketone

NucleusTypical Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
¹⁹F -78.9[5]SingletN/AHighly sensitive to electronic environment and solvent.[3]
¹³C (C=O) 190.3[5]Quartet²JCF ≈ 35.5[5]Two-bond coupling to fluorine atoms.
¹³C (CF₃) 115.4[5]Quartet¹JCF ≈ 290.4[5]One-bond coupling to fluorine atoms.
¹H (α-protons) VariesMultipletDeshielded relative to non-fluorinated analogs.
Experimental Protocol: Acquiring High-Quality NMR Spectra of a Trifluoromethyl Ketone
  • Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethyl ketone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. Note the characteristic quartets for the carbonyl and CF₃ carbons.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F spectrum. Use a known fluorine-containing compound as an external reference if necessary, or reference relative to the instrument's internal standard.[7]

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

Visualization of Key NMR Interactions

G cluster_ketone Trifluoromethyl Ketone Structure cluster_couplings Key J-Couplings C_alpha α-Carbon C_carbonyl Carbonyl (C=O) C_alpha->C_carbonyl σ-bond H_alpha α-Proton C_alpha->H_alpha σ-bond C_cf3 CF₃ Carbon C_carbonyl->C_cf3 σ-bond J2_CF ²JCF (quartet) C_carbonyl->J2_CF F Fluorine (×3) C_cf3->F σ-bond J1_CF ¹JCF (quartet) C_cf3->J1_CF F->J1_CF F->J2_CF J3_HF ³JHF (multiplet) F->J3_HF H_alpha->J3_HF

Caption: J-coupling relationships in a trifluoromethyl ketone.

Infrared (IR) Spectroscopy: A Shift in Carbonyl Stretching

IR spectroscopy is a rapid and effective method for identifying the carbonyl group. The strong electron-withdrawing nature of the CF₃ group has a predictable effect on the C=O stretching frequency.

  • Increased Frequency: Compared to a saturated aliphatic ketone which typically shows a C=O stretch around 1715 cm⁻¹, the inductive effect of the CF₃ group strengthens and shortens the C=O bond.[8][9] This results in a shift of the carbonyl stretching vibration to a higher wavenumber (frequency). This is in contrast to conjugation, which lowers the C=O stretching frequency.[9][10]

  • Diagnostic Value: This high-frequency shift is a key diagnostic feature for TFMKs. While a standard ketone might absorb at ~1715 cm⁻¹, a trifluoromethyl ketone will typically exhibit its C=O stretch in the range of 1730-1780 cm⁻¹.

Table 2: Comparative IR Frequencies for Ketones

Ketone TypeC=O Stretching Frequency (cm⁻¹)Primary Influencing Factor
Saturated Aliphatic (e.g., Acetone)~1715[8][9]Baseline
α,β-Unsaturated (e.g., Acetophenone)~1685[8][9]Conjugation (Lowers Frequency)
Trifluoromethyl (e.g., Trifluoroacetone) >1730 Inductive Effect (Raises Frequency)
Experimental Protocol: Obtaining an IR Spectrum
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

  • Background Spectrum: Obtain a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Analysis: Identify the strong absorption band in the 1730-1780 cm⁻¹ region as the characteristic C=O stretch of the trifluoromethyl ketone.

Visualization of the Inductive Effect on the Carbonyl Bond

G CF3 CF₃ Group (Strongly Electron-Withdrawing) Arrow Inductive Effect (Electron Density Pull) Carbonyl C=O Group Result Stronger, Shorter C=O Bond Higher IR Frequency Carbonyl->Result Arrow->Carbonyl

Caption: Inductive effect of the CF₃ group on the C=O bond.

Mass Spectrometry (MS): Characteristic Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. TFMKs exhibit distinct fragmentation behavior under electron ionization (EI).

  • α-Cleavage: The most characteristic fragmentation pathway for ketones is α-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group.[11] For TFMKs, this can occur on either side of the carbonyl.

  • Loss of CF₃: Cleavage of the bond between the carbonyl carbon and the CF₃ group is a very common and often dominant fragmentation pathway. This results in the loss of a neutral CF₃ radical (mass = 69) and the formation of an acylium ion (R-C≡O⁺). The observation of a significant M-69 peak is a strong indicator of a trifluoromethyl ketone.[7]

  • Loss of R Group: Cleavage on the other side of the carbonyl group leads to the loss of the R group as a radical and the formation of the CF₃CO⁺ ion (m/z = 97).

Table 3: Common Fragments in the EI-MS of a Trifluoromethyl Ketone (R-CO-CF₃)

Fragment Ionm/z ValueOrigin
[M]⁺Molecular WeightMolecular Ion
[M - 69]⁺ or [RCO]⁺M - 69α-cleavage, loss of ·CF₃ radical
[CF₃CO]⁺97α-cleavage, loss of ·R radical
[CF₃]⁺69CF₃ cation
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the trifluoromethyl ketone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The compound will be separated from the solvent and any impurities based on its boiling point and affinity for the column stationary phase.

  • MS Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak and look for characteristic fragment ions, particularly M-69 and m/z 97, to confirm the presence of the trifluoromethyl ketone structure.

Visualization of Primary Fragmentation Pathways

G MolIon [R-CO-CF₃]⁺˙ (Molecular Ion) PathA α-Cleavage A MolIon->PathA PathB α-Cleavage B MolIon->PathB FragmentA [R-C≡O]⁺ (Acylium Ion) (M-69) PathA->FragmentA RadicalA ·CF₃ Radical (Neutral Loss) PathA->RadicalA FragmentB [CF₃-C≡O]⁺ (m/z 97) PathB->FragmentB RadicalB ·R Radical (Neutral Loss) PathB->RadicalB

Caption: Primary α-cleavage pathways in TFMK mass spectrometry.

Conclusion

The spectroscopic characterization of trifluoromethyl ketones is a systematic process that leverages the unique electronic properties of the CF₃ group. By integrating data from ¹⁹F, ¹³C, and ¹H NMR, IR spectroscopy, and mass spectrometry, researchers can unambiguously identify and characterize these important molecules. The key signatures—a characteristic ¹⁹F NMR signal, a high-frequency C=O stretch in the IR, and the facile loss of a CF₃ radical in MS—provide a robust and self-validating toolkit for any scientist working in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). One Pot Synthesis of Trifluoromethylketone-Containing Heterocycles via Tandem Photocatalytic Halo-alkylation of Olefin and Intramolecular Cyclization.
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Retrieved from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate.
  • Yi, X., et al. (2017). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 13, 201-206. Retrieved from [Link]

  • Sparks, M. A., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PeerJ, 1, e19. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). THE FEATURES OF IR SPECTRUM.
  • Burdine, R. E., et al. (2002). New Trifluoromethyl Ketones as Potent Inhibitors of Esterases:19F NMR Spectroscopy of Transition State Analog Complexes and Structure–Activity Relationships. Journal of the American Chemical Society, 124(40), 11949-11958. Retrieved from [Link]

  • Alonso, D. A., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry, 80(2), 974-983. Retrieved from [Link]

  • Alonso, D. A., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. ACS Publications.
  • Leonardo, M. R., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering, 6(1), 1194-1200. Retrieved from [Link]

  • Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • Li, Z., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 25(13), 2269-2273. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Champagne, P. A., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra.
  • Deb, A., et al. (2014). Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Organic Letters, 16(17), 4532-4535. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

alternatives to 4-amino-1,1,1-trifluorobutan-2-one hydrochloride in drug design

Strategic Alternatives to 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride in Covalent Drug Design The Mechanistic Role and Limitations of Aliphatic TFMKs In the rational design of covalent reversible inhibitors, 4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Alternatives to 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride in Covalent Drug Design

The Mechanistic Role and Limitations of Aliphatic TFMKs

In the rational design of covalent reversible inhibitors, 4-amino-1,1,1-trifluorobutan-2-one hydrochloride serves as a foundational building block. It is primarily utilized to install an aliphatic trifluoromethyl ketone (TFMK) warhead at the C-terminus of peptide scaffolds. The extreme electronegativity of the trifluoromethyl group highly activates the adjacent ketone carbonyl, allowing it to act as a potent electrophile. Upon engaging a target—such as the catalytic serine of a viral protease—the warhead undergoes nucleophilic attack to form a stable, yet reversible, hemiketal intermediate that mimics the tetrahedral transition state of peptide bond hydrolysis (1[1]). In metalloenzymes like Histone Deacetylases (HDACs), the TFMK warhead rapidly hydrates in aqueous media to form a geminal diol, which acts as a bidentate chelator for the active-site zinc ion (2[2]).

The Causality for Replacement: Despite exceptional in vitro target engagement, aliphatic TFMKs possess a critical pharmacokinetic liability: they are highly susceptible to in vivo metabolic reduction. Cytosolic aldo-keto reductases rapidly convert the electrophilic ketone into an inactive trifluoromethyl alcohol, permanently neutralizing its covalent binding capacity (3[3]). Consequently, drug development programs frequently pivot to bioisosteric or mechanistically distinct alternatives to preserve potency while ensuring metabolic stability.

Structural & Mechanistic Alternatives

Alternative 1: Alpha-Ketoamides (e.g., 3-amino-2-oxobutanamide derivatives) Alpha-ketoamides replace the terminal CF3 group with an amide moiety. While slightly less electrophilic than TFMKs, alpha-ketoamides form robust reversible covalent bonds with catalytic serines and cysteines.

  • Mechanistic Advantage: The amide bond is completely resistant to ketone reductases, drastically extending the in vivo half-life. Furthermore, the amide nitrogen and oxygen provide additional hydrogen-bond donor/acceptor sites that can engage the S1' subsite of proteases, compensating for the reduced intrinsic electrophilicity.

Alternative 2: Peptidyl Boronic Acids Synthesized from alpha-aminoalkylboronic acids, these building blocks utilize the empty p-orbital of boron to accept the lone pair from the catalytic nucleophile.

  • Mechanistic Advantage: Boronic acids form highly stable, reversible covalent adducts and stabilize the catalytic triad through low-barrier hydrogen bonds, often yielding sub-nanomolar potency against proteasomes and flaviviral proteases (1[1]). They bypass the hydration-dehydration kinetic penalty associated with TFMKs.

Alternative 3: Aromatic Trifluoromethyl Ketones By replacing the aliphatic chain with an aromatic ring (e.g., 1-(4-aminophenyl)-2,2,2-trifluoroethanone), the TFMK warhead can be repurposed for kinase inhibition.

  • Mechanistic Advantage: The aromatic ring provides steric shielding and alters the electronic distribution, protecting the ketone from rapid reduction while maintaining enough reactivity to target non-catalytic cysteines in kinases (e.g., FGFR4) (4[4]).

Alternative 4: Mono-Fluoromethyl Ketones (m-PFMKs) Using building blocks like 3-amino-1-fluoropropan-2-one hydrochloride, m-PFMKs substitute the CF3 group with a single CH2F group.

  • Mechanistic Advantage: They act as potent inhibitors of cathepsins and caspases. Unlike the purely reversible TFMKs, m-PFMKs can act as irreversible inhibitors against cysteine proteases via displacement of the fluoride ion, offering a different pharmacokinetic profile driven by target residence time (5[5]).

Quantitative Performance Comparison

Warhead TypeRepresentative Building BlockReversibilityMetabolic Stability (In Vivo)Primary Target Class
Aliphatic TFMK 4-amino-1,1,1-trifluorobutan-2-one HClReversibleLow (Rapid reduction)Ser/Cys Proteases, HDACs
Alpha-Ketoamide 3-amino-2-oxobutanamide derivativesReversibleHighSer/Cys Proteases
Boronic Acid alpha-aminoalkylboronic acidsReversibleModerate to HighProteasome, Viral Proteases
Aromatic TFMK 1-(4-aminophenyl)-2,2,2-trifluoroethanoneReversibleModerateKinases (Non-catalytic Cys)
Mono-FMK 3-amino-1-fluoropropan-2-one HClIrreversible (Cys) / Reversible (Ser)ModerateCathepsins, Caspases

Workflow Visualization

WarheadSelection Start Target Covalent Enzyme (Protease / HDAC) TFMK Baseline Warhead: Aliphatic TFMK (4-amino-1,1,1-trifluorobutan-2-one) Start->TFMK Standard Incorporation Metab Pharmacokinetic Liability: Rapid In Vivo Ketone Reduction TFMK->Metab Clinical Limitation Alt1 Alternative 1: Alpha-Ketoamides (High Stability) Metab->Alt1 Replace Warhead (Proteases) Alt2 Alternative 2: Boronic Acids (Transition State Mimic) Metab->Alt2 Replace Warhead (Proteases) Alt3 Alternative 3: Aromatic TFMKs (Kinase Cys Targeting) Metab->Alt3 Replace Warhead (Kinases)

Decision matrix for replacing aliphatic TFMK building blocks with stable alternatives.

Experimental Validation: Self-Validating Protocols

Protocol 1: Kinetic Evaluation of Slow-Binding vs. Fast-On/Fast-Off Inhibition

  • Step 1: Pre-incubate the target enzyme (e.g., HDAC or Protease) with varying concentrations of the inhibitor (TFMK vs. Alternative) in assay buffer at 37°C.

  • Step 2: Initiate the reaction by adding a fluorogenic substrate. Continuously monitor fluorescence over 60 minutes.

  • Step 3 (Causality): TFMKs exist predominantly as geminal diols in aqueous buffers. They must dehydrate to the active ketone before binding, resulting in a slow-binding kinetic profile (curved progress curves) (3[3]). Alternatives like alpha-ketoamides do not heavily hydrate and exhibit fast-on/fast-off kinetics (linear progress curves).

  • Step 4 (System Validation): The mathematical fit of the progress curves acts as an internal control. If the uninhibited control curve is strictly linear ( R2>0.99 ) and the TFMK curve fits a slow-binding exponential decay equation ( vt​=vs​+(v0​−vs​)e−kobs​t ), the assay is validated. A failure of the TFMK to show time-dependence indicates an assay artifact (e.g., improper buffer pH altering the hydration equilibrium).

Protocol 2: In Vitro Metabolic Stability Assay (Ketone Reduction)

  • Step 1: Incubate 1 µM of the test compound with 1 mg/mL human liver cytosol (rich in aldo-keto reductases) and 1 mM NADPH at 37°C.

  • Step 2: Quench the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • Step 3 (Causality): The primary failure mode of aliphatic TFMKs is reduction to the trifluoromethyl alcohol. LC-MS/MS must be tuned to monitor both the parent mass ( M ) and the reduced metabolite mass ( M+2 ).

  • Step 4 (System Validation): The assay is self-validating through mass balance. The molar loss of the parent TFMK peak must quantitatively match the appearance of the M+2 peak over the 60-minute window. If the parent disappears without the M+2 peak appearing, the compound is degrading via an alternative pathway (e.g., unpredicted peptidase cleavage), invalidating the assumption of reductase liability.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: mdpi.
  • Source: nih.
  • Source: rsc.

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Comparative

Cost-Benefit Analysis &amp; Methodological Guide: Synthesis of 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride

Trifluoromethyl ketones ( CF3​ -ketones) are highly privileged pharmacophores in modern drug discovery, frequently utilized as transition-state inhibitors for serine and cysteine proteases (e.g., Cathepsin K). Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Trifluoromethyl ketones ( CF3​ -ketones) are highly privileged pharmacophores in modern drug discovery, frequently utilized as transition-state inhibitors for serine and cysteine proteases (e.g., Cathepsin K). Among these, 4-amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS 2866333-99-3)[1] serves as a critical bifunctional building block.

Care must be taken during procurement and synthesis design not to confuse this target with its commercially abundant isomer, 4,4,4-trifluoro-2-butanone[2], which possesses an inverted pharmacophore. The presence of both a primary amine and a highly electrophilic fluorinated ketone in our target molecule presents unique synthetic challenges, primarily due to the risk of intramolecular cyclization or over-alkylation.

As a Senior Application Scientist, I have evaluated multiple synthetic strategies for this compound. This guide provides an objective cost-benefit analysis comparing the traditional discovery-scale Ruppert-Prakash (Weinreb Amide) Route against the highly scalable Enaminone Hydrogenation Route .

Mechanistic & Strategic Overview

SynthesisRoutes Synthesis of 4-Amino-1,1,1-trifluorobutan-2-one HCl StartA N-Boc-β-alanine Weinreb Weinreb Amide StartA->Weinreb EDCI, HN(OMe)Me TMSCF3 Ruppert-Prakash Addition Weinreb->TMSCF3 TMSCF3, TBAF Final 4-Amino-1,1,1-trifluorobutan- 2-one HCl TMSCF3->Final HCl/Dioxane StartB 1,1,1-Trifluoroacetone Enaminone1 4-(Dimethylamino)-1,1,1- trifluoro-3-buten-2-one StartB->Enaminone1 DMF-DMA Enaminone2 4-Amino-1,1,1-trifluoro- 3-buten-2-one Enaminone1->Enaminone2 NH3 Enaminone2->Final H2, Pd/C, HCl Byproduct Over-reduction Risk: Trifluorobutan-2-ol Enaminone2->Byproduct Excess H2

Figure 1: Divergent synthetic pathways to 4-amino-1,1,1-trifluorobutan-2-one HCl.

Route A: The Ruppert-Prakash Pathway (Discovery Scale)

Causality & Strategy

The direct addition of trifluoromethyl anion equivalents to aliphatic esters often results in over-addition, yielding a tertiary alcohol. To prevent this, Route A utilizes a (N-methoxy-N-methylamide). The chelation of the silicon intermediate—when using the ( TMSCF3​ )—forms a stable five-membered cyclic intermediate that survives until aqueous quench, strictly halting the reaction at the ketone stage to yield the protected free base (CAS 1369162-83-3)[3].

Self-Validating Protocol
  • Amidation: Dissolve N-Boc- β -alanine (1.0 eq) in anhydrous DCM. Add EDCI (1.2 eq), HOBt (1.2 eq), N,O-dimethylhydroxylamine hydrochloride (1.5 eq), and DIPEA (3.0 eq). Stir at RT for 12h.

    • Validation Checkpoint: Perform TLC (Ninhydrin stain). The complete disappearance of the primary amine spot confirms quantitative conversion. Wash with 1M HCl and brine, then concentrate.

  • Trifluoromethylation: Dissolve the Weinreb amide in dry THF. Cool to 0∘C . Add TMSCF3​ (2.0 eq). Add catalytic TBAF (0.1 eq) dropwise to initiate the autocatalytic desilylation. Stir for 4h.

    • Validation Checkpoint: The formation of the tetrahedral intermediate is stable. Quench a 50 μL aliquot in 1M HCl and analyze via LC-MS. The presence of the free ketone mass validates successful CF3​ addition before committing the bulk batch to deprotection.

  • Deprotection: Quench the main reaction with 1M HCl. Extract into EtOAc. Treat the organic layer with 4M HCl in dioxane at RT for 2h. Evaporate to yield the target HCl salt.

Route B: Enaminone Hydrogenation (Process Scale)

Causality & Strategy

For multi-kilogram scale-up, the cost of TMSCF3​ becomes prohibitive. Route B circumvents nucleophilic trifluoromethylation entirely by building the carbon skeleton from bulk 1,1,1-trifluoroacetone. Condensation with DMF-DMA yields a highly conjugated enaminone. Transamination with ammonia provides the key intermediate 4-amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3)[4].

The critical step is the catalytic hydrogenation of the alkene. Because CF3​ -ketones are highly electrophilic, there is a severe risk of over-reduction to 4-amino-1,1,1-trifluorobutan-2-ol (CAS 57165-84-1)[5]. Adding HCl prior to hydrogenation protonates the amine, preventing catalyst poisoning and shifting the enol-keto equilibrium to favor the ketone, thereby protecting it from reduction.

Self-Validating Protocol
  • Condensation: Reflux 1,1,1-trifluoroacetone (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) for 8h. Remove volatiles in vacuo to yield 4-(dimethylamino)-1,1,1-trifluoro-3-buten-2-one.

  • Transamination: Dissolve the intermediate in methanol. Bubble NH3​ gas or add methanolic ammonia (5.0 eq). Stir at RT for 6h.

    • Validation Checkpoint: This step is visually self-validating. The displacement of dimethylamine by ammonia results in a distinct color shift from deep orange to pale yellow. Dimethylamine gas evolution can be confirmed via damp pH paper above the flask.

  • Hydrogenation: Transfer the resulting enaminone to a Parr shaker. Add 10% Pd/C (5 wt%), 1.1 equivalents of concentrated HCl, and methanol. Pressurize with H2​ (30 psi).

    • Validation Checkpoint: The reaction must be volumetrically monitored. Stop the shaker exactly when 1.0 equivalent of H2​ is consumed to prevent over-reduction to the alcohol[5]. Filter through Celite and concentrate to yield the final HCl salt.

Quantitative Cost-Benefit Analysis

MetricRoute A: Ruppert-PrakashRoute B: Enaminone Hydrogenation
Overall Yield 65 – 70%45 – 55%
Raw Material Cost ~$850 / 100g~$120 / 100g
Scalability Poor: Exothermic TMSCF3​ activation and gas evolution limit batch size.Excellent: Utilizes standard reactors and hydrogenation equipment.
E-Factor (Waste) High: Poor atom economy due to Boc and Weinreb leaving groups.Low: High atom economy; waste is primarily methanol and dimethylamine.
Key Impurity Risks Des-fluoro impurities; incomplete Boc deprotection.Over-reduction to 4-amino-1,1,1-trifluorobutan-2-ol (CAS 57165-84-1).
Best Suited For Milligram to low-gram discovery chemistry.Multi-kilogram process manufacturing.

Conclusion

For researchers synthesizing novel protease inhibitors at the discovery stage, Route A provides the highest reliability and regiocontrol, justifying its higher reagent costs. However, for drug development professionals moving a candidate into phase-scale manufacturing, Route B is the mandatory strategic choice. By shifting the synthetic burden away from expensive nucleophilic fluorination toward bulk enaminone chemistry, Route B reduces raw material costs by over 85%, provided that the final hydrogenation step is rigorously monitored to prevent alcohol formation.

References

  • 2866333-99-3 | 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride. Ambeed. 1

  • 4-amino-1,1,1-trifluorobutan-2-one (CAS 1369162-83-3). Sigma-Aldrich. 3

  • 4,4,4-Trifluoro-2-butanone (CAS 2366-70-3). Fisher Scientific. 2

  • 4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS 184848-89-3). ChemicalBook. 4

  • 4-amino-1,1,1-trifluorobutan-2-ol (CAS 57165-84-1). Sigma-Aldrich. 5

  • Prakash, G. K. S.; Krishnamurti, R.; Olah, G. A. Journal of the American Chemical Society 1989, 111, 393.

  • Nahm, S.; Weinreb, S. M. Tetrahedron Letters 1981, 22, 3815.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-amino-1,1,1-trifluorobutan-2-one hydrochloride

Title: Comprehensive Safety and Operational Guide: Handling 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride As a Senior Application Scientist, I recognize that handling novel halogenated building blocks requires more th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide: Handling 4-Amino-1,1,1-trifluorobutan-2-one Hydrochloride

As a Senior Application Scientist, I recognize that handling novel halogenated building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the molecule's reactivity. 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride (CAS: 2866333-99-3; Free base CAS: 1369162-83-3)[1] is a highly specialized trifluoromethyl ketone (TFMK) derivative. It is frequently utilized in drug discovery, particularly in the synthesis of covalent protease inhibitors targeting viral enzymes like the SARS-CoV 3CL protease[2].

This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.

Chemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards.

The Electrophilic Warhead: The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group adjacent to the carbonyl carbon renders the ketone highly electrophilic. When exposed to biological tissues (such as skin, ocular mucosa, or respiratory epithelium), this electrophilic center readily undergoes nucleophilic attack by the thiol (-SH) groups of cysteine or the hydroxyl (-OH) groups of serine residues present in native proteins[2].

As demonstrated in the , this reaction forms stable, covalent hemithioketal or hemiketal adducts[2]. In a laboratory exposure scenario, this mechanism translates directly to severe tissue irritation, protein denaturation, and potential sensitization[3]. Furthermore, because the compound is supplied as a hydrochloride salt, it exists as a fine powder that presents a significant aerosolization and inhalation risk during weighing procedures.

Reactivity A 4-Amino-1,1,1-trifluorobutan-2-one (Electrophilic Carbonyl) C Covalent Hemiketal/Hemithioketal Adduct A->C Nucleophilic Attack B Biological Nucleophiles (e.g., Cysteine/Serine in Skin/Eyes) B->C D Protein Inhibition & Tissue Irritation (Toxicity/Sensitization) C->D Cellular Damage

Mechanistic pathway of trifluoromethyl ketone reactivity with biological nucleophiles.

Personal Protective Equipment (PPE) Matrix

Based on the toxicological profile, standard laboratory PPE is insufficient. The following matrix outlines the required Level C PPE and the mechanistic rationale for each choice, ensuring a self-validating safety barrier.

PPE CategorySpecificationMechanistic Rationale
Respiratory NIOSH N95/P100 Respirator or PAPRHydrochloride salts form fine, easily aerosolized powders. Prevents inhalation of reactive dust into the respiratory tract.
Hands Double-layered Nitrile (Outer: >0.14mm)Prevents transdermal absorption. TFMKs can permeate thin latex, leading to localized protein adduction.
Eye/Face Splash goggles + Face shieldOcular mucosa is highly susceptible to rapid hemiketal formation, causing severe, irreversible irritation[3].
Body Tyvek® chemical suit or disposable gownPrevents accumulation of reactive, static-prone dust on standard woven cotton lab coats.

Operational Workflows: Powder to Solution

The most hazardous phase of handling 4-amino-1,1,1-trifluorobutan-2-one hydrochloride is the transition from a dry powder to a solvated state. Follow this step-by-step methodology to ensure containment.

Step 1: Environmental Preparation

  • Action: Conduct all open-container work within a certified Class II Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE) with a face velocity of 80-100 FPM.

  • Validation: Verify inward airflow using a tissue flutter test or digital anemometer before opening the vial.

Step 2: Anti-Static Weighing Protocol

  • Action: Use an anti-static zero-stat gun on your micro-spatula and weigh boats prior to handling.

  • Causality: Hydrochloride salts frequently hold a static charge. Neutralizing this charge prevents the highly reactive powder from jumping or scattering outside the weigh boat.

Step 3: In-Hood Solubilization

  • Action: Transfer the weighed powder into a borosilicate glass vial. Add your chosen solvent (e.g., DMSO, DMF, or aqueous buffer) directly to the powder inside the containment hood.

  • Validation: Visually confirm complete dissolution (a clear, colorless to pale yellow solution). Tightly cap and parafilm the vial before removing it from the hood. This ensures no dry aerosols are transported into the general laboratory space.

Workflow S1 1. Storage Desiccated, ≤ 4°C S2 2. Preparation Don Level C PPE S1->S2 S3 3. Weighing Fume Hood / VBE S2->S3 S4 4. Solubilization Seal before removal S3->S4 S5 5. Decontamination 10% Bleach / Base S4->S5

Step-by-step operational workflow for the safe handling and processing of the compound.

Spill Response & Chemical Disposal Plans

A spill of a reactive halogenated amine hydrochloride requires immediate, targeted neutralization rather than simple mechanical cleanup.

Immediate Spill Response Protocol:

  • Isolate: Evacuate the immediate area for 15 minutes to allow any aerosolized powder to settle.

  • Contain: Don full Level C PPE. Cover the spilled powder with damp absorbent pads. Never dry sweep , as this will aerosolize the reactive warhead.

  • Neutralize: Apply a mild basic solution (e.g., 5% sodium bicarbonate or 1M NaOH) over the pads.

    • Causality: The base serves a dual purpose: it neutralizes the acidic hydrochloride salt and promotes the hydrolysis of the reactive trifluoromethyl ketone, rendering it less electrophilic.

  • Validate: Check the pH of the residual liquid on the surface using pH paper to ensure complete neutralization (target pH 7-8) before final wipe-down with 70% ethanol.

Disposal Plan: Collect all neutralized spill debris, empty vials, and contaminated PPE into a high-density polyethylene (HDPE) waste container. Label the container strictly as "Hazardous Waste: Halogenated Organic Solid (Contains CF3, HCl)" . Do not mix this waste stream with strong oxidizers or concentrated acids, as this can trigger exothermic degradation and the release of toxic hydrogen fluoride (HF) gas[4].

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: Bioorganic & Medicinal Chemistry (via NIH PMC) URL:[Link]

Sources

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